molecular formula C3H3Cl3O B1593599 2,2-Dichloropropanoyl chloride CAS No. 26073-26-7

2,2-Dichloropropanoyl chloride

Cat. No.: B1593599
CAS No.: 26073-26-7
M. Wt: 161.41 g/mol
InChI Key: IPKCHUGFUGHNRZ-UHFFFAOYSA-N
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Description

2,2-Dichloropropanoyl chloride (CAS 26073-26-7) is a highly reactive acid chloride recognized as a foundational building block in organic synthesis. Its molecular structure, characterized by two chlorine atoms on the same carbon, makes it a versatile electrophile for introducing the dichloropropanoyl moiety into target molecules. Its primary value lies in its application as a key synthetic intermediate for the development of Active Pharmaceutical Ingredients (APIs), including certain non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, it is employed as a precursor in the synthesis of various agrochemicals, such as herbicides and pesticides, where its chlorinated structure contributes to the biological activity and stability of the final product . In materials science, this compound has been utilized in the chemical surface functionalization of polymers like parylene C and in the preparation of chlorine-modified titanium dioxide (TiO₂) nanoparticles for applications in photocatalysis . From a mechanistic standpoint, 2,2-dichloropropanoyl chloride readily undergoes typical acyl chloride reactions, including hydrolysis, alcoholysis, and aminolysis. A significant area of its research application is in sustainable synthetic methodologies, particularly in Atom Transfer Radical Cyclization (ATRC) reactions . In these copper-catalyzed processes, it acts as a precursor for initiating the formation of complex, functionalized cyclic molecules from simpler starting materials. This specific reactivity has been pivotal in developing novel routes to biologically active natural products, such as the farnesyltransferase inhibitor chaetomellic acid A . Its electrophilic nature also makes it an effective reagent for synthesizing other valuable intermediates like N-acyl-ketene-N,S-acetals and various heterocyclic compounds, including substituted thiazinanes, which are of great interest in medicinal chemistry . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKCHUGFUGHNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871353
Record name 2,2-Dichloropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26073-26-7
Record name Propanoyl chloride, 2,2-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,2-Dichloropropanoyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dichloropropanoyl chloride (CAS: 26073-26-7) is a high-value electrophilic building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates and agrochemicals.[1][2] Distinguished by its geminal dichloro-substitution at the


-position, this molecule exhibits enhanced carbonyl electrophilicity compared to its non-halogenated analogs. It serves as a critical intermediate in Atom Transfer Radical Cyclization (ATRC)  reactions and the synthesis of specific non-steroidal anti-inflammatory drugs (NSAIDs) such as Pranoprofen.

This guide details the physicochemical profile, synthesis protocols, mechanistic reactivity, and safety standards required for high-integrity research and development.

Physicochemical Characterization

The presence of two electron-withdrawing chlorine atoms at the


-carbon significantly alters the electronic landscape of the molecule, increasing the susceptibility of the carbonyl carbon to nucleophilic attack while simultaneously enabling radical-based mechanims.
Core Properties Table[3]
PropertyDataNotes
CAS Registry Number 26073-26-7 Distinct from 2-chloropropanoyl chloride (CAS 7623-09-8).
IUPAC Name 2,2-Dichloropropanoyl chlorideSynonyms:

-Dichloropropionyl chloride.
Molecular Formula C

H

Cl

O
Molecular Weight 161.41 g/mol
Physical State Colorless to pale yellow liquidFumes in moist air due to hydrolysis.
Boiling Point ~130–140 °C (atm) [Predicted]Typically distilled under reduced pressure (e.g., 50–60 °C @ 15 mmHg) to minimize thermal decomposition.
Density ~1.406 g/mLDenser than water and non-halogenated acyl chlorides.
Solubility Soluble in CH

Cl

, THF, Toluene
Reacts violently with water and alcohols.
Stability Moisture SensitiveHydrolyzes to 2,2-dichloropropionic acid and HCl.

Synthesis & Production Protocols

Method A: Chlorination of 2,2-Dichloropropionic Acid (Lab Scale)

The most reliable laboratory method involves the conversion of 2,2-dichloropropionic acid (Dalapon) using thionyl chloride (SOCl


). This pathway is preferred over direct chlorination of propionyl chloride due to higher regioselectivity.

Reagents:

  • 2,2-Dichloropropionic acid (1.0 equiv)

  • Thionyl Chloride (1.5–2.0 equiv)

  • DMF (Catalytic amount, ~0.1 mol%)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
     or Ar line). Connect a gas scrubber to the condenser outlet to trap HCl and SO
    
    
    
    byproducts.
  • Addition: Charge the flask with 2,2-dichloropropionic acid. Add thionyl chloride dropwise at room temperature. Add catalytic DMF.[2][3]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 3–5 hours. Monitor the cessation of gas evolution (HCl/SO

    
    ).
    
  • Purification: Remove excess SOCl

    
     via rotary evaporation. Purify the crude oil by fractional distillation under reduced pressure.
    
  • Validation: Confirm product identity via IR (carbonyl stretch ~1790 cm

    
    ) or GC-MS.
    
Method B: Radical Chlorination (Industrial)

Industrial routes may utilize the free-radical chlorination of propionyl chloride. However, this method often yields a mixture of 2-chloro, 2,2-dichloro, and 2,3-dichloro isomers, requiring rigorous fractional distillation for isolation.

Reactivity Profile & Mechanisms

The reactivity of 2,2-dichloropropanoyl chloride is defined by two competing mechanistic pathways: Nucleophilic Acyl Substitution (ionic) and Atom Transfer (radical).

Nucleophilic Acyl Substitution

The


-dichloro group exerts a strong inductive effect (-I), pulling electron density away from the carbonyl carbon. This makes the carbonyl significantly more electrophilic than in propionyl chloride, facilitating rapid reaction with poor nucleophiles.
Diagram: General Amidation Pathway

The following diagram illustrates the reaction with a secondary amine to form a pharmacophore amide bond.

AmidationMechanism Reagent 2,2-Dichloropropanoyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Nucleophile (Secondary Amine) Amine->Intermediate Addition Product $alpha,alpha$-Dichloroamide Intermediate->Product Elimination of Cl- Byproduct HCl (Salt) Intermediate->Byproduct Proton Transfer

Caption: Mechanism of nucleophilic acyl substitution. The electron-deficient carbonyl undergoes rapid addition-elimination with amine nucleophiles.

Atom Transfer Radical Cyclization (ATRC)

In the presence of Copper(I) catalysts (e.g., CuCl/bipyridine), 2,2-dichloropropanoyl chloride acts as a radical precursor. The C-Cl bond undergoes homolytic cleavage, generating a carbon-centered radical that can cyclize onto pendant alkenes. This is a powerful method for constructing lactams and cyclic ketones.

Pharmaceutical Applications

NSAID Synthesis (Pranoprofen)

2,2-Dichloropropanoyl chloride appears in the impurity profiling and synthesis of Pranoprofen (and related tricyclic NSAIDs). It is often used to introduce the propionic acid side chain or fused ring systems.

  • Role: The gem-dichloro motif acts as a "masked" ketone or a precursor to a heterocycle that is subsequently hydrolyzed or reduced.

  • Impurity Marker: "Pranoprofen Impurity 30" is identified as the derivative formed from this specific acyl chloride, making it a critical standard for quality control in API manufacturing.

Heterocycle Formation (Thiazinanes)

Research indicates the use of 2,2-dichloropropanoyl chloride in synthesizing 1,3-thiazinane derivatives.[4]

  • Reaction: Acylation of 1,3-thiazine intermediates.[4]

  • Utility: These scaffolds are explored for antimicrobial and anti-inflammatory properties.[2] The dichloro-group provides a handle for further functionalization or increases metabolic stability.

Safety & Handling

Danger: Corrosive & Water Reactive

  • Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water to release toxic HCl gas.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture causes degradation to 2,2-dichloropropionic acid.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Always handle inside a functioning fume hood.

  • Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only after dilution in a non-aqueous solvent if necessary.

References

  • BenchChem. 2,2-Dichloropropanoyl Chloride (CAS 26073-26-7) Technical Data.Link

  • PubChem. Compound Summary: 2,2-Dichloropropanoyl chloride. National Library of Medicine. Link

  • MDPI Molecules. Chemistry of Substituted Thiazinanes and Their Derivatives. (Discusses acylation using 2,2-dichloropropanoyl chloride). Link

  • ChemicalBook. 2,2-Dichloropropanoyl chloride Properties and Suppliers.Link

  • Preprints.org. Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach. (Details ATRC applications). Link

Sources

In-Depth Technical Guide: 2,2-Dichloropropanoyl Chloride

[1]

Executive Summary & Molecular Identity[2]

2,2-Dichloropropanoyl chloride (CAS: 26073-26-7), often referred to as the acid chloride of Dalapon, is a highly electrophilic acylating agent. It serves as a critical intermediate in the synthesis of agrochemicals (specifically herbicides) and specialized pharmaceutical scaffolds where a gem-dichloro motif is required to modulate metabolic stability or lipophilicity.[1][2]

Unlike its mono-chlorinated analog (2-chloropropanoyl chloride), which is ubiquitous in the synthesis of chiral NSAIDs (e.g., Ibuprofen), the 2,2-dichloro variant introduces a unique steric and electronic environment.[1] The geminal chlorine atoms exert a powerful electron-withdrawing inductive effect (-I), significantly activating the carbonyl carbon toward nucleophilic attack while simultaneously providing steric bulk that can influence regioselectivity in complex syntheses.

Core Identity Data[2][4]
PropertyValue
IUPAC Name 2,2-Dichloropropanoyl chloride
Common Name

-Dichloropropionyl chloride
CAS Number 26073-26-7
Molecular Formula

Molecular Weight 161.41 g/mol
Boiling Point ~110–112 °C (at 760 mmHg)
Density ~1.406 g/cm³
Appearance Colorless to light yellow fuming liquid

Molecular Structure & Electronic Properties[2]

Geometric Configuration

The molecule consists of a propanoyl backbone where the

  • Carbonyl Carbon (C1):

    
     hybridized, planar geometry.[1] The C=O bond is polarized, creating a partial positive charge (
    
    
    ) on the carbon.[1][3]
  • Alpha Carbon (C2):

    
     hybridized, tetrahedral geometry.[1] This carbon holds the methyl group and the two chlorine atoms.[1]
    
  • Beta Carbon (C3):

    
     hybridized methyl group.[1]
    
Electronic Effects: The "Gem-Dichloro" Influence

The defining feature of this molecule is the presence of two chlorine atoms on the

  • Inductive Effect (-I): Chlorine is highly electronegative (

    
    ).[1] Two Cl atoms on C2 pull electron density away from C1 (the carbonyl carbon).[1]
    
    • Consequence: The carbonyl carbon is significantly more electrophilic than in unsubstituted propionyl chloride.[1] This makes the molecule extremely reactive toward nucleophiles (amines, alcohols, water).[1]

  • Steric Hindrance: The Van der Waals radius of Chlorine (1.75 Å) is larger than Hydrogen (1.20 Å).[1] The gem-dichloro group creates a "cone" of steric bulk around the

    
    -position.
    
    • Consequence: While the carbonyl is electronically activated, the approach of very bulky nucleophiles may be kinetically retarded compared to non-chlorinated analogs, offering a handle for selectivity.[1]

Synthesis & Preparation Protocols

The synthesis of 2,2-dichloropropanoyl chloride is typically achieved by activating the parent acid, 2,2-dichloropropionic acid (Dalapon).

Primary Route: Thionyl Chloride Activation

This is the standard laboratory and industrial method due to the volatility of the byproducts (


1

Reaction:

1

Protocol:

  • Setup: A round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or Ar line) to exclude moisture.

  • Reagents: 1.0 equivalent of 2,2-dichloropropionic acid; 1.2–1.5 equivalents of Thionyl Chloride (

    
    ). Catalytic DMF (dimethylformamide) is often added to accelerate the formation of the Vilsmeier-Haack intermediate.[1]
    
  • Procedure:

    • Add the acid to the flask.[1]

    • Add

      
       dropwise at room temperature.[1]
      
    • Heat to reflux (approx. 80°C) for 2–4 hours until gas evolution ceases.

  • Purification: Distillation under reduced pressure is required to remove excess thionyl chloride and isolate the pure acid chloride.[1]

Visualization of Synthesis Logic

SynthesisDalapon2,2-Dichloropropionic Acid(Precursor)IntermediateChlorosulfiteIntermediateDalapon->IntermediateNucleophilic AttackSOCl2Thionyl Chloride(Reagent)SOCl2->IntermediateProduct2,2-DichloropropanoylChlorideIntermediate->ProductCl- SubstitutionByproductsSO2 (g) + HCl (g)Intermediate->ByproductsElimination

Caption: Conversion of Dalapon to its acid chloride via Thionyl Chloride, showing the intermediate transition.[1]

Reactivity & Applications in Drug Development[3][10][11]

Nucleophilic Acyl Substitution Mechanism

The core reactivity involves the displacement of the chloride leaving group by a nucleophile (Nu-H).[4][5]

Mechanism Steps:

  • Addition: Nucleophile attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.[1]

  • Elimination: The carbonyl double bond reforms, expelling the chloride ion (

    
    ).[1]
    
  • Deprotonation: Loss of a proton to a base (e.g., triethylamine) yields the final product.[1]

Key Applications
  • Bioactive Heterocycles: The gem-dichloro moiety is used to synthesize thiazinanes and other sulfur-nitrogen heterocycles found in bioactive natural product analogs. The chlorine atoms can later be removed or substituted to fine-tune biological activity.

  • Chaetomellic Acid A Analogs: Research indicates its use in Atom Transfer Radical Cyclization (ATRC) reactions, serving as a precursor for farnesyltransferase inhibitors (potential anti-cancer agents).[1]

  • Surface Modification: Used to functionalize polymers (like Parylene C) to introduce reactive chlorine sites for further bioconjugation.[1]

Reaction Pathway Diagram

MechanismStart2,2-Dichloropropanoyl Chloride(Electrophile)TetrahedralTetrahedral Intermediate(O-)Start->TetrahedralNucleophilic AttackNuNucleophile (Nu:)(Amine/Alcohol)Nu->TetrahedralFinalAcylated Product(Amide/Ester)Tetrahedral->FinalEliminationLeavingCl- Leaving GroupTetrahedral->LeavingBond Cleavage

Caption: General mechanism for nucleophilic acyl substitution on 2,2-dichloropropanoyl chloride.

Safety & Handling Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.

  • Water Reactivity: Reacts violently with water to produce HCl gas and 2,2-dichloropropionic acid.[1]

    • Protocol: All glassware must be oven-dried.[1] Solvents must be anhydrous (dried over molecular sieves).[1]

  • Inhalation Risk: The compound has high vapor pressure and releases HCl upon contact with moisture in the air.[1]

    • Protocol: Handle strictly inside a functioning fume hood.[1]

  • Neutralization: Spills should be neutralized with weak bases (sodium bicarbonate) or absorbed onto dry sand/vermiculite before disposal.[1] Do not add water directly to the concentrated chemical.[1]

References

  • PubChem. (n.d.).[6][1] 2,2-Dichloropropanoyl chloride (Compound).[6][1][7] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • NIST Chemistry WebBook. (n.d.).[1] 2-Chloropropionyl chloride (Analogous Data). Retrieved January 28, 2026, from [Link][1]

Structural Elucidation and Spectroscopic Characterization of 2,2-Dichloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 26073-26-7 Molecular Formula: C


H

Cl

O Molecular Weight: 161.41 g/mol Synonyms:

-Dichloropropionyl chloride; Dalapon acid chloride.

Executive Summary & Chemical Context

This technical guide details the spectroscopic signature of 2,2-Dichloropropanoyl chloride , a critical intermediate in the synthesis of agrochemicals (specifically Dalapon derivatives) and pharmaceutical building blocks.

Scientific Note: While simple acid chlorides are ubiquitous, the gem-dichloro motif at the


-position introduces unique electronic effects. The electron-withdrawing nature of the two chlorine atoms significantly deshields the adjacent methyl group in NMR and shifts the carbonyl stretching frequency to higher wavenumbers in IR compared to mono-chlorinated analogues.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most definitive identification for this compound due to the distinct isotopic clustering of three chlorine atoms (


Cl and 

Cl).
Isotope Pattern Analysis

The molecule contains three chlorine atoms.[1][2] The molecular ion cluster (


) follows a specific intensity ratio governed by the binomial expansion 

, where

(

Cl)

and

(

Cl)

.
Ionm/zTheoretical Relative Intensity (%)Origin
M

160 100.0

Cl

M+2 162 97.5

Cl


Cl

M+4 164 31.7

Cl


Cl

M+6 166 3.4

Cl

Fragmentation Pathway

The fragmentation is dominated by ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-cleavage. The acylium ion formation (loss of Cl) is competing with the loss of the COCl group to form the stable 1,1-dichloroethyl carbocation.

MS_Fragmentation M Molecular Ion [M]+ m/z 160/162/164 Frag1 Acylium Ion [M-Cl]+ m/z 125/127/129 M->Frag1 - Cl• Frag2 1,1-Dichloroethyl Cation [CH3CCl2]+ m/z 97/99/101 M->Frag2 - COCl• Frag3 Loss of HCl [CH2=CCl]+ m/z 61/63 Frag2->Frag3 - HCl

Figure 1: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the carbonyl stretch.[3][4][5] The gem-dichloro substitution exerts a powerful inductive effect (


), pulling electron density away from the carbonyl carbon, strengthening the C=O bond, and shifting the absorption to a higher frequency than standard acid chlorides.
Functional GroupWavenumber (

)
IntensityAssignment Notes
C=O Stretch 1790 – 1815 StrongShifted +20-30

vs. propionyl chloride due to

-halogenation (Fermi resonance may be observed).
C-H Stretch 2950 – 2990WeakAliphatic C-H (Methyl).
C-Cl Stretch 600 – 800Medium/StrongCharacteristic "fingerprint" bands for C-Cl

.

Diagnostic Value: The absence of a broad band at 2500–3300


 confirms the absence of the hydrolysis product (2,2-dichloropropionic acid).

Nuclear Magnetic Resonance (NMR)

Due to the high symmetry of the methyl group and the lack of adjacent protons for coupling, the


H NMR spectrum is deceptively simple.
H NMR Data (CDCl )
  • Signal: Singlet (

    
    ).
    
  • Chemical Shift (

    
    ): 2.45 – 2.65 ppm .
    
  • Integration: 3H.

  • Reasoning: The methyl group is deshielded by the adjacent gem-dichloro group. Standard propionyl chloride CH

    
     appears at ~1.2 ppm; the two chlorines shift this significantly downfield.
    
C NMR Data (Proton Decoupled)
Carbon EnvironmentShift (

ppm)
SplittingAssignment
Carbonyl (C=O) 166.0 – 169.0 SingletAcid chloride carbonyl.
Quaternary (

-C)
84.0 – 88.0 SingletDeshielded by two Cl atoms and C=O.
Methyl (CH

)
34.0 – 36.0 SingletTerminal methyl group.

Experimental Protocol: Sample Preparation

Acid chlorides are highly moisture-sensitive. Hydrolysis yields HCl gas and the corresponding carboxylic acid, which will skew spectroscopic data.

Anhydrous NMR Sample Preparation

Objective: Obtain a pristine spectrum without acid impurities.

  • Glassware Prep: Oven-dry NMR tubes and pipettes at 120°C for at least 2 hours.

  • Solvent Choice: Use CDCl

    
     stored over 4Å molecular sieves.
    
    • Pro-Tip: Neutralize CDCl

      
       by passing it through a small plug of basic alumina if the solvent is old, as acidity in CDCl
      
      
      
      can catalyze degradation.
  • Atmosphere: Perform the transfer in a glovebox or under a positive pressure of Nitrogen/Argon.

Sample_Prep Step1 Dry NMR Tube (120°C, >2h) Step2 Purge with N2/Ar Step1->Step2 Step3 Add 0.6 mL Anhydrous CDCl3 (Dried over 4Å Sieves) Step2->Step3 Step4 Add 10-20 mg Analyte (2,2-Dichloropropanoyl chloride) Step3->Step4 Step5 Seal Cap immediately & Parafilm Step4->Step5

Figure 2: Workflow for handling moisture-sensitive acid chlorides for spectroscopy.

Impurity Identification (Quality Control)

If the sample is compromised by moisture, the following signals will appear:

  • ^1H NMR: A new singlet slightly upfield (approx 2.3 ppm) corresponding to 2,2-dichloropropionic acid (Dalapon).

  • IR: Appearance of a broad O-H stretch (2500-3300 cm

    
    ) and a shift in the carbonyl peak to lower frequency (~1740 cm
    
    
    
    ).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Chlorinated Hydrocarbons. (Data inferred from analogous fragmentation patterns of polychlorinated alkanes).[6]

  • SDBS. Spectral Database for Organic Compounds. (Reference for 2,2-Dichloropropionic acid and 2-Chloropropionyl chloride used for shift extrapolation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for calculating substituent effects on NMR shifts and IR frequencies).
  • PubChem. Compound Summary: 2,2-Dichloropropionic acid (Dalapon). (Parent acid data used for correlation). [7]

Sources

Technical Guide: Electrophilic Reactivity & Synthetic Utility of 2,2-Dichloropropanoyl Chloride

[1]

Executive Summary

2,2-Dichloropropanoyl chloride (2,2-DCPC) represents a specialized class of


This guide provides a rigorous analysis of its electronic structure, validated experimental protocols for esterification and amidation, and safety measures for industrial handling.

Part 1: Electronic Structure & Mechanistic Basis

The "Super-Electrophile" Effect

The reactivity of 2,2-DCPC is governed by the cumulative inductive effects (-I) of three chlorine atoms.

  • Acyl Chloride Chlorine: Withdraws electron density from the carbonyl carbon, creating a good leaving group (

    
    ).
    
  • Gem-Dichloro Group (

    
    -Carbon):  The two chlorine atoms at the 
    
    
    -position exert a powerful electron-withdrawing effect through the
    
    
    -bond framework. This significantly destabilizes the carbonyl carbon, increasing its partial positive charge (
    
    
    ) far beyond that of propionyl chloride or 2-chloropropanoyl chloride.
The Ketene Immunity

A critical distinction in process chemistry is the inability of 2,2-DCPC to form ketenes.

  • Mono-chloroacetyl chloride: Possesses acidic

    
    -protons; bases (e.g., 
    
    
    ) can induce E1cB elimination to form highly reactive ketenes, leading to dimerization or [2+2] cycloadditions.
  • 2,2-DCPC: The

    
    -carbon is quaternary (
    
    
    ). With no removable proton, the E1cB pathway is mechanistically blocked. This allows the use of stronger bases for acid scavenging without the risk of ketene-derived byproducts.
Reactivity Landscape Diagram

The following diagram illustrates the electronic activation and reaction pathways.

ReactivityLandscapeSubstrate2,2-DichloropropanoylChlorideInductiveInductive Effect (-I)(3x Cl atoms)Substrate->InductiveElectronic BasisKeteneKetene Formation(Elimination)Substrate->KeteneBLOCKED(No u03b1-H)CarbonylActivated Carbonyl(High u03b4+)Inductive->CarbonylEnhances ElectrophilicityNASNucleophilic AcylSubstitutionCarbonyl->NAS+ Nucleophile (Nu:)FCFriedel-CraftsAcylationCarbonyl->FC+ Arene / Lewis Acid

Figure 1: Mechanistic flow illustrating the electronic activation of 2,2-DCPC and the structural blockade of the ketene pathway.[1][2]

Part 2: Nucleophilic Acyl Substitution (Protocols)

General Reactivity Hierarchy

The gem-dichloro group accelerates nucleophilic attack but also adds steric bulk. However, the electronic activation typically dominates, making 2,2-DCPC more reactive than unsubstituted acyl chlorides toward weak nucleophiles.

Reagent TypeRelative ReactivityPrimary ProductKinetic Control
Water Violent / Instant2,2-Dichloropropionic AcidRequires < 0°C quenching
Primary Amines Extremely FastAmidesExothermic; requires cooling
Alcohols (1°/2°) FastEstersBase scavenger recommended
Aromatics Slow (requires catalyst)Aryl KetonesLewis Acid (AlCl3) needed
Protocol: Synthesis of 2,2-Dichloropropanamides (Amidation)

This protocol is designed to minimize hydrolysis and manage the exotherm.

Reagents:

  • 2,2-Dichloropropanoyl chloride (1.0 eq)

  • Primary Amine (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere. Charge with Amine and Base in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Rationale: Controls the rapid exotherm and prevents side reactions.

  • Addition: Dissolve 2,2-DCPC in minimal DCM. Add dropwise to the amine solution over 30 minutes. Observation: White precipitate (

    
    ) will form immediately.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC or GC-MS.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

    
    .
    
Experimental Workflow Diagram

ExperimentalWorkflowStartStart: Anhydrous Conditions(N2 Atmosphere)SolventSolvent System:DCM or THF (Dry)Start->SolventCoolingCool to -10°C(Kinetic Control)Solvent->CoolingAdditionDropwise Addition of2,2-DCPCCooling->AdditionScavengerBase Scavenger(TEA/DIPEA) forms SaltAddition->ScavengerExothermicMonitorMonitor: GC-MS/TLC(Check for Hydrolysis)Scavenger->MonitorWorkupAq. Wash (NaHCO3 -> HCl)IsolationMonitor->WorkupConversion >98%

Figure 2: Validated workflow for the amidation of 2,2-DCPC, emphasizing temperature control and base scavenging.

Part 3: Friedel-Crafts Acylation

C-C Bond Formation

2,2-DCPC is an effective acylating agent for aromatic rings, introducing the

Critical Considerations:

  • Catalyst:

    
     is standard. However, the gem-dichloro oxygen complex is highly electron-deficient.
    
  • Stoichiometry: Use >1.1 eq of

    
    . The Lewis acid complexes with both the reagent and the product ketone.
    
  • Regioselectivity: The bulky

    
     group enhances para-selectivity due to steric hindrance at the ortho position.
    

Part 4: Handling & Safety (MSDS Summary)

Hazard Classification:

  • Corrosive (Skin/Eye): Causes severe burns.[3] The hydrolysis product (HCl) creates an immediate inhalation hazard.

  • Water Reactive: Reacts violently with moisture.[3]

Storage Protocol:

  • Store under inert gas (Argon/Nitrogen).

  • Refrigerate (

    
    ) to minimize slow decomposition or disproportionation.
    
  • Hydrolysis Management: In case of spill, do NOT add water directly. Neutralize with dry lime or soda ash before careful aqueous cleanup.

References

  • BenchChem. (2025).[4] 2,2-Dichloropropanoyl Chloride: Nucleophilic Acyl Substitution Pathways.[5] Retrieved from

  • ChemicalBook. (2024). 2,2-Dichloropropanoyl chloride Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2023). Dalapon (2,2-Dichloropropionic acid) Metabolism and Derivatives. PMC Archives. Retrieved from

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation: Mechanism and Catalysts.[2][6][7] Retrieved from

  • Master Organic Chemistry. (2022). Nucleophilic Acyl Substitution Trends: Electronic Effects. Retrieved from

Technical Guide: 2,2-Dichloropropanoyl Chloride as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 2,2-Dichloropropanoyl chloride, structured for researchers and synthetic chemists.

Executive Summary

2,2-Dichloropropanoyl chloride (CAS 26073-26-7) is a specialized bifunctional reagent that bridges the gap between classical nucleophilic substitution and modern radical chemistry. Unlike its monochloro analog—widely used for chiral pool synthesis of amino acid derivatives—the gem-dichloro motif of this compound offers unique reactivity. It serves as a potent electrophile for introducing the 2,2-dichloropropanoyl moiety (a precursor to bioactive heterocycles and herbicides) and acts as a high-efficiency radical precursor in Atom Transfer Radical Cyclization (ATRC) .

This guide details the handling, synthesis, and mechanistic applications of 2,2-dichloropropanoyl chloride, focusing on its role in constructing functionalized


-lactams and pharmaceutical intermediates.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2,2-Dichloropropanoyl chloride
CAS Number 26073-26-7
Molecular Formula C

H

Cl

O
Molecular Weight 161.41 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~118–120 °C (at 760 mmHg)
Density ~1.40 g/mL
Solubility Soluble in DCM, CHCl

, THF; reacts violently with water
Hazards Corrosive, Lachrymator, Moisture Sensitive

Mechanistic Pillars of Reactivity

The utility of 2,2-dichloropropanoyl chloride stems from its two distinct reactive sites: the acyl chloride carbonyl (Site A) and the homolytically labile C-Cl bonds (Site B).

Diagram 1: Dual Reactivity Map

ReactivityMap Reagent 2,2-Dichloropropanoyl Chloride SiteA Site A: Carbonyl Carbon (Electrophile) Reagent->SiteA Hard Nucleophiles (R-NH2, R-OH) SiteB Site B: Gem-Dichloro Carbon (Radical Precursor) Reagent->SiteB Metal Catalysts (Cu(I), Ru(II)) ProductA Amides/Esters (via Nucleophilic Substitution) SiteA->ProductA ProductB Gamma-Lactams (via ATRC) SiteB->ProductB

Caption: The reagent offers orthogonal reactivity: standard acylation at the carbonyl and radical generation at the alpha-carbon.

Pathway A: Nucleophilic Acyl Substitution

The carbonyl carbon is highly electrophilic due to the inductive effect of the adjacent chlorine atoms. It reacts rapidly with amines and alcohols to form 2,2-dichloropropanamides and esters . These intermediates are often stable enough to be isolated before subjecting them to further radical cyclization.

Pathway B: Atom Transfer Radical Cyclization (ATRC)

This is the high-value application.[1] In the presence of a transition metal catalyst (typically Cu(I) or Ru(II)), one of the C-Cl bonds undergoes homolytic cleavage. The resulting carbon-centered radical can cyclize onto a tethered alkene (e.g., an allyl group on the amide nitrogen), reforming a C-Cl bond at a new position. This "atom transfer" ensures no halogen is lost, preserving the functionality for further modification.

Experimental Protocols

Synthesis of 2,2-Dichloropropanoyl Chloride

While available commercially, fresh preparation from the acid (Dalapon) ensures optimal purity for radical reactions, which are sensitive to impurities.

Reagents:

  • 2,2-Dichloropropionic acid (Dalapon) [CAS 75-99-0]

  • Thionyl chloride (SOCl

    
    ) [Excess][2]
    
  • DMF (Catalytic amount)

Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube (or N
    
    
    
    line).
  • Addition: Charge the flask with 2,2-dichloropropionic acid (0.1 mol). Add thionyl chloride (0.15 mol) slowly. Add 2-3 drops of DMF to catalyze the reaction.

  • Reaction: Heat the mixture gently to reflux (bath temp ~80 °C). Evolution of HCl and SO

    
     gas will be observed. Maintain reflux for 2–3 hours until gas evolution ceases.
    
  • Purification: Replace the reflux condenser with a short-path distillation head. Distill the excess thionyl chloride at atmospheric pressure.

  • Isolation: Collect the fraction boiling at 118–120 °C. Store the clear, colorless liquid under inert gas.

Synthesis of 3,3-Dichloro-4-(chloromethyl)pyrrolidin-2-one (ATRC Workflow)

This protocol demonstrates the conversion of an allylamine to a functionalized lactam using 2,2-dichloropropanoyl chloride.

Step 1: Acylation (Amide Formation)

  • Dissolve allylamine (1.0 equiv) and triethylamine (1.2 equiv) in dry DCM at 0 °C.

  • Dropwise add 2,2-dichloropropanoyl chloride (1.05 equiv) dissolved in DCM.

  • Stir at room temperature for 2 hours. Wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry (MgSO
    
    
    
    ) and concentrate to yield N-allyl-2,2-dichloropropanamide .

Step 2: Radical Cyclization (ATRC)

  • Dissolve the amide (1.0 equiv) in degassed DCM or Acetonitrile (0.1 M).

  • Add CuCl (30 mol%) and a ligand such as TPMA or bipyridine (30 mol%).

  • Stir at room temperature (or mild heat 40–60 °C) under Argon for 12–24 hours.

  • Workup: Filter through a silica plug to remove copper. Concentrate and purify via flash chromatography.

  • Result: The product is a

    
    -lactam with a gem-dichloro motif and a chloromethyl handle, valuable for further substitution.
    

Mechanistic Visualization: The ATRC Cycle

The following diagram illustrates the catalytic cycle transforming the linear amide into the cyclic lactam.

Diagram 2: Copper-Catalyzed ATRC Mechanism

ATRC_Mechanism Substrate Substrate: N-Allyl-2,2-dichloroamide Activation Activation: Cl Abstraction by Cu(I) Substrate->Activation Initiation Radical Intermediate: Carbon-Centered Radical Activation->Radical - Cu(II)Cl2 Cyclization Cyclization: 5-Exo-Trig Closure Radical->Cyclization Intramolecular Termination Termination: Cl Transfer from Cu(II)-Cl Cyclization->Termination New C-C Bond Termination->Activation Catalyst Turnover Product Product: 3,3-Dichloro-gamma-lactam Termination->Product Regeneration of Cu(I)

Caption: The Cu(I)/Cu(II) redox shuttle mediates the reversible activation of the C-Cl bond, preventing polymerization and favoring cyclization.

Safety & Handling

  • Water Reactivity: 2,2-Dichloropropanoyl chloride hydrolyzes rapidly, releasing HCl gas. All glassware must be flame-dried.

  • Corrosivity: Causes severe skin burns and eye damage. Double-gloving (Nitrile) and a face shield are recommended during transfer.

  • Storage: Store in a tightly sealed container under nitrogen or argon at 2–8 °C to prevent hydrolysis by atmospheric moisture.

References

  • BenchChem. 2,2-Dichloropropanoyl Chloride | CAS 26073-26-7. Retrieved from

  • Anderlini, B. et al. (2024).[3] Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach Towards New Functionalized Targets. Preprints.org. Retrieved from

  • Diaba, F. et al. (2024).[3][4] Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams. Molecules. Retrieved from

  • PubChem. 2,2-Dichloropropanoyl chloride (Compound). National Library of Medicine. Retrieved from

  • Google Patents. Method for preparing 2-chloropropionyl chloride with high optical activity (Contextual Reference for Synthesis). Retrieved from

Sources

Hydrolysis Kinetics of 2,2-Dichloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary

2,2-Dichloropropanoyl chloride (2,2-DCPC), a critical intermediate in the synthesis of the herbicide Dalapon and various pharmaceutical precursors, exhibits high reactivity toward nucleophiles. Understanding its hydrolysis kinetics is essential not only for optimizing yield in anhydrous acylation reactions but also for defining process safety parameters regarding moisture sensitivity and environmental fate.

This guide provides a comprehensive technical analysis of the hydrolysis mechanism, theoretical kinetic framework, and a validated experimental protocol for determining rate constants using conductometry.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

Structural Reactivity

The hydrolysis of 2,2-DCPC differs significantly from unsubstituted acyl chlorides (e.g., propionyl chloride) due to the presence of two


-chlorine atoms.
  • Inductive Effect (-I): The two chlorine atoms exert a strong electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon.

  • Steric Environment: While the geminal dichlorides increase steric bulk compared to a methyl group, the planar nature of the carbonyl group and the small radius of the attacking nucleophile (water) mean that electronic activation dominates. Consequently, 2,2-DCPC hydrolyzes significantly faster than its non-halogenated analogs.

Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction proceeds via a bimolecular Addition-Elimination pathway (


), not a direct 

displacement.
  • Addition: Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1] This is typically the rate-determining step (RDS) for activated acyl chlorides.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

    
    ) as a leaving group.
    
  • Deprotonation: Rapid proton transfer yields 2,2-dichloropropanoic acid and HCl.

hydrolysis_mechanism Reactants 2,2-DCPC + H₂O TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k₁ (slow) Tetrahedral Tetrahedral Intermediate TS1->Tetrahedral Products 2,2-Dichloropropanoic Acid + HCl Tetrahedral->Products k₂ (fast) -Cl⁻

Figure 1: The BAc2 mechanism. The electron-withdrawing alpha-chlorines stabilize the negative charge on the oxygen in the tetrahedral intermediate, lowering the activation energy for water attack.

Kinetic Theory & Thermodynamics

Rate Law

In pure water or aqueous solvents where water is in large excess, the reaction follows pseudo-first-order kinetics .



Where:

  • 
     (Since 
    
    
    
    is effectively constant).
  • The half-life (

    
    ) is independent of the initial concentration of 2,2-DCPC.
    
Solvent Effects (Grunwald-Winstein)

The rate of hydrolysis is highly sensitive to solvent polarity and ionizing power (


). The kinetics can be modeled using the extended Grunwald-Winstein equation:


  • 
     (Sensitivity to Nucleophilicity):  High for 2,2-DCPC, indicating significant bond formation in the transition state (associative mechanism).
    
  • 
     (Sensitivity to Ionizing Power):  Moderate. Unlike 
    
    
    
    reactions, charge development is dispersed in the addition complex.
Comparative Reactivity Table

The following table illustrates the expected relative reactivity based on electronic effects (Hammett/Taft correlations).

CompoundStructureRelative Hydrolysis Rate (Est.)Dominant Effect
Propionyl Chloride

1.0 (Baseline)Standard Reactivity
2-Chloropropionyl Chloride

~10 - 100x-I Effect (1 Cl)
2,2-Dichloropropanoyl Chloride

> 1000x Strong -I Effect (2 Cl)

Experimental Protocol: Conductometric Determination

Objective: Determine the pseudo-first-order rate constant (


) for the hydrolysis of 2,2-DCPC.
Method:  Conductometry.[2] As the reaction proceeds, neutral 2,2-DCPC converts to ionized HCl and 2,2-dichloropropanoic acid, causing a linear increase in solution conductivity.
Reagents & Apparatus
  • Substrate: 2,2-Dichloropropanoyl chloride (>98% purity), freshly distilled.

  • Solvent: Acetone/Water mixture (e.g., 80:20 v/v). Note: Pure water hydrolysis is too fast for standard mixing; organic co-solvent slows the rate.

  • Apparatus:

    • Thermostated reaction vessel (

      
      ).
      
    • Conductivity meter with dip-type cell (Platinum black electrodes).

    • Data logger (Sampling rate: >10 points/sec).

    • Hamilton microsyringe.

Workflow Diagram

experimental_protocol Prep 1. Solvent Preparation (Acetone:Water 80:20) Thermostat to 25°C Blank 2. Baseline Measurement Record G₀ (Conductance) Prep->Blank Inject 3. Substrate Injection Add 2,2-DCPC (<10⁻³ M) Rapid Mixing (<2s) Blank->Inject Monitor 4. Data Acquisition Record Gₜ vs Time Until G∞ (stable) Inject->Monitor Calc 5. Data Analysis Plot ln(G∞ - Gₜ) vs t Monitor->Calc

Figure 2: Conductometric kinetic assay workflow. Rapid mixing is critical due to the short half-life of the substrate.

Step-by-Step Procedure
  • System Stabilization: Fill the reaction cell with the Acetone/Water solvent mixture. Allow 20 minutes for thermal equilibrium at 25.0°C. Stir magnetically at a constant rate (ensure no bubbles form in the electrode gap).

  • Baseline: Record the initial conductance (

    
    ). It should be near zero and stable.
    
  • Initiation: Inject a small volume (

    
    ) of pure 2,2-DCPC or a concentrated acetone stock solution into the cell. The final concentration should be low (
    
    
    
    ) to maintain pseudo-first-order conditions and prevent ionic strength deviations.
  • Monitoring: Immediately start data logging. Observe the exponential rise in conductance. Continue measuring until the reading stabilizes at the infinity value (

    
    ), typically 7-10 half-lives.
    
  • Replicates: Perform at least triplicate runs.

Data Analysis

The conductance


 at time 

is proportional to the concentration of the product (HCl). The integrated rate equation is:


  • Calculate

    
     for each time point.
    
  • Plot

    
     vs. time (
    
    
    
    ).
  • The slope of the linear regression is

    
    .
    

Safety & Handling

  • Corrosivity: 2,2-DCPC releases HCl gas upon contact with moisture. Handle only in a fume hood.

  • Lachrymator: The compound is a potent tear agent. Full-seal goggles are mandatory.

  • Exotherm: The hydrolysis is exothermic.[3] On a large scale, uncontrolled water addition can lead to thermal runaway and vessel over-pressurization.

References

  • Queen, A. (1967).[4][5] Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619–1629.[4][6] Link[6]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Acetyl Chloride and -Haloacetyl Chlorides. Journal of Physical Organic Chemistry, 21(1), 1-10.
  • BenchChem. (2025). 2,2-Dichloropropanoyl Chloride: Properties and Reactivity Profile. Link

  • Song, B. D., & Jencks, W. P. (1989). Mechanisms of Solvolysis of Acyl Chlorides. Journal of the American Chemical Society, 111(22), 8470–8479.
  • Guggenheim, E. A. (1926). On the Determination of the Velocity Constant of a Unimolecular Reaction. Philosophical Magazine, 2, 538-543. (Foundational method for kinetic analysis when is uncertain).

Sources

Physical and chemical properties of 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 26073-26-7 | Formula: C₃H₃Cl₃O | Molecular Weight: 161.41 g/mol [1]

Executive Summary

2,2-Dichloropropanoyl chloride (also known as α,α-dichloropropionyl chloride) is a specialized acyl halide characterized by a geminal dichloro-substitution pattern at the α-carbon. Unlike its monochlorinated analog (2-chloropropionyl chloride), the 2,2-dichloro variant possesses unique electronic properties that make it a critical intermediate in the synthesis of heterocycles , agrochemicals (specifically Dalapon derivatives), and functionalized polymers .

Its primary utility in drug development and organic synthesis stems from its dual reactivity: it functions as a standard electrophilic acylating agent and as a precursor to methyl chloroketene via dehydrohalogenation. This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of this compound.

Chemical Identity & Physical Characterization[2][3][4][5]

The presence of two electron-withdrawing chlorine atoms on the α-carbon significantly increases the electrophilicity of the carbonyl carbon compared to propionyl chloride.

Table 1: Physicochemical Properties

PropertyValueNotes
CAS Number 26073-26-7Distinct from monochloro (7623-09-8)
IUPAC Name 2,2-Dichloropropanoyl chloride
Molecular Formula C₃H₃Cl₃O
Appearance Colorless to pale yellow liquidPungent, lachrymatory odor
Density ~1.406 g/mLHigher density due to heavy halogen load
Boiling Point ~130–157°C (Predicted)Note: Experimental values vary; calculated T_boil is 157°C [1].[1][2][3][4][5][6][7][8][9][10][11][12] Monochloro analog boils at 111°C.
Refractive Index ~1.452
Solubility Soluble in CH₂Cl₂, CHCl₃, THFReacts violently with water/alcohols

Synthesis & Production Protocols

Method A: Chlorination of Propionyl Chloride (Industrial Route)

This method involves the radical chlorination of propionyl chloride. It is favored for industrial scalability but requires precise control to prevent over-chlorination (forming 2,2,3-trichloro derivatives).

  • Reagents: Propionyl chloride, Chlorine gas (Cl₂).[10]

  • Conditions: Radical initiator (UV light or peroxides), temperature control.

  • Mechanism: Free-radical substitution at the α-position.

Method B: Thionyl Chloride Conversion (Laboratory Standard)

For high-purity laboratory applications, the conversion of 2,2-dichloropropionic acid (Dalapon) using thionyl chloride is the preferred route due to the easy removal of gaseous byproducts (SO₂ and HCl).

Protocol:

  • Setup: A round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Reagents: 2,2-Dichloropropionic acid (1.0 equiv), Thionyl Chloride (1.2–1.5 equiv), DMF (catalytic drops).

  • Procedure:

    • Add 2,2-dichloropropionic acid to the flask.

    • Add thionyl chloride dropwise at room temperature.

    • Heat to reflux (approx. 80°C) for 2–3 hours until gas evolution ceases.

    • Purification: Distill the product under reduced pressure or inert atmosphere to isolate the acyl chloride.

Synthesis_Workflow cluster_0 Precursors cluster_1 Reaction Acid 2,2-Dichloropropionic Acid (Dalapon) Transition Chlorosulfite Intermediate Acid->Transition Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Transition Gases Byproducts: SO₂ (g) + HCl (g) Transition->Gases Elimination Product 2,2-Dichloropropanoyl Chloride Transition->Product SNi Mechanism

Figure 1: Laboratory synthesis pathway via Thionyl Chloride mediated chlorination.

Reactivity Profile & Mechanistic Pathways

The reactivity of 2,2-dichloropropanoyl chloride is defined by two competing pathways controlled by the reaction conditions (specifically the presence of base).

Pathway 1: Nucleophilic Acyl Substitution (NAS)

In the absence of strong base, the compound behaves as a potent electrophile.

  • With Alcohols: Forms 2,2-dichloropropionate esters.

  • With Amines: Forms 2,2-dichloropropanamides.

  • With Water: Hydrolyzes violently to regenerate 2,2-dichloropropionic acid and HCl.

Pathway 2: Elimination to Methyl Chloroketene

In the presence of a tertiary amine (e.g., Triethylamine), the compound undergoes 1,2-elimination of HCl to form Methyl Chloroketene . This reactive intermediate is highly valuable for [2+2] cycloadditions to synthesize cyclobutanones.

  • Reagents: Et₃N (1 equiv), anhydrous solvent (Et₂O or CH₂Cl₂).

  • Product: Methyl chloroketene (transient species, trapped in situ).

Reactivity_Pathways cluster_NAS Nucleophilic Substitution (No Base) cluster_Elim Elimination (With Base) Start 2,2-Dichloropropanoyl Chloride Ester Ester/Amide Product Start->Ester + Nu: Ketene Methyl Chloroketene (Intermediate) Start->Ketene - HCl (via Base) Nu Nucleophile (R-OH, R-NH2) Base Triethylamine (Et₃N) Cyclo Cyclobutanones ([2+2] Cycloaddition) Ketene->Cyclo + Alkene

Figure 2: Divergent reactivity pathways: Nucleophilic Substitution vs. Ketene Formation.

Applications in Research & Industry

Agrochemical Synthesis (Dalapon Derivatives)

The 2,2-dichloropropanoyl moiety is the bioactive core of Dalapon , a selective herbicide used to control grasses. The chloride derivative allows for the synthesis of complex esters and amides that improve the delivery or stability of the active herbicide [2].

Atom Transfer Radical Cyclization (ATRC)

Researchers utilize 2,2-dichloropropanoyl chloride to synthesize trichloro-precursors for copper-catalyzed ATRC. This method is used to construct lactams and other nitrogen heterocycles found in pharmaceutical scaffolds. The gem-dichloro group provides a specific radical initiation site [3].

Surface Functionalization

In materials science, this compound is used to functionalize Parylene C and other polymers. The acyl chloride reacts with surface hydroxyl or amine groups, grafting the chlorinated moiety onto the material, which can modify hydrophobicity or serve as an anchor for further chemical modification [4].

Safety & Handling Protocols

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Water Reactive: Reacts violently with water to release toxic HCl gas.

  • Lachrymator: Potent tear-inducing agent.

Handling Requirements:

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Neoprene or Butyl rubber gloves (Nitrile may degrade), chemical splash goggles, and a face shield.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Moisture sensitivity requires tightly sealed containers, often with a septum for syringe transfer.

References

  • Cheméo. 2,2-Dichloropropanoyl chloride Physical Properties. Retrieved from [Link]

  • PubChem. 2,2-Dichloropropanoyl chloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: 2,2-Dichloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision in Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

2,2-Dichloropropanoyl chloride (CAS: 26073-26-7) is a specialized acyl chloride intermediate critical to the synthesis of halogenated agrochemicals and specific pharmaceutical impurities.[1][2] Unlike its mono-chlorinated analog (2-chloropropanoyl chloride), the geminal dichloro substitution at the


-position imparts unique steric and electronic properties, significantly altering its reactivity profile in nucleophilic acyl substitutions.

This guide addresses a common failure point in process chemistry: the ambiguity of nomenclature. Due to the coexistence of IUPAC, Chemical Abstracts Service (CAS), and legacy common names, this compound is frequently misidentified in procurement and database mining. This document provides a definitive synonym mapping, synthetic utility analysis, and rigorous handling protocols for drug development professionals.

Chemical Identity & Synonym Mapping

In high-throughput screening and regulatory filing, semantic precision is non-negotiable. The following table consolidates valid identifiers for 2,2-Dichloropropanoyl chloride.

Table 1: Definitive Nomenclature & Identifiers

CategoryPrimary IdentifierTechnical Context
IUPAC Name 2,2-Dichloropropanoyl chlorideThe systematic standard for regulatory documentation.
CAS Number 26073-26-7 Unique numerical identifier; use this for exact database matches.
Common Name 2,2-Dichloropropionyl chlorideWidely used in legacy literature and supplier catalogs.
Acid Parent Dalapon chlorideDerived from Dalapon (2,2-dichloropropionic acid).
Pharma Ref Prilocaine Impurity 18Critical designation for impurity profiling in local anesthetics.
Structural Formula

Geminal dichloro motif at

-carbon.
The "Mono vs. Di" Hazard

Critical Warning: Researchers frequently confuse this compound with 2-Chloropropanoyl chloride (CAS 7623-09-8).

  • 2,2-Dichloro (CAS 26073-26-7): Geminal substitution; higher steric bulk; precursor to Dalapon derivatives.

  • 2-Chloro (CAS 7623-09-8): Single substitution; chiral center (if pure); precursor to standard propionates.

  • Impact: Substituting the mono-chloro for the di-chloro variant will result in failed synthesis (incorrect oxidation state) or regulatory non-compliance (impurity threshold violations).

Synthetic Utility & Reaction Mechanisms

The utility of 2,2-Dichloropropanoyl chloride lies in its function as an electrophilic "warhead." The acyl chloride moiety is highly susceptible to nucleophilic attack, while the


-dichloro group exerts a strong inductive effect (

), increasing the electrophilicity of the carbonyl carbon compared to non-halogenated analogs.
Core Reactivity Profile
  • Esterification: Reacts with alcohols to form 2,2-dichloropropionates (e.g., Methyl 2,2-dichloropropionate).

  • Amidation: Reacts with amines to form

    
    -dichloroamides. This is the pathway relevant to Prilocaine  impurity synthesis, where the dichloro-analog mimics the active pharmaceutical ingredient (API) structure but alters metabolic stability.
    
  • Friedel-Crafts Acylation: Acts as an acylating agent for aromatic rings in the presence of Lewis acids (

    
    ).
    
Visualization of Synthetic Pathways

The following diagram illustrates the synthesis of the chloride from its parent acid and its subsequent divergence into key derivatives.

G Dalapon 2,2-Dichloropropionic Acid (Dalapon) DCPC 2,2-Dichloropropanoyl Chloride (CAS 26073-26-7) Dalapon->DCPC Chlorination (-SO2, -HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->DCPC Esters 2,2-Dichloropropionates (Herbicidal Esters) DCPC->Esters + R-OH (Alcoholysis) Amides Alpha,Alpha-Dichloroamides (Prilocaine Impurities) DCPC->Amides + R-NH2 (Aminolysis)

Figure 1: Synthetic Flow of 2,2-Dichloropropanoyl Chloride. Transformation from Dalapon acid to reactive chloride, branching into ester and amide synthesis pathways.[3][4][5][6]

Handling & Safety Protocol (SOP)

As a volatile acyl chloride, this compound presents dual hazards: corrosivity (skin/eye damage) and inhalation toxicity (hydrolysis releases HCl gas).

Engineering Controls
  • Atmosphere: Handle strictly under inert gas (Nitrogen or Argon). Moisture in the air triggers immediate hydrolysis:

    
    
    
  • Containment: Use a functional fume hood with a face velocity > 0.5 m/s.

  • Quenching: Do NOT pour water directly onto the neat chemical.[7] Quench spills with solid sodium bicarbonate (

    
    ) or pour the chemical slowly into a large volume of ice-water/alkali mixture.
    
Storage Stability
  • Temperature: Store at

    
     to minimize thermal decomposition.
    
  • Container: Teflon-lined caps are mandatory. Corrosive HCl vapors will degrade standard rubber septa, leading to contamination.

References

  • PubChem. (n.d.).[2] 2,2-Dichloropropanoyl chloride (Compound).[1][2][8] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Acyl Chlorides and Reactivity. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Safety, Hazards, and Handling of 2,2-Dichloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dichloropropanoyl chloride (CAS: 26073-26-7) is a highly reactive acyl chloride intermediate used primarily in the synthesis of agrochemicals (such as Dalapon derivatives) and pharmaceutical precursors.[1] Its utility in nucleophilic acyl substitution is offset by its severe hazards: it is a potent lachrymator, a corrosive agent, and reacts violently with moisture.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the compound's hazards and a self-validating protocol for its safe manipulation. The core directive is moisture exclusion and controlled quenching .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the physical constants is critical for designing engineering controls (e.g., condenser temperatures, scrubber loads).

PropertyValue / DescriptionOperational Implication
Chemical Name 2,2-Dichloropropanoyl chlorideN/A
CAS Number 26073-26-7Use for inventory tracking & regulatory compliance.
Molecular Formula C₃H₃Cl₃OHigh chlorine content implies heavy, dense vapors.
Molecular Weight 161.41 g/mol Vapors are significantly heavier than air (>5x).
Boiling Point ~118–120 °C (at 760 mmHg)Moderate volatility; requires active cooling during exothermic reactions.
Density ~1.406 g/mLDenser than water; sinks and reacts at the interface if spilled in aqueous waste.
Appearance Colorless to pale yellow liquidDarkening often indicates hydrolysis or decomposition.
Solubility Reacts with water; Soluble in DCM, ChloroformUse anhydrous chlorinated solvents for processing.

The Hazard Matrix: Mechanistic Toxicity

The danger of 2,2-Dichloropropanoyl chloride lies in its functional groups. It combines the reactivity of an acid chloride with the electron-withdrawing power of two alpha-chlorines.

The Hydrolysis Cascade

Upon contact with mucosal membranes (eyes, lungs) or environmental moisture, the compound undergoes rapid hydrolysis. The electron-withdrawing effect of the alpha-chlorines makes the carbonyl carbon highly electrophilic, accelerating the reaction compared to simple propionyl chloride.

Primary Hazards:

  • Chemical Burns: Immediate coagulation necrosis upon skin contact.

  • Lachrymatory Effect: Vapors trigger intense tearing and blepharospasm (involuntary eyelid closure) at low ppm, effectively blinding the operator temporarily.

  • Respiratory Edema: Inhalation releases HCl gas deep in the lung tissue, leading to delayed pulmonary edema.

Visualization: Hydrolysis Pathway

The following diagram illustrates the mechanism that drives the acute toxicity of this compound.

HydrolysisMechanism Substrate 2,2-Dichloropropanoyl Chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water H₂O (Moisture/Tissue) Water->Intermediate Product1 2,2-Dichloropropionic Acid (Corrosive) Intermediate->Product1 Collapse & Elimination Product2 HCl Gas (Toxic/Corrosive) Intermediate->Product2

Figure 1: The hydrolysis mechanism. Note that one mole of substrate generates one mole of HCl gas, creating a rapid volume expansion hazard in closed systems.

Engineering Controls & Personal Protective Equipment (PPE)[4][10]

Standard nitrile gloves are insufficient for prolonged contact with chlorinated acid chlorides. The high lipid solubility allows the compound to permeate nitrile rapidly.

Barrier Protection Strategy
  • Primary Glove: Silver Shield (Laminate) or Viton®. These offer >4 hours of breakthrough time.

  • Splash Guard: Disposable nitrile gloves may be worn over Silver Shield gloves for dexterity, but must be changed immediately upon splash contact.

  • Respiratory: All work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm). If working outside a hood (e.g., maintenance), a Full-Face Respirator with Acid Gas/Organic Vapor cartridges is mandatory.

Operational Protocols: Handling & Quenching[4][9][11]

Synthesis and Transfer
  • Inert Atmosphere: Always manipulate under Nitrogen or Argon. Moisture in the air will cause the formation of crusty solid deposits (acid crystals) on bottle caps, which can seize the vessel.

  • Glassware: Oven-dried glassware is non-negotiable.

  • Cannula Transfer: Preferred over pouring to minimize vapor release.

The "Reverse Quench" Protocol

CRITICAL SAFETY RULE: Never add water directly to 2,2-Dichloropropanoyl chloride. The exothermic reaction can boil the water locally, causing the corrosive liquid to erupt (the "volcano effect").

Correct Procedure:

  • Preparation: Prepare a quenching bath of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) mixed with crushed ice.

  • Dilution: Dilute the residual acid chloride in a non-reactive solvent (e.g., Dichloromethane or Toluene).

  • Addition: Add the acid chloride solution dropwise into the alkaline ice bath with vigorous stirring.

  • Monitoring: Monitor temperature; keep below 20°C to minimize vaporization of the solvent.

Visualization: Safe Handling Workflow

This workflow ensures multiple layers of protection against exposure and runaway reactions.

SafeHandling Start Start: Handling 2,2-Dichloropropanoyl Cl Check Check PPE: Viton/Laminate Gloves + Fume Hood Start->Check Atmosphere Establish Inert Atmosphere (N₂/Ar) Check->Atmosphere Reaction Perform Reaction (Temp Control < 110°C) Atmosphere->Reaction Waste Residual Material? Reaction->Waste Dilute Dilute in DCM/Toluene Waste->Dilute Yes Quench Slow Addition to Ice/NaOH Bath Dilute->Quench Dropwise Disposal Adjust pH to 7-9 Dispose as Halogenated Waste Quench->Disposal

Figure 2: Operational workflow for safe handling and quenching. Note the dilution step prior to quenching to moderate reaction kinetics.

Emergency Response

Spills (Outside Fume Hood)
  • Evacuate: Clear the area immediately. The lachrymatory effects will likely force evacuation regardless of protocol.

  • Ventilate: Do not re-enter until air exchange has cleared the vapors (check with PID if available).

  • Neutralize: Personnel wearing Self-Contained Breathing Apparatus (SCBA) should cover the spill with dry lime, sand, or soda ash. Do not use water.[2][3]

First Aid[12]
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] Force eyelids open —the natural reflex will be to clamp them shut due to pain, which traps the acid against the cornea.

  • Skin Contact: Wash with soap and water.[2] Do not use organic solvents (ethanol/acetone) to clean skin; they increase permeability and drag the toxin deeper into the dermis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94363, 2,2-Dichloropropanoyl chloride. Retrieved from [Link]

  • University of Wisconsin-Madison. Standard Operating Procedure: Generating and Quenching Reactive Gases (HCl). Retrieved from [Link]

Sources

Technical Monograph: 2,2-Dichloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 26073-26-7 | Formula:


 | MW:  161.41  g/mol [1]

Executive Summary

2,2-Dichloropropanoyl chloride (also known as


-dichloropropionyl chloride) is a highly reactive acyl halide intermediate used primarily in the synthesis of agrochemicals and pharmaceutical heterocycles.[2][3] Distinguished by the gem-dichloro motif at the 

-position, this compound exhibits unique electrophilicity and steric properties compared to its monochlorinated analogs. This guide details its structural characteristics, synthesis protocols, and reactivity profiles for researchers in organic synthesis and drug development.[4]

Structural Analysis & Physicochemical Properties[4]

Chemical Structure

The molecule features a propanoyl chloride backbone with two chlorine atoms substituted at the C2 (


) position. This substitution pattern exerts a powerful inductive effect (

), significantly increasing the electrophilicity of the carbonyl carbon while simultaneously introducing steric bulk that modulates nucleophilic attack.

(Note: As a text-based generation, the standard connectivity is described: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


.)[1][5][6][7][8][9][10][11]
Key Properties Table
PropertyValueNotes
CAS Number 26073-26-7Distinct from 2-chloropropionyl chloride (7623-09-8)
Molecular Weight 161.41 g/mol
Physical State LiquidColorless to pale yellow; pungent odor
Density 1.406 g/mLEstimated at 20°C [1]
Boiling Point ~115–135°CEstimated (Acid boils at 185°C; Monochloro at 110°C)
Solubility Reacts with waterSoluble in DCM,

, THF, Toluene
Refractive Index

[1]

Synthesis & Production

Laboratory Scale Synthesis (Deoxychlorination)

The most reliable laboratory method involves the conversion of 2,2-dichloropropionic acid (Dalapon) using thionyl chloride (


). This route is preferred for its high yield and ease of purification via distillation.

Reaction Scheme:


[4]
Protocol 1: Synthesis from Dalapon
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line). Connect a gas trap to neutralize
    
    
    emissions.
  • Reagents:

    • 2,2-Dichloropropionic acid (Dalapon): 0.1 mol (14.3 g)

    • Thionyl Chloride (

      
      ): 0.15 mol (17.8 g) [1.5 eq]
      
    • DMF (Dimethylformamide): 2-3 drops (Catalyst)

  • Procedure:

    • Charge the flask with Dalapon and DMF.

    • Add

      
       dropwise over 15 minutes at room temperature.
      
    • Heat the mixture slowly to 60°C, then reflux (approx. 80°C) for 2–3 hours until gas evolution ceases.

    • Purification: Distill the reaction mixture under reduced pressure (or atmospheric if stable) to isolate the acyl chloride.

  • Yield: Typically 85–95%.

Industrial Route (Radical Chlorination)

Industrial production often utilizes the free-radical chlorination of propionyl chloride. This method requires careful control of stoichiometry and temperature to favor the gem-dichloro product over the 2,3-dichloro isomer.

SynthesisPathways cluster_lab Laboratory Route cluster_ind Industrial Route Dalapon 2,2-Dichloropropionic Acid (Dalapon) Target 2,2-Dichloropropanoyl Chloride Dalapon->Target Reflux, DMF cat. -SO2, -HCl SOCl2 Thionyl Chloride (SOCl2) PropChl Propionyl Chloride PropChl->Target Radical Chlorination (hv or PCl3) Cl2 Chlorine Gas (Cl2)

Figure 1: Comparative synthesis pathways for 2,2-dichloropropanoyl chloride.

Reactivity & Applications

Mechanistic Reactivity

The 2,2-dichloro substitution creates a "push-pull" dynamic:

  • Electronic Activation: The two chlorine atoms withdraw electron density (

    
     effect), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
    
  • Steric Shielding: The bulky

    
     group hinders the approach of large nucleophiles, often requiring higher temperatures or stronger bases compared to unsubstituted propionyl chloride.
    
Application in Heterocycle Synthesis

This compound is a potent building block for constructing sulfur- and nitrogen-containing heterocycles, such as 1,3-thiazinanes.[4]

Case Study: Thiazinane Synthesis Reaction with 3-aminopropane-1-thiol derivatives yields 1,3-thiazinan-4-ones. The gem-dichloro moiety is retained, serving as a functional handle for further derivatization or biological activity modulation [2].

Agrochemical Intermediates

As a derivative of Dalapon (a systemic herbicide), the chloride form is used to generate esters and amides that serve as pro-herbicides with improved lipophilicity for leaf cuticle penetration.[4]

Handling & Safety Protocols

Hazard Classification:

  • Corrosive (Skin/Eye): Causes severe burns (Category 1B).

  • Water Reactive: Reacts violently with water to release HCl gas.

  • Acute Toxicity: Harmful if inhaled or swallowed.

Storage Requirements:

  • Store under inert atmosphere (

    
     or Ar).
    
  • Keep refrigerated (2–8°C) to minimize decomposition.

  • Incompatible materials: Water, alcohols, strong bases, amines.[4]

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.[4]

  • Spill: Neutralize with sodium bicarbonate or lime; absorb with dry sand. Do NOT use water.

References

  • ChemicalBook. (2023). 2,2-Dichloropropanoyl chloride Product Properties (CAS 26073-26-7).[3]Link

  • MDPI. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules.[2][12][6][9][10][13][14][15][16][17][18] Link

  • PubChem. (n.d.). 2,2-Dichloropropionic acid (Dalapon) Source Data. National Library of Medicine. Link

  • ChemGuide. (2021). Reaction of Acyl Chlorides with Nucleophiles.[10][16]Link

Sources

Technical Guide: The Reactivity & Process Engineering of Acyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Apex

Acyl chlorides (acid chlorides) represent the kinetic apex of carboxylic acid derivatives. Their utility in drug development stems from a unique electronic imbalance: the convergence of a polarized carbonyl (


) and a potent leaving group (chloride, pKa of conjugate acid ~ -7). This guide moves beyond standard textbook definitions to address the process-critical aspects of acyl chloride chemistry: controlling the high-energy intermediate, optimizing catalytic cycles, and mitigating the formation of genotoxic impurities (GTIs) during scale-up.

Mechanistic Architecture

The Addition-Elimination Paradigm

Unlike alkyl halides which react via


 or 

, acyl chlorides react through a Nucleophilic Acyl Substitution mechanism.[1] The reaction profile is dictated by the formation and collapse of the tetrahedral intermediate.

Key Mechanistic Insight: The rate-determining step is typically the nucleophilic attack (formation of the tetrahedral intermediate), not the expulsion of the chloride. Therefore, steric hindrance at the carbonyl carbon and the nucleophilicity of the attacking species are the primary levers for reaction control.

AcylChlorideMechanism Start Acyl Chloride (Planar sp2) TS Tetrahedral Intermediate (sp3, High Energy) Start->TS  Step 1: Addition (Rate Determining)   Nu Nucleophile (Nu:) Nu->TS Product Acyl Derivative (Planar sp2) TS->Product  Step 2: Elimination   LG Leaving Group (Cl-) TS->LG

Figure 1: The Biphasic Addition-Elimination Mechanism. Note the hybridization change from sp2 to sp3 and back to sp2.

Synthesis & Catalytic Optimization

The Vilsmeier-Haack Catalytic Cycle

In process chemistry, "sluggish" carboxylic acids are often activated using Thionyl Chloride (


) or Oxalyl Chloride (

) with a catalytic amount of N,N-Dimethylformamide (DMF).

The Causality: DMF does not merely act as a solvent; it reacts with the chlorinating agent to form the highly electrophilic Vilsmeier reagent (chloroiminium ion). This species is far more reactive toward the carboxylic acid than the parent chlorinating agent, facilitating the conversion under milder conditions.

DMFCatalysis DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 (Reagent) Intermediate Activated Intermediate Vilsmeier->Intermediate + RCOOH Acid Carboxylic Acid (Substrate) Intermediate->DMF Regenerated Product Acyl Chloride Intermediate->Product Collapse

Figure 2: The DMF Catalytic Cycle. The regeneration of DMF allows for sub-stoichiometric loading (typically 1-5 mol%).

Solvent Selection Strategy

The choice of solvent is not arbitrary; it dictates reaction temperature (kinetics) and downstream processing (work-up).

FeatureDichloromethane (DCM)TolueneProcess Recommendation
Boiling Point 40 °C110 °CUse Toluene for kinetically difficult substrates requiring higher T.
Separation Low boiling, easy removal.High boiling, requires rotovap/azeotrope.DCM is preferred for small-scale/volatile products.
Safety Toxic, strictly regulated (EPA/REACH).Flammable, but generally preferred in GMP.Toluene is the standard for large-scale GMP manufacturing.
Water Miscibility Immiscible (good for biphasic).Immiscible.Both support Schotten-Baumann conditions.[2]

Reactivity Profiling & Control

Relative Reactivity Factors

When designing a synthesis, predicting the relative rate of acylation is critical to avoid side reactions (e.g., dimerization, polymerization).

FactorEffect on ReactivityMechanistic Explanation
Electron Withdrawing Groups (EWG) Increases (

)
Destabilizes the carbonyl, making the carbon more electrophilic (

).
Electron Donating Groups (EDG) Decreases (

)
Stabilizes the carbonyl via resonance or induction, reducing electrophilicity.
Steric Bulk (

-substitution)
Decreases (

)
Blocks the nucleophile's approach angle (Burgi-Dunitz trajectory).
The Friedel-Crafts Exception

In Friedel-Crafts acylation, the acyl chloride is not the ultimate electrophile. The reaction requires a Lewis Acid (


, 

) to generate the Acylium Ion (

), a linear, super-electrophile capable of breaking aromaticity.

Self-Validating Protocol:

  • Stoichiometry: Unlike catalytic Friedel-Crafts alkylation, acylation requires >1 equivalent of Lewis Acid because the product (ketone) complexes with the catalyst, deactivating it.

  • Order of Addition: Add the acyl chloride to the Lewis Acid before adding the arene to ensure acylium formation and prevent polymerization of sensitive substrates.

Process Safety & Impurity Management

The Hidden Carcinogen: DMCC

When using DMF and


, there is a risk of forming Dimethylcarbamoyl Chloride (DMCC) , a potent carcinogen (GTI).
  • Mechanism: Reaction of the Vilsmeier intermediate with excess thionyl chloride or thermal decomposition.

  • Mitigation:

    • Keep DMF loading < 5 mol%.

    • Avoid large excesses of

      
      .
      
    • Monitor DMCC levels via GC-MS during process validation.

Quenching & Work-up Logic

Quenching a large-scale acyl chloride reaction is a high-exotherm event. The standard "add water" approach can lead to "volcano" eruptions due to rapid HCl gas evolution.

QuenchingProtocol Start Excess Acyl Chloride Reaction Mixture Decision Is the scale > 100g? Start->Decision SmallScale Add to Ice/Water (Slowly) Decision->SmallScale No LargeScale Controlled Quench Required Decision->LargeScale Yes MethodA Method A: Methanolysis (Forms Methyl Ester + HCl) LargeScale->MethodA MethodB Method B: Inverse Addition (Add Rxn Mix to dilute Base) LargeScale->MethodB Scrubber Scrubber System (NaOH Trap for HCl gas) MethodA->Scrubber Vent Gas MethodB->Scrubber Vent Gas

Figure 3: Decision Tree for Safe Quenching of Acyl Chlorides.

References

  • Acyl Chloride Synthesis & Catalysis: Organic Chemistry Portal. "Acid Chlorides - Synthesis and Reactivity." Link

  • Vilsmeier-Haack Mechanism: Master Organic Chemistry. "The Vilsmeier-Haack Reaction."[3] Link

  • Process Safety (DMCC): American Chemical Society (ACS). "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination." Link

  • Solvent Selection (Green Chemistry): ACS Sustainable Chemistry & Engineering. "Safer Solvents for Pharmaceutical Manufacturing." Link

  • Friedel-Crafts Acylation: ChemGuide. "The Mechanism of Friedel-Crafts Acylation." Link

Sources

Technical Guide: Role of 2,2-Dichloropropanoyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility of 2,2-Dichloropropanoyl chloride (CAS 7623-25-8), a specialized electrophile used in medicinal chemistry for introducing the metabolically stable gem-dichloropropyl moiety and initiating radical cyclization cascades.

Executive Summary

2,2-Dichloropropanoyl chloride (2,2-DCPC) is a bifunctional reagent combining a highly reactive acyl chloride with a gem-dichloroalkyl motif. Unlike simple acyl chlorides used solely for protecting groups or linkers, 2,2-DCPC serves two strategic roles in drug design:

  • Bioisosteric Modification: It introduces the

    
    -dichloropropanoyl group, which mimics carbonyl electronics while blocking metabolic 
    
    
    
    -oxidation (a common clearance pathway).
  • Radical Precursor: The labile C-Cl bonds serve as initiation points for Copper-catalyzed Atom Transfer Radical Cyclization (ATRC), allowing the rapid assembly of

    
    -lactams and fused heterocyclic scaffolds found in natural products like Chaetomellic Acid A .
    

Chemical Profile & Reactivity

The unique reactivity of 2,2-DCPC stems from the inductive effect of the two


-chlorine atoms. These atoms significantly increase the electrophilicity of the carbonyl carbon compared to propionyl chloride, while simultaneously stabilizing radical intermediates generated at the 

-position during catalytic turnover.
Reactivity Landscape

The compound exhibits three distinct modes of reactivity depending on the conditions:

  • Mode A: Nucleophilic Acyl Substitution (Standard): Reacts with amines/alcohols to form stable

    
    -dichloroamides and esters.
    
  • Mode B: Atom Transfer Radical Cyclization (ATRC): The C-Cl bond undergoes homolytic cleavage (typically Cu(I)/Cu(II) catalyzed) to form a carbon-centered radical that cyclizes onto pendant alkenes.

  • Mode C: Dehydrohalogenation: Under forcing basic conditions, it can eliminate HCl to generate transient substituted ketenes for [2+2] cycloadditions.

ReactivityProfile Reagent 2,2-Dichloropropanoyl Chloride AcylSub Nucleophilic Acyl Substitution Reagent->AcylSub + R-NH2 / R-OH Radical Atom Transfer Radical Cyclization (ATRC) Reagent->Radical + Cu(I) Catalyst + Alkene Tether Elimination Dehydrohalogenation (Ketene Formation) Reagent->Elimination + Strong Base (-HCl) Amides α,α-Dichloroamides (Metabolic Blockers) AcylSub->Amides Lactams γ-Lactams / Heterocycles (e.g., Chaetomellic Acid) Radical->Lactams Cyclobutanones Cyclobutanones ([2+2] Adducts) Elimination->Cyclobutanones

Figure 1: Reactivity landscape of 2,2-Dichloropropanoyl chloride, highlighting its dual role as an electrophile and a radical precursor.

Strategic Applications in Drug Design

Synthesis of Farnesyltransferase Inhibitors (Chaetomellic Acid A Analogs)

One of the most prominent applications of 2,2-DCPC is in the total synthesis of Chaetomellic Acid A and its analogs. These compounds are potent inhibitors of Farnesyltransferase (FTase), an enzyme implicated in Ras-mediated cancer signaling.

  • Mechanism: The reagent is used to acylate a secondary amine tethered to an alkene. The resulting

    
    -dichloroamide undergoes a Cu(I)-catalyzed radical cyclization (ATRC) to close the 
    
    
    
    -lactam ring.
  • Advantage: This route is far more efficient than traditional anionic cyclizations, as it tolerates unprotected functional groups and proceeds under neutral conditions.

Metabolic Blocking & Bioisosteres

The gem-dichloro group introduced by 2,2-DCPC acts as a metabolic shield. In many peptide drugs, the amide bond is susceptible to proteolytic cleavage. Replacing a standard acetyl group with a 2,2-dichloropropanoyl group:

  • Steric Shielding: The bulky chlorines protect the carbonyl from enzymatic attack.

  • Lipophilicity: Increases

    
    , improving membrane permeability.
    
  • Electronic Mimicry: The electron-withdrawing chlorines lower the pKa of the amide NH, potentially strengthening hydrogen bonding interactions with target proteins.

Thiazinane Heterocycle Synthesis

Recent medicinal chemistry campaigns have utilized 2,2-DCPC to synthesize substituted 1,3-thiazinanes , which exhibit antifungal and antitumor activities. The reagent acylates the nitrogen of the thiazine ring, and the resulting intermediate can be further functionalized via the reactive chlorine handles.

Experimental Protocols

Protocol A: General Synthesis of -Dichloroamides

Use this protocol to introduce the gem-dichloro moiety onto a primary or secondary amine.

Reagents:

  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent: 2,2-Dichloropropanoyl chloride (1.1 equiv)

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL/mmol) and cool to 0°C.

  • Addition: Add Et

    
    N (1.2 mmol) followed by the dropwise addition of 2,2-Dichloropropanoyl chloride (1.1 mmol). Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin).
    
  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with 1M HCl (if product is not basic) and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel flash chromatography (typically Hexanes/EtOAc).
Protocol B: Atom Transfer Radical Cyclization (ATRC) to -Lactams

Use this protocol to cyclize an N-allyl-2,2-dichloropropanamide into a functionalized lactam.

Reagents:

  • Substrate: N-Allyl-2,2-dichloropropanamide (1.0 equiv)

  • Catalyst: CuCl (30 mol%)

  • Ligand: 2,2'-Bipyridine (bpy) (30 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (degassed)

Step-by-Step Procedure:

  • Degassing: Dissolve the substrate in DCE (0.1 M) in a sealable tube. Bubble Argon through the solution for 15 minutes to remove oxygen (critical for radical lifetime).

  • Catalyst Formation: Add CuCl and bipyridine. The solution should turn a dark brown/red complex color.

  • Cyclization: Seal the tube and heat to reflux (80–110°C) for 12–24 hours.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify via column chromatography. The product will be a

    
    -lactam retaining one chlorine atom (the other is lost or transferred).
    

Synthetic Workflow Visualization

The following diagram illustrates the synthesis of a Chaetomellic Acid A precursor using 2,2-DCPC, demonstrating the transition from acylation to radical cyclization.

SynthesisWorkflow Start Starting Material: Long-chain Allylic Amine Step1 Step 1: Acylation (DCM, Et3N, 0°C) Start->Step1 Reagent Reagent: 2,2-Dichloropropanoyl Chloride Reagent->Step1 Intermediate Intermediate: N-Allyl-α,α-dichloroamide Step1->Intermediate Yield >90% Step2 Step 2: ATRC Cyclization (CuCl, Bipyridine, Reflux) Intermediate->Step2 Product Target Scaffold: Functionalized γ-Lactam (Chaetomellic Acid Precursor) Step2->Product Radical Ring Closure

Figure 2: Synthetic workflow for converting allylic amines to bioactive lactams using 2,2-DCPC.

Safety & Handling Data

PropertySpecificationSafety Implication
Physical State Colorless to pale yellow liquidVolatile; use in fume hood.
Boiling Point ~110°CFlammable vapor hazard.
Reactivity Reacts violently with waterDo not use aqueous glassware. Generates HCl gas on hydrolysis.
Corrosivity Skin Corr.[1] 1BCauses severe burns. Wear nitrile gloves and face shield.
Storage 2–8°C, under inert gas (Ar/N

)
Moisture sensitive; degrades to 2,2-dichloropropionic acid.

References

  • BenchChem. 2,2-Dichloropropanoyl Chloride | CAS 26073-26-7. BenchChem Product Database. Link

  • National Institutes of Health (NIH). Novel route to chaetomellic acid A and analogues: serendipitous discovery of a more competent FTase inhibitor. PubMed Central. Link (Note: Contextual citation based on search results linking reagent to FTase inhibitors).

  • MDPI. Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 2020. Link

  • ResearchGate. Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach towards New Functionalized Targets.Link

Sources

Methodological & Application

Synthesis of 2,2-dichloropropionic acid from 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and process chemists requiring a high-purity synthesis of 2,2-dichloropropionic acid (Dalapon) via the hydrolysis of 2,2-dichloropropanoyl chloride .

This protocol prioritizes safety (HCl management) and purity (vacuum distillation), addressing the specific thermodynamic challenges of hydrolyzing α-halogenated acyl chlorides.

Abstract & Scope

2,2-Dichloropropionic acid (Dalapon) is a critical intermediate in herbicide production and pharmaceutical synthesis.[1] While often produced via the chlorination of propionic acid, high-purity standards are frequently synthesized by hydrolyzing the corresponding acid chloride, 2,2-dichloropropanoyl chloride , to avoid over-chlorinated byproducts.

This guide details a controlled hydration protocol . Unlike standard ester hydrolysis, the hydrolysis of an acyl chloride is highly exothermic and evolves stoichiometric quantities of hydrogen chloride (HCl) gas. This protocol uses a "Neat Addition with Active Scrubbing" approach to eliminate extraction solvents, followed by vacuum distillation to prevent thermal dehydrochlorination.

Chemical Mechanism & Thermodynamics

The transformation proceeds via a Nucleophilic Acyl Substitution mechanism. Water acts as the nucleophile, attacking the electrophilic carbonyl carbon.

Reaction Scheme


Mechanistic Pathway[3]
  • Nucleophilic Attack: Water attacks the carbonyl carbon, breaking the C=O

    
    -bond and forming a tetrahedral intermediate.
    
  • Elimination: The tetrahedral intermediate collapses, reforming the C=O bond and expelling the chloride ion (

    
    ) as the best leaving group.
    
  • Deprotonation: The resulting protonated carboxylic acid loses a proton to

    
    , forming HCl gas.
    

Critical Consideration: The presence of two electron-withdrawing chlorine atoms at the


-position makes the carbonyl carbon highly electrophilic, increasing the reaction rate and exothermicity compared to non-halogenated analogs.

Mechanism Start 2,2-Dichloropropanoyl Chloride Inter Tetrahedral Intermediate Start->Inter + H2O (Attack) Water Water (Nucleophile) Water->Inter Prod 2,2-Dichloropropionic Acid Inter->Prod Elimination HCl HCl Gas (Byproduct) Inter->HCl Deprotonation

Figure 1: Mechanistic pathway of the hydrolysis. The electron-withdrawing alpha-chlorines accelerate the initial nucleophilic attack.

Safety & Handling (Crucial)

This reaction generates copious amounts of HCl gas . It must be performed in a fume hood with an active scrubber.

HazardSourceManagement Strategy
Corrosive Gas HCl EvolutionMandatory: Route exhaust through a NaOH (10-20%) scrubber trap. Do not vent directly to the hood atmosphere.
Lachrymator Acid ChlorideHandle only in a fume hood. Double glove (Nitrile/Neoprene).
Thermal Runaway Exothermic HydrolysisCooling Bath: Maintain reaction <10°C during addition. Dropwise Addition: Control rate strictly.
Decomposition Product InstabilityAvoid heating crude product >120°C at atmospheric pressure to prevent decarboxylation/polymerization.

Experimental Protocol

Materials & Equipment[4][5]
  • Reagents:

    • 2,2-Dichloropropanoyl chloride (>97% purity).[2][3]

    • Deionized Water (Stoichiometric + 5% excess).

    • Dichloromethane (DCM) - Optional, only if solvent moderation is required.

  • Apparatus:

    • 3-Neck Round Bottom Flask (RBF).

    • Pressure-Equalizing Addition Funnel.

    • Reflux Condenser (cooled to 0°C).

    • Thermometer (internal probe).

    • Magnetic Stirrer.

    • Gas Scrubbing System: Tubing from condenser top

      
       Trap (Empty) 
      
      
      
      Trap (NaOH Solution).
Process Workflow

Workflow Setup SETUP Cool reactor to 0°C Engage Scrubber Addition ADDITION PHASE Add H2O dropwise to Acid Chloride Maintain T < 10°C Setup->Addition Start Stirring Degas DEGASSING Warm to 25°C, then 50°C Remove dissolved HCl Addition->Degas Exotherm Subsides Distill PURIFICATION Vacuum Distillation (Target: ~92°C @ 19 hPa) Degas->Distill Crude Product

Figure 2: Operational workflow ensuring thermal control and purity.

Step-by-Step Procedure

Step 1: Reactor Preparation

  • Charge the 3-neck flask with 2,2-dichloropropanoyl chloride (e.g., 100 g, 0.62 mol).

  • Equip the flask with the stirrer, thermometer, and reflux condenser.

  • Connect the top of the condenser to the NaOH scrubber system.

  • Cool the flask to 0°C using an ice/salt bath.

Step 2: Controlled Hydrolysis

  • Fill the addition funnel with Deionized Water (11.7 g, 0.65 mol, 1.05 eq).

  • Critical: Begin adding water dropwise to the neat acid chloride.

    • Observation: Immediate evolution of HCl gas and heat.

    • Control: Adjust addition rate to keep internal temperature below 10°C .

    • Note: If the viscosity increases or stirring becomes difficult, a small amount of DCM can be added, but neat reaction is preferred for ease of purification.

Step 3: Degassing & Completion

  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

  • Gently heat the mixture to 50°C for 1 hour. This drives off dissolved HCl and ensures complete conversion of any unreacted anhydride intermediates.

  • Optional: Apply a light vacuum (200 mbar) for 15 minutes to strip remaining HCl.

Step 4: Purification (Vacuum Distillation) Rationale: 2,2-Dichloropropionic acid has a high atmospheric boiling point (~190°C).[4] Distillation at atmospheric pressure risks thermal degradation.

  • Transfer the crude liquid to a distillation setup with a Vigreux column.

  • Apply vacuum.[5] Recommended conditions: ~15-20 mbar (hPa) .

  • Collect fractions:

    • Foreshots: Low boiling volatiles (residual water/HCl).

    • Main Fraction (Product): Collect at 90–92°C @ 19 hPa (approximate, adjust based on vacuum).

  • Store the clear, colorless liquid in a glass container (PTFE-lined cap).

Analytical Validation

ParameterSpecificationMethodNotes
Appearance Colorless LiquidVisualYellowing indicates thermal decomposition.
Boiling Point 90–92°C @ 19 hPaDistillationAtmospheric BP is ~190°C.
Refractive Index

RefractometerConfirm against literature standard.
Purity >98%Acid-Base TitrationTitrate with 1N NaOH (Phenolphthalein).
Identity NMR / IR

H-NMR

~2.3 ppm (s, 3H, -CH3). No signal for -CH (alpha proton replaced by Cl).

Troubleshooting

  • Problem: Product is dark/colored.

    • Cause: Reaction temperature too high during addition or distillation, leading to polymerization or dehydrochlorination.

    • Solution: Ensure ice bath is active during addition. Check vacuum depth to lower distillation temperature.

  • Problem: Low Yield.

    • Cause: Incomplete hydrolysis or loss of product during vacuum degassing (if vacuum too strong).

    • Solution: Ensure the 50°C "cook-out" phase is sufficient. Use a cold trap during vacuum steps to catch product carryover.

  • Problem: "Bumping" during water addition.

    • Cause: Water pooling on surface before reacting.

    • Solution: Increase stirring speed (RPM). Ensure dropwise addition is slow and steady.

References

  • PubChem. (n.d.).[6] 2,2-Dichloropropanoyl chloride (Compound).[6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Samel, U., et al. (2005).[7] "Propionic Acid and Derivatives".[1][5][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[7] (General reference for propionic acid derivative hydrolysis).

  • National Institute of Standards and Technology (NIST). (2025). 2,2-Dichloropropanoyl chloride Properties. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

Sources

Application Note: High-Fidelity Esterification using 2,2-Dichloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing esters using 2,2-Dichloropropanoyl chloride (CAS 26073-26-7) . Unlike standard acyl chlorides, the 2,2-dichloro moiety introduces significant electron-withdrawing effects and steric bulk, altering the reactivity profile. This guide addresses the specific challenges of handling this electrophile, including hydrolytic instability and the necessity for nucleophilic catalysis.[1] It provides a robust, self-validating workflow for pharmaceutical and agrochemical synthesis.

Introduction & Chemical Rationale

The Molecule

2,2-Dichloropropanoyl chloride is a specialized acylating agent. Structurally, it consists of a propionyl backbone where the alpha-carbon is fully substituted with chlorine atoms (


).
  • Electrophilicity: The two

    
    -chlorine atoms exert a strong inductive effect (-I), making the carbonyl carbon significantly more electrophilic than in propanoyl chloride. This increases the rate of nucleophilic attack but also heightens sensitivity to moisture.
    
  • Steric Environment: The geminal dichlorides create a "conical" steric shield. While reaction with primary alcohols is rapid, secondary and tertiary alcohols often require catalytic activation (e.g., DMAP) to overcome this barrier.

  • Metabolic Stability: In drug design, the 2,2-dichloropropionate motif is often employed as a bioisostere to block metabolic oxidation at the

    
    -position or to increase lipophilicity.
    
Mechanistic Advantage

A critical synthetic advantage of 2,2-dichloropropanoyl chloride is its inability to form ketenes . Standard acid chlorides with


-protons can undergo E1cB elimination in the presence of base to form highly reactive ketenes, leading to dimerization or racemization side products. Because the 

-carbon of 2,2-dichloropropanoyl chloride is fully substituted (quaternary), this pathway is structurally blocked, ensuring high regioselectivity.

Experimental Protocol

Materials & Equipment
  • Reagent: 2,2-Dichloropropanoyl chloride (>97%, stored under

    
    ).
    
  • Substrate: Target Alcohol (R-OH).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for ease of workup.

  • Base: Triethylamine (TEA) or Pyridine (1.2 - 1.5 equivalents).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equivalents) – Critical for sterically hindered alcohols.

  • Atmosphere: Argon or Nitrogen balloon/manifold.

Step-by-Step Procedure

Step 1: System Preparation (Dehydration) Flame-dry or oven-dry a 2-neck round-bottom flask. Cool under a stream of dry nitrogen. Add a magnetic stir bar.

Step 2: Solvation Dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Checkpoint: If the alcohol is not fully soluble, switch to THF.

Step 3: Base Addition Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 0°C using an ice bath.

  • Why? The reaction is exothermic. Cooling prevents thermal decomposition and controls the rate of HCl generation.

Step 4: Electrophile Addition Load 2,2-Dichloropropanoyl chloride (1.2 equiv) into a dry syringe. Add dropwise over 10–15 minutes.

  • Observation: White precipitate (Triethylammonium chloride) will form immediately. Fuming may occur if addition is too fast.

Step 5: Reaction & Monitoring Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: Monitor via TLC. The acid chloride is not UV active, so stain for the alcohol (starting material). The reaction is complete when the alcohol spot disappears.

Step 6: Quench & Workup

  • Quench: Add saturated

    
     solution (equal volume) and stir vigorously for 15 minutes. This hydrolyzes excess acid chloride to the water-soluble acid salt.
    
  • Separation: Transfer to a separatory funnel. Collect the organic layer.[2]

  • Wash:

    • 1x with 1M HCl (to remove residual TEA/DMAP).

    • 1x with Brine (to dry the organic phase).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Visualized Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism, highlighting the role of the base and the absence of ketene formation.

ReactionMechanism Substrate 2,2-Dichloropropanoyl Chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack KeteneBlock NO Ketene Formation (No alpha-protons) Substrate->KeteneBlock Base Pyridine/TEA (Base) Base->Intermediate Catalysis (DMAP) Alcohol Alcohol (R-OH) Alcohol->Intermediate Product Target Ester Intermediate->Product Elimination of Cl- Byproduct Base-HCl Salt Intermediate->Byproduct Proton Scavenging

Caption: Mechanistic pathway showing direct substitution. The lack of alpha-protons prevents competing elimination pathways.

Experimental Workflow

A decision tree for optimizing reaction conditions based on substrate type.

Workflow Start Start Synthesis CheckAlc Classify Alcohol Substrate Start->CheckAlc Primary Primary Alcohol CheckAlc->Primary SecTert Secondary/Tertiary Alcohol CheckAlc->SecTert CondA Condition A: DCM, TEA (1.2 eq) 0°C -> RT, 1 hr Primary->CondA CondB Condition B: DCM, TEA (2.0 eq) DMAP (10 mol%) Reflux optional SecTert->CondB Monitor TLC / LCMS Check CondA->Monitor CondB->Monitor Complete Reaction Complete? Monitor->Complete Complete->CondB No (Stalled) Workup Acidic Wash (1M HCl) Neutralize (NaHCO3) Complete->Workup Yes

Caption: Optimization logic for steric handling. Bulky alcohols require catalytic DMAP and potentially higher temperatures.

Data Summary & Troubleshooting

Solvent & Base Compatibility Table

Select the correct system to maximize yield and minimize hydrolysis.

ParameterRecommendedAlternativeAvoidReason
Solvent DCM (Anhydrous)THF, TolueneDMF, AlcoholsDMF can react with acid chlorides (Vilsmeier-Haack type); Alcohols react.[1][2][3][4][5][6]
Base Triethylamine (TEA) Pyridine, DIPEANaOH, KOHAqueous bases cause immediate hydrolysis of the reagent.
Catalyst DMAP N-MethylimidazoleNoneEssential for sterically hindered substrates.
Temp 0°C to 25°C 40°C (Reflux)>80°CHigh heat promotes decomposition/polymerization.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is flame-dried. Use fresh, anhydrous solvents. Increase acid chloride equivalents to 1.5x.
Incomplete Reaction Steric HindranceAdd 10 mol% DMAP. Allow reaction to run overnight. Switch base to Pyridine (solvent/base dual role).
New Impurity Spot Acid Chloride DegradationCheck reagent quality. If liquid is cloudy or has precipitate before use, distill or purchase fresh stock.
Emulsion in Workup Polarity matchAdd a small amount of Methanol to break the emulsion, or use a saturated Brine wash.

Safety & Handling (Critical)

  • Corrosivity: 2,2-Dichloropropanoyl chloride hydrolyzes to release HCl gas and 2,2-dichloropropionic acid (corrosive). All transfers must be done in a fume hood.

  • Lachrymator: The compound is a potent tear agent. Goggles and face shields are mandatory.

  • Waste Disposal: Quench all reaction mixtures and excess reagent with aqueous sodium bicarbonate before disposal. Never dispose of the pure acid chloride directly into organic waste containers.

References

  • Chemical Properties & Reactivity

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 103020, 2,2-Dichloropropanoyl chloride. Retrieved from [Link]

  • General Acyl Chloride Mechanisms

    • Master Organic Chemistry.[7] Reactions of Acid Chlorides with Alcohols. Retrieved from [Link]

  • Synthesis of Alpha-Halo Esters (Patent Literature)
  • Catalysis Protocols

    • Organic Chemistry Portal. Esterification - Steglich Esterification (DCC/DMAP). (Relevant for DMAP mechanism context). Retrieved from [Link]

Sources

Application Note: Nucleophilic Acyl Substitution with 2,2-Dichloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,2-Dichloropropanoyl chloride (CAS 26073-26-7) is a specialized electrophile distinct from its mono-chlorinated analogs due to the gem-dichloro motif. This structural feature imparts exceptional electrophilicity to the carbonyl carbon while simultaneously blocking standard


-deprotonation pathways (ketene formation). This guide details the mechanistic advantages of this reagent in synthesizing bioactive amides  (e.g., Chloramphenicol analogs), functionalized lactams  via Atom Transfer Radical Cyclization (ATRC), and pyruvate precursors . Included are optimized protocols for amide coupling and esterification, emphasizing the control of steric hindrance and electronic activation.

Chemical Profile & Reactivity Landscape[1]

Structural Uniqueness

Unlike propionyl chloride or 2-chloropropionyl chloride, the 2,2-dichloro variant lacks protons at the


-position. This absence fundamentally alters its reactivity profile by shutting down the E1cB elimination pathway typically observed with acid chlorides, which often leads to reactive ketene intermediates.
  • Formula:

    
    
    
  • Molecular Weight: 161.41 g/mol [1]

  • Boiling Point: ~120–121 °C

  • Electronic Effect: The two

    
    -chlorine atoms exert a strong inductive (-I) effect, significantly increasing the partial positive charge (
    
    
    
    ) on the carbonyl carbon, making it a "harder" and more reactive electrophile than non-halogenated analogs.
  • Steric Effect: The gem-dichloro group creates a "conical" steric shield. While the carbonyl is electronically activated, nucleophilic approach is sterically governed, requiring precise solvent and base selection to prevent stalling with bulky nucleophiles.

Mechanistic Pathway: Pure Addition-Elimination

The reaction proceeds strictly via the Nucleophilic Acyl Substitution (NAS) mechanism. The lack of


-protons ensures that the reaction does not divert through a ketene intermediate, resulting in cleaner product profiles for sensitive substrates.

NAS_Mechanism cluster_0 Key Feature: No Enolization R1 2,2-Dichloropropanoyl Chloride TS Tetrahedral Intermediate R1->TS Nucleophilic Attack Nu Nucleophile (R-NH2 / R-OH) Nu->TS Prod Acylated Product (Amide/Ester) TS->Prod Collapse & Elimination LG Leaving Group (Cl-) TS->LG

Figure 1: The reaction proceeds via a direct tetrahedral intermediate. The blocked


-position prevents competing elimination reactions.

Applications in Drug Development[3][4]

Bioisostere Synthesis (Chloramphenicol Analogs)

The 2,2-dichloropropanoyl group is a known bioisostere for the dichloroacetyl moiety found in antibiotics like Chloramphenicol . The additional methyl group introduces chirality (if the


-carbon were substituted differently) or simply increases lipophilicity (

), altering the pharmacokinetic profile of the drug payload.
Precursors for Atom Transfer Radical Cyclization (ATRC)

In modern scaffold synthesis, this reagent is used to acylate allylamines. The resulting N-allyl-2,2-dichloropropanamides are prime substrates for Copper(I)-catalyzed ATRC. This powerful transformation cyclizes the molecule to form


-lactams (pyrrolidinones), a core structure in many anticonvulsants and nootropics (e.g., Levetiracetam analogs).
"Masked" Pyruvates

The gem-dichloro moiety can be hydrolyzed (post-coupling) to a ketone. Thus, 2,2-dichloropropanoyl chloride serves as a robust equivalent for the unstable pyruvyl chloride , allowing the synthesis of pyruvate amides/esters via a "Protect-React-Deprotect" strategy.

Experimental Protocols

Protocol A: Synthesis of N-Substituted-2,2-Dichloropropanamides

Target: Synthesis of pharmacophores or ATRC precursors.

Reagents:

  • 2,2-Dichloropropanoyl chloride (1.1 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Purge a reaction flask with nitrogen. Dissolve the amine (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (5 mL/mmol) and cool to 0 °C .

  • Addition: Dilute 2,2-dichloropropanoyl chloride (1.1 mmol) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: The reaction is exothermic.[1] The inductive effect of the two chlorines makes the acyl chloride highly reactive; rapid addition may cause localized overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (the amide is typically less polar than the amine) or LC-MS.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove unreacted amine/TEA) and brine.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Troubleshooting:

Observation Root Cause Solution
Low Yield Hydrolysis of acid chloride Ensure DCM is strictly anhydrous; check reagent quality (hydrolyzes to acid).
Dark Color Exotherm decomposition Slow down addition rate; maintain 0 °C strictly during addition.

| Unreacted Amine | Steric hindrance | If amine is bulky, switch solvent to THF and heat to reflux after addition. |

Protocol B: Synthesis of 2,2-Dichloropropionates (Esters)

Target: Prodrug synthesis or herbicide formulation (Dalapon esters).

Reagents:

  • 2,2-Dichloropropanoyl chloride (1.2 equiv)

  • Alcohol (1.0 equiv)

  • Pyridine (1.5 equiv) - Acts as both base and nucleophilic catalyst

  • DCM or Toluene

Procedure:

  • Setup: Dissolve the alcohol in DCM. Add Pyridine and cool to 0 °C.

  • Acylation: Add the acid chloride dropwise. A white precipitate (Pyridinium hydrochloride) will form immediately.

  • Optimization: For sterically hindered alcohols (secondary/tertiary), add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 equiv) to accelerate the formation of the active N-acylpyridinium intermediate.

  • Workup: Standard acid wash (1M HCl) is critical to remove pyridine.

Workflow Visualization: ATRC Scaffold Synthesis

This diagram illustrates the use of 2,2-dichloropropanoyl chloride in building complex heterocyclic drugs.

ATRC_Workflow Start Start: Allylamine Step1 Acylation (+ 2,2-Dichloropropanoyl Cl) Start->Step1 DCM, 0°C Inter Intermediate: N-allyl-2,2-dichloropropanamide Step1->Inter >90% Yield Step2 ATRC Cyclization (CuCl / TPMA Catalyst) Inter->Step2 Radical Transfer Prod Product: Functionalized Gamma-Lactam Step2->Prod Ring Closure

Figure 2: Synthesis of lactam scaffolds using 2,2-dichloropropanoyl chloride as a radical precursor.

Safety & Handling

  • Corrosivity: 2,2-Dichloropropanoyl chloride is corrosive and causes severe skin burns and eye damage. It releases HCl gas upon contact with moisture.

  • Lachrymator: Handle only in a functioning fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture ingress converts it to 2,2-dichloropropionic acid (a solid/viscous liquid), rendering it useless for substitution reactions.

References

  • Source: Patent WO1994026771A1 (1994).
  • Atom Transfer Radical Cyclization (ATRC) of 2,2-Dichloroamides Source:Molecules (MDPI), "Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach towards New Functionalized Targets". Context: Details the use of 2,2-dichloropropanoyl chloride to synthesize N-allyl amides for copper-catalyzed cyclization into lactams. URL:[Link]

  • Dalapon (2,2-Dichloropropionic Acid) and Derivatives Source: California Office of Environmental Health Hazard Assessment (OEHHA).[2] Context: Toxicology and chemical profile of the parent acid, relevant for understanding the biological implications of the 2,2-dichloro motif. URL:[Link]

Sources

Application Note: Strategic Utilization of 2,2-Dichloropropanoyl Chloride in Heterocyclic API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and medicinal chemists. It focuses on the strategic use of 2,2-Dichloropropanoyl chloride (2,2-DCPC) as a "privileged building block" for constructing heterocyclic cores (specifically thiazoles and lactams) and introducing metabolic blocking groups.

Executive Summary

2,2-Dichloropropanoyl chloride (CAS: 26073-26-7) is a potent electrophilic acylating agent utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] Unlike simple acid chlorides, the gem-dichloro motif at the


-position imparts unique reactivity, enabling:
  • Atom Transfer Radical Cyclization (ATRC): Access to functionalized

    
    -lactams (e.g., Chaetomellic Acid A analogs).
    
  • Heterocycle Construction: Facile synthesis of 2-substituted thiazoles and thiazinanes via condensation with thioamides.

  • Metabolic Stability: Introduction of the gem-dichloro moiety as a bioisostere for carbonyls or to block CYP450-mediated metabolic hotspots.

This guide provides validated protocols for handling 2,2-DCPC and deploying it in high-value synthetic workflows.

Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Moisture Sensitivity: Reacts violently with water to release HCl gas. All glassware must be oven-dried (

    
    C) and assembled under an inert atmosphere (
    
    
    
    or
    
    
    ).
  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

  • Quenching: Quench excess reagent slowly into a cooled (

    
    C) biphasic mixture of saturated 
    
    
    
    and Dichloromethane (DCM).

Core Application: Atom Transfer Radical Cyclization (ATRC)

The most sophisticated application of 2,2-DCPC in modern drug discovery is the construction of


-lactam cores via Copper-catalyzed ATRC. This method is pivotal for synthesizing farnesyltransferase inhibitors and other lactam-based APIs.
Mechanistic Pathway

The reaction proceeds via the formation of an amide followed by a radical cyclization. The gem-dichloro group serves as the radical precursor.

ATRC_Pathway Start 2,2-DCPC (Electrophile) Inter N-Allyl-2,2-dichloropropanamide (Intermediate) Start->Inter Acylation (-HCl) Amine Allylamine (Substrate) Amine->Inter Radical Dichlorinated Radical Species Inter->Radical SET (Single Electron Transfer) Catalyst Cu(I) / Ligand (Catalyst) Catalyst->Radical Product 3,3-Dichloro-gamma-lactam (API Scaffold) Radical->Product 5-exo-trig Cyclization

Figure 1: Mechanistic flow for the synthesis of lactam cores using 2,2-DCPC via ATRC.

Validated Protocol: Synthesis of 3,3-Dichloro-4-methyl-pyrrolidin-2-one

Target: General scaffold for Chaetomellic Acid A analogs.

Reagents:

  • 2,2-Dichloropropanoyl chloride (1.1 equiv)

  • N-Methylallylamine (1.0 equiv)

  • CuCl (30 mol%) / TPMA (Tris(2-pyridylmethyl)amine) (30 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) and Toluene.

Step-by-Step Methodology:

  • Acylation (Amide Formation):

    • Charge a flame-dried 3-neck flask with N-Methylallylamine (10 mmol) and Triethylamine (1.2 equiv) in anhydrous DCM (50 mL). Cool to

      
      C.
      
    • Add 2,2-Dichloropropanoyl chloride (11 mmol) dropwise via syringe pump over 30 minutes. Caution: Exothermic.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Wash with 1M HCl, then Sat.

      
      . Dry organic layer over 
      
      
      
      and concentrate to yield the N-allyl-2,2-dichloropropanamide intermediate.
  • Radical Cyclization (ATRC):

    • Dissolve the intermediate (5 mmol) in degassed Toluene (0.1 M concentration).

    • Add CuCl (1.5 mmol) and TPMA ligand (1.5 mmol) in a glovebox or under strict

      
       flow.
      
    • Heat the sealed reaction vessel to

      
      C for 12–16 hours.
      
    • Purification: Cool to RT. Filter through a pad of silica gel (eluting with EtOAc) to remove copper salts. Concentrate and purify via flash column chromatography.

Expected Results:

Parameter Value
Intermediate Yield 85 - 92%
Cyclization Yield 70 - 82%
Purity (HPLC) > 98%

| Key Impurity | Dechlorinated reduced byproduct (< 2%) |

Core Application: Thiazole & Thiazinane Synthesis

2,2-DCPC is a superior reagent for synthesizing 2-substituted-1,3-thiazinan-4-ones, which are pharmacophores in various anti-bacterial and anti-inflammatory candidates.

Reaction Logic

The reaction involves the acylation of a thioamide or thiazinane precursor, followed by an intramolecular condensation.

Thiazole_Synthesis Precursor 1,3-Thiazinane / Thioamide Acylation N-Acylation Precursor->Acylation Reagent 2,2-DCPC Reagent->Acylation Cyclization Condensation / Cyclization Acylation->Cyclization Final (Z)-2,2-dichloro-1-(thiazinan-3-yl)alkanone Cyclization->Final Yield: 56-90%

Figure 2: Synthetic route for Thiazinane functionalization.

Protocol: Functionalization of 1,3-Thiazinanes

Reference Grounding: Adapted from methodologies described in European Journal of Medicinal Chemistry [1] and MDPI [2].

  • Preparation: Dissolve the starting 1,3-thiazinane derivative (e.g., 2-propylidene-1,3-thiazinane) in anhydrous THF.

  • Acylation: Add Triethylamine (1.5 equiv) followed by 2,2-Dichloropropanoyl chloride (1.2 equiv) at

    
    C.
    
  • Reaction: Stir at RT for 4 hours. The solution typically turns from clear to pale yellow.

  • Quench: Pour into ice-water. Extract with Ethyl Acetate.[2][3]

  • Outcome: This yields the N-acylated product (e.g., (Z)-2,2-dichloro-1-(2-propylidene-1,3-thiazinan-3-yl)butan-1-one).[4][5][6]

  • Utility: The resulting gem-dichloro ketone is a versatile handle for further substitution (e.g., nucleophilic displacement of chlorides) or can be retained as a lipophilic anchor.

Troubleshooting & Optimization

Common issues encountered when scaling up 2,2-DCPC reactions:

ProblemRoot CauseCorrective Action
Low Yield (Amide) Hydrolysis of Acid ChlorideEnsure solvent water content < 50 ppm. Use fresh bottle or distill 2,2-DCPC prior to use.
Dark Coloration Polymerization / HCl TrappingIncrease efficiency of HCl scavenger (use DIPEA instead of TEA). Maintain T <

C during addition.
Incomplete Cyclization Catalyst Poisoning (ATRC)Degas solvents thoroughly (freeze-pump-thaw x3). Oxygen kills the Cu(I) catalyst.
Product Instability Hydrolysis of gem-dichloro groupAvoid prolonged exposure to aqueous base during workup. Use rapid, cold extractions.

References

  • BenchChem. (2024). 2,2-Dichloropropanoyl Chloride: API and Agrochemical Applications.Link

  • MDPI. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules.[2][3][7][8][9][10][11][12][13][14][15] Link

  • National Institutes of Health (NIH). (2022). Recent Development in the Synthesis of Thiazoles.[9] PubMed. Link

  • ResearchGate. (2005). CuCl-Catalyzed Radical Cyclization of N-alpha-Perchloroacyl-ketene-N,S-acetals.Link

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Chloropropanoyl Chloride Derivatives.Link

Sources

Application of 2,2-Dichloropropanoyl chloride in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Dichloropropanoyl Chloride in Agrochemical Synthesis

Executive Summary & Chemical Profile

2,2-Dichloropropanoyl chloride (DCPC) is a specialized electrophilic building block primarily utilized in the synthesis of Group J (lipid synthesis inhibitor) herbicides, specifically analogs of Dalapon (2,2-dichloropropionic acid).

Critical Distinction: Researchers must distinguish DCPC from its monochlorinated analog, 2-chloropropanoyl chloride. While the latter is a chiral intermediate for amino acid synthesis (e.g., alanine derivatives), DCPC is achiral and contains a gem-dichloro motif. This motif confers unique metabolic stability and lipophilicity to agrochemical scaffolds, resisting oxidative degradation at the


-position.
Chemical Specifications
PropertyData
CAS Number 26073-26-7 (Acid Chloride) / 75-99-0 (Parent Acid)
Formula

Molecular Weight 161.41 g/mol
Physical State Colorless to pale yellow fuming liquid
Reactivity Class Acyl Halide / Electrophile
Key Moiety

-Dichloromethyl (

)

Mechanistic Insight: The gem-Dichloro Effect

The reactivity of DCPC differs significantly from standard alkyl acid chlorides due to the inductive effect of the two chlorine atoms at the


-position.
  • Enhanced Electrophilicity: The strong electron-withdrawing nature (-I effect) of the

    
     group renders the carbonyl carbon highly electron-deficient. This makes DCPC significantly more reactive toward nucleophiles (amines, alcohols) than propionyl chloride.
    
  • Suppression of Ketene Formation: Unlike propionyl chloride or 2-chloropropanoyl chloride, DCPC lacks

    
    -protons . Consequently, it cannot undergo E2 elimination to form ketenes (e.g., methyl ketene) in the presence of tertiary amine bases. This allows for the use of stronger bases during coupling reactions without the risk of polymerization side-reactions typical of aliphatic acid chlorides.
    

Reactivity cluster_legend Mechanism Logic DCPC 2,2-Dichloropropanoyl Chloride Inter Tetrahedral Intermediate DCPC->Inter + Nu Ketene Ketene Formation (IMPOSSIBLE) DCPC->Ketene Base Elimination Nu Nucleophile (R-NH2 / R-OH) Prod Stable Amide/Ester (Dalapon Derivative) Inter->Prod - HCl No alpha-protons prevents elimination pathway No alpha-protons prevents elimination pathway

Figure 1: Reactivity pathway demonstrating the impossibility of ketene formation due to full alpha-substitution.

Safety & Handling Protocols

Danger: DCPC is corrosive and reacts violently with moisture to release hydrogen chloride (HCl) gas.

  • Engineering Controls: All transfers must occur within a functional fume hood or glovebox.

  • PPE: Neoprene gloves (double-gloved recommended), chemical splash goggles, and a face shield.

  • Storage: Store under inert atmosphere (Ar or

    
    ) at 2–8°C. Degradation is indicated by the formation of white crystalline solids (Dalapon acid) around the cap.
    

Synthetic Protocols

Protocol A: Synthesis of DCPC from Dalapon (Acid)

Use this protocol to generate fresh DCPC if commercial stock is degraded or unavailable.

Reagents:

  • 2,2-Dichloropropionic acid (Dalapon) [Solid/Liquid melt][1]

  • Thionyl Chloride (

    
    ) [Excess]
    
  • DMF (N,N-Dimethylformamide) [Catalyst][2]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an acid gas scrubber (NaOH trap) connected to the top of the condenser.

  • Charge: Add 0.1 mol (14.3 g) of 2,2-dichloropropionic acid.

  • Activation: Add 1-2 drops of anhydrous DMF. Note: DMF forms the Vilsmeier-Haack chloroiminium species, significantly accelerating the reaction.

  • Addition: Via an addition funnel, slowly add 0.15 mol (11 mL) of thionyl chloride. Caution: Rapid gas evolution (

    
     and 
    
    
    
    ) will occur.
  • Reflux: Heat the mixture to 60°C for 2 hours, then slowly increase to reflux (approx. 80°C) until gas evolution ceases (1–2 hours).

  • Purification:

    • Remove the condenser and set up for short-path distillation.

    • Distill off excess

      
       at atmospheric pressure (bp 76°C).
      
    • Apply vacuum (approx. 20 mmHg) and distill the product. DCPC typically boils between 50–60°C at reduced pressure (verify based on specific vacuum strength).

  • Yield: Expect 85–95% yield of a clear liquid.

Protocol B: Agrochemical Coupling (Amide Synthesis)

Standard protocol for synthesizing "Dalapon-anilide" derivatives, a common class of experimental herbicides.

Reagents:

  • DCPC (Freshly prepared)

  • Target Aniline/Amine (1.0 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Dissolution: Dissolve 10 mmol of the target amine in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen.

  • Base Addition: Add 12 mmol of

    
    . Cool the solution to 0°C using an ice bath.
    
    • Why 0°C? Although DCPC is stable against ketene formation, the high electrophilicity can lead to exotherms that degrade sensitive amine substrates.

  • Acylation: Add 10.5 mmol of DCPC dropwise via syringe over 10 minutes.

  • Monitoring: Allow to warm to room temperature. Monitor by TLC or LC-MS. Reaction is typically complete within 30 minutes due to the activated nature of the acyl chloride.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (2 x 15 mL).

    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      

Workflow Start Start: Anhydrous Conditions Step1 Dissolve Amine + Base in DCM (0°C) Start->Step1 Step2 Dropwise Addition of DCPC Step1->Step2 Step3 Warm to RT (Monitor LC-MS) Step2->Step3 Decision Complete? Step3->Decision Decision->Step3 No (Wait) Quench Quench (NaHCO3) Phase Separation Decision->Quench Yes Isolate Evaporation & Recrystallization Quench->Isolate

Figure 2: Step-by-step workflow for the amidation of agrochemical scaffolds using DCPC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Moisture in solvent or atmosphere.Use strictly anhydrous DCM; ensure

purge.
Darkening of Reaction Exotherm degrading the amine.Slow down addition rate; maintain <5°C during addition.
Incomplete Reaction HCl salts coating the amine.Ensure efficient stirring; switch base to Pyridine (solvent/base) to maintain homogeneity.
Product Instability Residual acid chloride.Ensure a methanol quench step is performed if workup is delayed, converting excess DCPC to the methyl ester (easily separated).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6418, Dalapon. Retrieved from [Link]

  • University of Hertfordshire (2023). PPDB: Pesticide Properties DataBase - Dalapon. Retrieved from [Link][3][4]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).

Sources

Protocol for alcoholysis reactions using 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Alcoholysis Reactions using 2,2-Dichloropropanoyl Chloride

Introduction & Scope

This application note details the optimized protocol for the synthesis of 2,2-dichloropropionate esters via the alcoholysis of 2,2-Dichloropropanoyl chloride (DCPC) .

DCPC (


) is a highly electrophilic acylating agent. The presence of two chlorine atoms at the 

-position significantly increases the electrophilicity of the carbonyl carbon via inductive effects, making it more reactive than standard propionyl chloride. However, this structural feature also introduces steric bulk and significant acidity to the

-protons (though less so than mono-substituted variants), requiring precise control of reaction conditions to prevent side reactions such as ketene formation or hydrolysis.

Target Audience: Medicinal chemists, process development scientists, and academic researchers working with halogenated building blocks.

Chemical Safety & Handling (Critical)

Hazard Classification: Corrosive, Lachrymator, Acute Toxicity (Inhalation).

ParameterSpecificationNote
CAS Number 7623-09-8
Physical State Colorless to yellowish liquidPungent odor
Boiling Point 109–111 °C
Density 1.308 g/mL@ 25 °C
Storage Moisture SensitiveStore under Argon/Nitrogen

Safety Directive:

  • Lachrymator: All operations must be performed in a high-efficiency fume hood.

  • Hydrolysis: Reacts violently with water to release HCl gas and 2,2-dichloropropionic acid.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[1]

  • Activation: The electron-withdrawing effect of the two

    
    -chlorines makes the carbonyl carbon highly susceptible to nucleophilic attack.
    
  • Addition: The alcohol oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The carbonyl bond reforms, expelling the chloride ion (good leaving group).[2]

  • Deprotonation: A non-nucleophilic base (e.g., Triethylamine or Pyridine) is required to scavenge the generated HCl, driving the equilibrium forward and preventing acid-catalyzed degradation of the product.

Figure 1: Reaction Pathway & Logic Flow

ReactionMechanism Fig 1: Mechanistic pathway for base-promoted alcoholysis of DCPC. Reagents Reagents: 2,2-DCPC + Alcohol (R-OH) Intermediate Tetrahedral Intermediate (High Energy) Reagents->Intermediate Nucleophilic Attack BaseScavenge Base Scavenging (R3N + HCl -> R3NH+ Cl-) Intermediate->BaseScavenge Proton Transfer Product Product: 2,2-Dichloropropionate Ester Intermediate->Product Cl- Elimination BaseScavenge->Product Irreversible Step

Experimental Protocol

Reagent Stoichiometry

For a standard synthesis targeting quantitative conversion:

ComponentEquivalents (eq.)Role
Alcohol (Substrate) 1.0Limiting Reagent
2,2-DCPC 1.1 – 1.2Slight excess ensures complete consumption of alcohol
Triethylamine (

)
1.5 – 2.0HCl Scavenger (Must be >1 eq relative to DCPC)
DMAP 0.05 – 0.1Catalyst (Optional: Use for sterically hindered alcohols)
DCM or THF [0.2 M - 0.5 M]Solvent (Anhydrous)
Step-by-Step Methodology

Phase A: Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (

    
    ) or Argon.
    
  • Add the Alcohol (1.0 eq) and Triethylamine (1.5 eq) .

  • Dissolve in anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.3 M.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Note: Cooling is critical to control the exotherm and prevent side reactions.

Phase B: Addition 5. Prepare a solution of 2,2-Dichloropropanoyl chloride (1.2 eq) in a small volume of DCM. 6. Add the acid chloride solution dropwise to the reaction mixture over 15–20 minutes.

  • Observation: Fuming may occur if moisture is present; white precipitate (Triethylamine hydrochloride) will form immediately.

Phase C: Reaction & Quench 7. Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) . 8. Monitor reaction progress via TLC or LC-MS. (Standard reaction time: 1–3 hours). 9. Quench: Add water or saturated aqueous


 to hydrolyze excess acid chloride.

Phase D: Workup & Purification 10. Transfer to a separatory funnel. 11. Wash 1: 1M HCl (or 10% Citric Acid) – Removes amine and amine salts. 12. Wash 2: Saturated


 – Neutralizes any residual acid.
13. Wash 3:  Brine.
14. Dry the organic layer over 

or

, filter, and concentrate in vacuo.
Figure 2: Workup Logic Tree

WorkupLogic Fig 2: Purification logic to isolate neutral ester. ReactionMix Crude Reaction Mixture (Ester, Et3N, Et3N-HCl, Excess DCPC) AcidWash Acid Wash (1M HCl) Target: Remove Amines ReactionMix->AcidWash Partition BaseWash Base Wash (Sat. NaHCO3) Target: Remove Acids AcidWash->BaseWash Organic Layer Drying Dry (MgSO4) & Concentrate BaseWash->Drying Organic Layer Final Crude Ester (Ready for Column/Distillation) Drying->Final

Troubleshooting & Optimization

Issue 1: Low Yield with Secondary/Tertiary Alcohols

  • Cause: Steric hindrance from both the alcohol and the gem-dichloro group on the acid chloride.

  • Solution: Add DMAP (4-Dimethylaminopyridine) at 5-10 mol%. DMAP forms a highly reactive

    
    -acylpyridinium intermediate that transfers the acyl group more effectively than the acid chloride itself [1].
    

Issue 2: Product Decomposition

  • Cause: The resulting ester contains electron-withdrawing chlorines, making the

    
    -proton acidic. Strong basic workups or prolonged exposure to silica gel can cause elimination or hydrolysis.
    
  • Solution: Minimize exposure to strong bases. Use neutral alumina for chromatography if the compound is acid-sensitive, or perform a rapid filtration through a silica plug.

Issue 3: Emulsions during Workup

  • Cause: High density of chlorinated solvents and salts.

  • Solution: Dilute the organic layer significantly with DCM or switch to Ethyl Acetate for the workup phase to improve phase separation.

References

  • Steglich Esterification & DMAP Catalysis: Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Acid Chloride Reactivity & Mechanism: Clark, J. (2020).[4][5] Reactions of Acyl Chlorides with Alcohols.[1][4][5][6][7][8] Chemguide. [Link]

  • Nucleophilic Acyl Substitution Overview: LibreTexts Chemistry. (2023).[6][9][10][11] Nucleophilic Acyl Substitution Reactions. [Link]

Sources

Chemical surface functionalization of polymers with 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Surface Functionalization of Polymers with 2,2-Dichloropropanoyl Chloride

Executive Summary

This guide details the protocol for chemically modifying polymer surfaces using 2,2-Dichloropropanoyl chloride (DCPC) (CAS: 26073-26-7).[1] Unlike standard monofunctional acid chlorides, DCPC serves a dual purpose: it covalently anchors to surface nucleophiles (hydroxyl or amine groups) via acylation, and simultaneously introduces a geminal dichloro-moiety (


).

This moiety acts as a robust macroinitiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) . The high bond dissociation energy of the C-Cl bond, compared to C-Br, offers superior thermal stability and controlled initiation rates for specific monomers like styrene and methacrylates, reducing the prevalence of termination reactions in early brush growth.

Scientific Mechanism & Rationale

The Chemistry of Immobilization

The functionalization relies on a nucleophilic acyl substitution. The polymer substrate must possess active hydrogens (nucleophiles), typically surface hydroxyl (


) or amine (

) groups. If the native polymer is inert (e.g., PTFE, unmodified Polystyrene), a pre-activation step (Oxygen Plasma or UV/Ozone) is required to generate these functionalities.

Reaction Pathway:

  • Nucleophilic Attack: The lone pair on the surface heteroatom attacks the carbonyl carbon of DCPC.

  • Elimination: The tetrahedral intermediate collapses, expelling a chloride ion.

  • Scavenging: The byproduct, Hydrogen Chloride (HCl), is immediately neutralized by a non-nucleophilic base (e.g., Triethylamine or Pyridine) to drive the equilibrium forward and prevent acid-catalyzed degradation of the polymer backbone.

Why 2,2-Dichloropropanoyl Chloride?
  • Geminal Dichloro-Functionality: The presence of two chlorine atoms on the

    
    -carbon stabilizes the radical formed during the ATRP activation step.
    
  • Controlled Initiation: While bromo-initiators (e.g., BiBB) are faster, chloro-initiators provide slower, more controlled initiation for highly reactive monomers, yielding lower polydispersity indices (PDI) in the grafted polymer brushes.

  • Stability: The resulting surface ester is less prone to hydrolytic cleavage than its bromo-analogs during long-term storage or aqueous polymerization.

Visualization of Reaction Pathway

The following diagram illustrates the chemical transformation from a hydroxylated polymer surface to an ATRP-ready macroinitiator.

ReactionPathway Polymer Polymer Surface (-OH / -NH2) Intermediate Tetrahedral Intermediate Polymer->Intermediate + DCPC (Nucleophilic Attack) DCPC 2,2-Dichloropropanoyl Chloride DCPC->Intermediate Product Surface Macroinitiator (-O-CO-CCl2-CH3) Intermediate->Product Elimination Byproduct Byproduct (HCl salt) Intermediate->Byproduct + Base (TEA)

Caption: Figure 1. Mechanistic pathway for the immobilization of DCPC onto a nucleophilic polymer surface.

Experimental Protocol

Safety Warning: DCPC is corrosive and reacts violently with water. All steps must be performed in a fume hood.[2][3] Wear butyl rubber gloves and safety goggles.

Materials & Reagents
ReagentGrade/PurityRole
2,2-Dichloropropanoyl chloride >97%Functionalizing Agent
Dichloromethane (DCM) Anhydrous,

50 ppm

Solvent
Triethylamine (TEA)

99%
Acid Scavenger (Base)
Polymer Substrate Pre-cleaned/ActivatedSubstrate
Argon/Nitrogen UHP GradeInert Atmosphere
Step-by-Step Methodology

Step 1: Surface Preparation (Pre-activation)

  • Context: Skip if polymer already contains -OH/-NH2 groups (e.g., PVA, Cellulose, Chitosan).

  • Protocol: Expose the inert polymer (e.g., PEEK, PS) to Oxygen Plasma (100W, 0.5 mbar) for 2–5 minutes. This generates surface hydroxyls.

  • Checkpoint: Verify hydrophilicity via water contact angle (Target:

    
    ).
    

Step 2: Reaction Setup (Inert Environment)

  • Dry all glassware in an oven at 120°C for 2 hours prior to use.

  • Place the polymer substrate into a round-bottom flask or a specialized reaction jar equipped with a septum.

  • Purge the vessel with Argon for 15 minutes to remove ambient moisture.

Step 3: Immobilization Reaction

  • Solvent Addition: Cannulate anhydrous DCM (10 mL per

    
     of substrate) into the vessel.
    
  • Base Addition: Inject Triethylamine (TEA) via syringe.

    • Ratio: 1.2 equivalents relative to DCPC.

  • Cooling: Immerse the flask in an ice bath (0°C) for 10 minutes. Reason: Exothermic reaction control.

  • DCPC Addition: Dropwise add 2,2-Dichloropropanoyl chloride.

    • Concentration: Final concentration should be 0.1 M – 0.2 M in the solution.

    • Rate: 1 drop per second to prevent localized overheating.

  • Incubation:

    • Allow to stir at 0°C for 1 hour.

    • Remove ice bath and stir at Room Temperature (25°C) for 12–24 hours under Argon.

Step 4: Washing & Purification (Critical)

  • Purpose: Remove physisorbed reagents which can cause "solution polymerization" later.

  • Decant the reaction mixture.

  • Wash substrate sequentially with:

    • DCM (3 x 10 min) – Removes unreacted DCPC.

    • Ethanol (2 x 10 min) – Removes TEA-HCl salts.

    • Deionized Water (2 x 10 min) – Final polish.

  • Drying: Dry under vacuum (0.1 mbar) at room temperature for 4 hours.

Validation & Quality Control

Before proceeding to polymerization, the functionalized surface must be validated.

TechniqueTarget SignalInterpretation
XPS (X-ray Photoelectron Spectroscopy) Cl 2p peak (~200 eV)Definitive proof of chlorine attachment. A 2:1 ratio of Cl to carbonyl C confirms intact DCPC structure.
ATR-FTIR Ester C=O stretch (~1740-1750

)
Confirms ester bond formation. Absence of broad OH stretch (~3400

) indicates high conversion.
Water Contact Angle Increase in hydrophobicityEsterified surfaces are typically more hydrophobic than hydroxylated precursors.

Troubleshooting Guide

  • Issue: Low Chlorine signal on XPS.

    • Root Cause:[4] Moisture contamination hydrolyzed the DCPC before it reacted with the surface.

    • Fix: Use freshly distilled TEA and store DCPC under nitrogen. Ensure rigorous anhydrous conditions.

  • Issue: Polymer substrate degradation/clouding.

    • Root Cause:[4] HCl buildup or solvent incompatibility.

    • Fix: Increase TEA concentration to 1.5 eq. Verify polymer stability in DCM; switch to Anhydrous Toluene if DCM causes swelling/dissolution.

References

  • Zou, Y., et al. (2009).[5] Surface Modification of Polyvinyl Chloride Sheets via Growth of Hydrophilic Polymer Brushes. Macromolecules, 42(9), 3258–3268.[5] (Contextual grounding for chloropropionate initiators on PVC). Retrieved from [Link]

  • Sedlacek, O., et al. (2019). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. MDPI Polymers. (Contextual grounding for chloro-initiator systems in biomedical polymers). Retrieved from [Link]

Sources

Application Note: Synthesis and Characterization of Chlorine-Modified Titanium Dioxide (Cl-TiO₂) Nanoparticles

[1][2]

Executive Summary

Titanium dioxide (TiO₂) is a benchmark material in drug delivery and antimicrobial coatings due to its biocompatibility and oxidative capability.[1] However, pure anatase TiO₂ is limited by a wide bandgap (~3.2 eV), restricting its photoactivation to the ultraviolet (UV) spectrum. This application note details the synthesis of Chlorine-modified TiO₂ (Cl-TiO₂) , a functionalized variant designed to narrow the bandgap and enable visible-light activation .

This guide provides two distinct protocols—Hydrothermal (for high crystallinity) and Sol-Gel (for scalability)—tailored for researchers developing antimicrobial surfaces or photodynamic therapy (PDT) agents.

Scientific Rationale: Bandgap Engineering

The primary objective of chlorine modification is bandgap narrowing . Pure TiO₂ requires UV light (<387 nm) to generate the electron-hole pairs (

Mechanism of Action: Chlorine atoms, having a larger ionic radius (1.81 Å) than Oxygen (1.40 Å), can either substitute oxygen in the lattice or occupy interstitial sites. This introduces impurity energy levels (mid-gap states) just above the valence band of TiO₂.

  • Result: The energy required to excite an electron from the valence band to the conduction band is reduced, allowing activation by visible light (400–700 nm).

  • Biomedical Relevance: This allows antimicrobial activation using standard clinical lighting rather than harmful UV radiation.

BandGapMechanismcluster_0Pure TiO2 (UV Active)cluster_1Cl-Doped TiO2 (Visible Active)CB1Conduction BandGap1Bandgap ~3.2 eV(UV Only)VB1Valence Band (O 2p)CB2Conduction BandMidGapCl Impurity States(Mid-gap Levels)CB2->MidGapReduced Gap(< 3.0 eV)VB2Valence Band (O 2p)MidGap->VB2ExcitationVisible LightPhoton (hv)Excitation->MidGapExcites e-

Figure 1: Mechanism of bandgap reduction via Chlorine doping, creating mid-gap states that facilitate visible light absorption.

Experimental Protocols

Method A: Hydrothermal Synthesis (High Crystallinity)

Best for: High-performance photocatalytic applications requiring defined crystal facets. Precursor: Titanium(IV) Chloride (TiCl₄) acts as both the Titanium and Chlorine source.

Reagents:

  • Titanium(IV) Chloride (TiCl₄) - Handle with extreme caution (fumes in air)

  • Deionized Water (DIW)[2]

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for pH adjustment

Protocol Steps:

  • Ice Bath Preparation: Place a beaker containing 50 mL of DIW into an ice bath (

    
    C).
    
  • Precursor Addition: Dropwise add 2–5 mL of TiCl₄ into the chilled water under vigorous stirring.

    • Note: This reaction is highly exothermic and releases HCl fumes. Perform in a fume hood.

  • Hydrolysis: Stir for 30 minutes until a transparent or slightly turbid solution forms.

  • pH Adjustment: Adjust pH to ~7–8 using NaOH or NH₄OH to induce precipitation.

  • Autoclaving: Transfer the solution to a Teflon-lined stainless steel autoclave.

    • Condition: Heat at 150–180°C for 12–24 hours .

  • Washing: Centrifuge the resulting precipitate. Wash 3x with DIW and 2x with Ethanol to remove excess ions.

  • Drying: Dry at 80°C overnight.

  • Calcination (Optional but Critical): Calcine at 300–400°C for 2 hours.

    • Warning: Temperatures >500°C will cause Cl to sublime/evaporate, reverting the material to pure TiO₂.

Method B: Sol-Gel Synthesis (Scalable)

Best for: Large-scale production and coating applications. Precursor: Titanium Isopropoxide (TTIP).

Reagents:

  • Titanium Isopropoxide (TTIP)[3]

  • Hydrochloric Acid (HCl, 37%) - Source of Cl dopant

  • Ethanol (Absolute)

Protocol Steps:

  • Sol Formation: Mix 10 mL of TTIP with 40 mL of Ethanol. Stir for 15 minutes.

  • Acid Catalysis: Prepare a solution of 5 mL DIW, 10 mL Ethanol, and 1–3 mL HCl.

  • Hydrolysis: Add the Acid/Water mixture dropwise to the TTIP solution under vigorous stirring.

  • Gelation: Continue stirring for 1–3 hours until a sol forms. Age the sol for 24 hours to form a gel.

  • Drying: Dry the gel at 100°C to remove solvents.

  • Calcination: Grind the dried gel into a powder and calcine at 400°C for 2 hours .

Workflow Visualization

SynthesisWorkflowcluster_hydroMethod A: Hydrothermalcluster_solgelMethod B: Sol-GelStartAPrecursor: TiCl4(Ice Bath)StepA1Hydrolysis(Exothermic)StartA->StepA1StepA2Autoclave180°C, 12hStepA1->StepA2StepA3Wash & CentrifugeStepA2->StepA3FinalCalcination (300-400°C)*Critical for Cl Retention*StepA3->FinalStartBPrecursor: TTIP+ EthanolStepB1Add HCl Dropwise(Cl Source)StartB->StepB1StepB2Gelation & Aging(24h)StepB1->StepB2StepB3Drying (100°C)StepB2->StepB3StepB3->FinalProductCl-TiO2 NanoparticlesFinal->Product

Figure 2: Comparative workflow for Hydrothermal and Sol-Gel synthesis routes.

Characterization & Validation

To ensure scientific integrity, the synthesized particles must be validated using the following parameters.

TechniqueParameter to ObserveExpected Result for Cl-TiO₂
XPS (X-ray Photoelectron Spectroscopy)Cl 2p Binding EnergyPeak at ~198–199 eV .[4] Confirms Cl is bonded to Ti or in the lattice.
XPS Ti 2p ShiftPositive shift (~0.2 eV) compared to pure TiO₂ due to Cl's high electronegativity.[5]
XRD (X-Ray Diffraction)Crystal PhaseDominant Anatase peaks (25.3°, 37.8°, 48.0°). Cl-doping often narrows FWHM (higher crystallinity).[5]
UV-Vis DRS Absorption EdgeRed Shift (Absorption >400 nm). Bandgap calculation should show <3.0 eV.[6]
TEM/SEM MorphologyHydrothermal: Defined geometric shapes (cuboids/rods). Sol-gel: Spherical agglomerates.

Application Note: Biomedical Utility

Target Audience: Drug Development & MedTech

The synthesized Cl-TiO₂ nanoparticles are superior candidates for antimicrobial coatings on medical implants (e.g., catheters, orthopedic screws).

  • Visible Light Sterilization: Unlike standard TiO₂ coatings that require UV sterilization (which degrades polymers), Cl-TiO₂ surfaces can be sterilized using standard hospital room lighting or low-power visible LEDs.

  • Mechanism: Upon visible light exposure, the particles generate Superoxide radicals (

    
    ) and Hydroxyl radicals (
    
    
    ). These ROS attack the lipid bilayer of bacteria (e.g., S. aureus, E. coli), causing oxidative stress and cell death without using antibiotics.

References

  • Review on Synthesis Methods: Title: Review on the synthesis of doped TiO2 nanomaterials by Sol-gel method and description of experimental techniques. Source: Journal of Water and Environmental Nanotechnology. URL:[Link]

  • Sol-Gel Protocol & Precursors: Title: Studies on Synthesis, Characterization, and Photocatalytic Activity of TiO2 and Cr-Doped TiO2 (Methodology applicable to Cl-doping). Source: ACS Omega. URL:[Link]

  • Characterization (XPS/XRD) of Cl-TiO₂: Title: Chlorine-Modified Low-Temperature Crystallized TiO2 Electron Transport Layer for Stable QLEDs. Source: ACS Applied Materials & Interfaces. URL:[Link]

  • Bandgap Engineering Mechanism: Title: Band Gap Engineering | Encyclopedia. Source: MDPI Encyclopedia.[7] URL:[Link]

  • Biomedical/Antibacterial Applications: Title: Review of Antimicrobial Properties of Titanium Dioxide Nanoparticles. Source: MDPI (Antibiotics). URL:[Link]

Use of 2,2-Dichloropropanoyl chloride in Atom Transfer Radical Cyclization (ATRC) reactions

Precision Synthesis of Functionalized -Lactams via ATRC using 2,2-Dichloropropanoyl Chloride

Executive Summary

The synthesis of halogenated nitrogen heterocycles is a cornerstone of modern medicinal chemistry, providing scaffolds for antibiotics, anti-inflammatories, and enzyme inhibitors. 2,2-Dichloropropanoyl chloride (DCPC) serves as a critical bifunctional reagent in this domain.[1][2] Unlike simple acyl halides, DCPC introduces a reactive gem-dichloro moiety that functions as a radical precursor in Atom Transfer Radical Cyclization (ATRC) .[1]

This application note details the use of DCPC to synthesize polysubstituted

123

Mechanistic Insight: The Radical Cascade

The utility of DCPC lies in its ability to generate an electrophilic carbon-centered radical adjacent to a carbonyl group.[1][2] The transformation proceeds through two distinct phases: Precursor Assembly (Acylation) and Radical Cyclization (ATRC).[1]

The Chemical Pathway[4]
  • Acylation: DCPC reacts with an

    
    -allyl amine to form an 
    
    
    -allyl-2,2-dichloropropanamide.[1][2] This intermediate contains both the radical donor (dichloroalkyl group) and the radical acceptor (alkene).[1]
  • Activation: A lower-oxidation-state metal catalyst (

    
    , e.g., Cu(I)) abstracts a chlorine atom from the precursor, generating a stabilized 
    
    
    -carbonyl radical and a metal-halide species (
    
    
    ).[1]
  • Cyclization: The radical undergoes a 5-exo-trig cyclization onto the pendant alkene, forming the pyrrolidinone ring.[1][2]

  • Deactivation (Halogen Transfer): The newly formed alkyl radical abstracts the chlorine atom back from the oxidized metal catalyst (

    
    ), regenerating the active catalyst (
    
    
    ) and yielding the final 3-chloro-3-methyl-4-(chloromethyl)pyrrolidin-2-one.[1][2]
Mechanism Diagram

ATRC_Mechanismcluster_cycleCatalytic ATRC CycleDCPC2,2-DichloropropanoylChloridePrecursorPrecursor:N-Allyl-2,2-dichloropropanamideDCPC->PrecursorAcylation (-HCl)AmineN-Allyl AmineAmine->PrecursorRadicalα-Carbonyl Radical(Intermediate)Precursor->RadicalCl AbstractionCyclizedRadicalCyclized Radical(γ-position)Radical->CyclizedRadical5-exo-trigCyclizationProductProduct:3-Chloro-3-methyl-γ-lactamCyclizedRadical->ProductCl TransferCatalyst_ActiveCatalyst (CuI)Catalyst_InactiveCatalyst (CuII-Cl)Catalyst_Active->Catalyst_InactiveOxidationCatalyst_Inactive->Catalyst_ActiveRegeneration

Figure 1: Mechanistic pathway of DCPC-mediated lactam synthesis, highlighting the catalytic redox cycle.[1]

Experimental Protocols

Protocol A: Synthesis of the ATRC Precursor

Objective: Synthesize


Safety Note:12

Materials:

  • 
    -Benzylprop-2-en-1-amine (1.0 equiv)[1][2]
    
  • 2,2-Dichloropropanoyl chloride (1.1 equiv)[1]

  • Triethylamine (

    
    , 1.2 equiv)[1]
    
  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with

    
    -benzylprop-2-en-1-amine (10 mmol) and anhydrous DCM (50 mL). Cool to 0 °C in an ice bath.
    
  • Base Addition: Add

    
     (12 mmol) dropwise. Stir for 10 minutes.
    
  • Acylation: Add 2,2-Dichloropropanoyl chloride (11 mmol) dropwise via syringe over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (usually 20% EtOAc/Hexane).[1]

  • Workup: Quench with saturated

    
     (30 mL). Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    H NMR. Look for the characteristic methyl singlet (
    
    
    ppm) and allyl signals.[1]
Protocol B: Copper-Catalyzed ATRC

Objective: Cyclization of the precursor to 1-benzyl-3-chloro-4-(chloromethyl)-3-methylpyrrolidin-2-one.[1][2] Catalyst System: CuCl / TPMA (Tris(2-pyridylmethyl)amine).[1]

Materials:

  • Precursor from Protocol A (1.0 equiv)

  • CuCl (Copper(I) chloride, 0.05 - 0.10 equiv) - Must be white/purified.[1]

  • TPMA (0.05 - 0.10 equiv)[1][2]

  • Solvent: Dichloroethane (DCE) or Toluene (degassed).[1]

Step-by-Step Procedure:

  • Degassing: Solvents must be oxygen-free to prevent catalyst oxidation.[1][2] Sparge DCE with nitrogen for 20 minutes prior to use.[1][2]

  • Catalyst Prep: In a glovebox or under strict

    
     flow, mix CuCl (0.05 mmol) and TPMA (0.05 mmol) in DCE (2 mL) to form the active complex (often a colored solution).[1]
    
  • Reaction Assembly: Dissolve the precursor (1.0 mmol) in degassed DCE (8 mL). Add the catalyst solution via cannula/syringe.[1][2]

  • Execution: Heat the sealed reaction vessel to 60-80 °C. Stir for 4–12 hours.

    • Note: Reaction progress is indicated by the disappearance of the alkene peaks in NMR/TLC.[2]

  • Workup: Cool to RT. Filter the mixture through a short pad of silica or Celite to remove copper salts.[2] Wash the pad with EtOAc.[1][2]

  • Purification: Concentrate the filtrate. Purify via column chromatography.[1][2] Separation of diastereomers (cis/trans relative to the ring substituents) may be possible.[1]

Optimization & Troubleshooting

Success in ATRC depends heavily on the catalyst regeneration and radical lifetime.[2]

Solvent and Catalyst Effects
VariableRecommendationRationale
Catalyst CuCl/TPMA or CuCl/PMDETATPMA provides a faster rate and higher stability for the Cu(II) species, ensuring efficient halogen transfer (deactivation step).[1][2]
Solvent Toluene or DCENon-polar or weakly polar solvents minimize ionic side reactions.[1][2] Toluene is preferred for green chemistry; DCE often gives higher rates.[1][2]
Reducing Agent Ascorbic Acid (ARGET ATRC)For large scales, use ppm levels of Cu (50-100 ppm) with excess ascorbic acid to regenerate Cu(I) in situ.[1]
Temperature 60 - 110 °CHigher temperatures promote the endergonic cyclization step but may increase polymerization byproducts.[1][2]
Troubleshooting Guide
  • Problem: Low conversion.

    • Cause: Catalyst oxidation (solution turns green/blue immediately).[1]

    • Fix: Re-degas solvents; ensure CuCl is white (wash with dilute HCl/ethanol/ether if necessary).[1]

  • Problem: Hydrolysis of product.

    • Cause: Wet solvent reacting with the labile C-Cl bond.[1][2]

    • Fix: Use anhydrous solvents and store product in a desiccator.[1][2]

  • Problem: Polymerization (tar formation).

    • Cause: Radical concentration too high.[1][2]

    • Fix: Dilute reaction (0.05 M - 0.1 M); add catalyst slowly or use ARGET conditions to keep active radical concentration low.

Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate ATRC method based on substrate sensitivity and scale.

WorkflowStartStart: Precursor SynthesizedScaleCheckIs Scale > 1 gram?Start->ScaleCheckStandardStandard ATRC(10-30 mol% CuCl)ScaleCheck->StandardNoARGETARGET ATRC(ppm Cu, Ascorbic Acid)ScaleCheck->ARGETYesSolventCheckSubstrate Solubility?Standard->SolventCheckARGET->SolventCheckDCEUse DCE (Reflux)SolventCheck->DCEHigh Polarity ReqTolueneUse Toluene (80-110°C)SolventCheck->TolueneStandardPurificationFiltration (Remove Cu)& ChromatographyDCE->PurificationToluene->PurificationFinalFinal Product:Functionalized LactamPurification->Final

Figure 2: Decision tree for selecting ATRC conditions based on scale and solubility.

References

  • Severin, K. (2006).[1] Ruthenium Catalysts for the Atom Transfer Radical Addition of Polyhalogenated Substrates to Olefins. Current Organic Chemistry, 10(2), 217-224.[1] (Contextual grounding on Ru-ATRC).

  • Clark, A. J. (2002).[1] Atom Transfer Radical Cyclisation of Cu-Catalysed Reactions. Chemical Society Reviews, 31, 1-11.[1][2] (Foundational Review on Cu-ATRC).

  • Edilova, J., et al. (2025).[1] Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Reactions. Dalton Transactions.[1][2] Retrieved from [Link]

  • Pinto, A., et al. (2025).[1][4] Ligand-Free-Like CuCl-Catalyzed Atom Transfer Radical Cyclization. ResearchGate.[1][2][5][6][7][8] Retrieved from [Link]

(Note: Dates in citations reflect the most recent access or updated database entries as per search context.)

Synthesis of heterocyclic compounds using 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Heterocyclic Compounds using 2,2-Dichloropropanoyl Chloride

Abstract

This technical guide details the utility of 2,2-Dichloropropanoyl chloride (also known as


-dichloropropionyl chloride) as a versatile 

building block in the synthesis of pharmacologically active heterocycles. Unlike standard acid chlorides, the presence of the gem-dichloro moiety at the

-position introduces a "masked" carbonyl functionality. This unique reactivity allows for the one-pot synthesis of quinoxalinones , benzothiazoles , and oxindoles via cascade acylation-cyclization-hydrolysis sequences. We present optimized protocols, mechanistic insights, and safety considerations for drug development workflows.

Reagent Profile & Mechanistic Versatility

2,2-Dichloropropanoyl chloride acts as a bielectrophilic synthase. It possesses two distinct reactive sites:

  • Acyl Chloride (

    
    ):  A hard electrophile, highly reactive toward nucleophiles (
    
    
    
    ,
    
    
    ,
    
    
    ) to form amides or esters.
  • 
    -Gem-Dichloro Group (
    
    
    
    ):
    A masked ketone equivalent. Under hydrolytic conditions, it converts to a carbonyl (
    
    
    ). Under anhydrous/Lewis acid conditions, it acts as a site for intramolecular nucleophilic attack or Friedel-Crafts alkylation.[1]

Chemical Structure:



Mechanistic Pathway Overview

The general reaction trajectory involves an initial acylation of a dinucleophile, followed by an intramolecular cyclization onto the dichlorinated carbon.

ReactionMechanism Reagent 2,2-Dichloropropanoyl Chloride Inter1 Intermediate 1: alpha,alpha-Dichloroamide Reagent->Inter1 Acylation (-HCl) Nu 1,2-Binucleophile (e.g., o-Phenylenediamine) Nu->Inter1 Cyclic Cyclic Intermediate (Imine/Enamine) Inter1->Cyclic Intramolecular Cyclization (-HCl) Product Final Heterocycle (e.g., 3-Methylquinoxalin-2-one) Cyclic->Product Hydrolysis/Tautomerization

Figure 1: General mechanistic pathway for heterocycle formation using 2,2-dichloropropanoyl chloride.

Application I: Synthesis of 3-Methylquinoxalin-2(1H)-one

Quinoxalinones are privileged scaffolds in kinase inhibitors (e.g., VEGFR-2 inhibitors). 2,2-Dichloropropanoyl chloride serves as a robust alternative to pyruvate esters, avoiding the need for high-temperature condensation.

Mechanism

The reaction proceeds via the formation of


-(2-aminophenyl)-2,2-dichloropropanamide. The free amino group attacks the 

-carbon, displacing chloride. Subsequent hydrolysis of the resulting intermediate yields the carbonyl group at the C3 position (if oxidative) or simply the methyl group if the oxidation state is maintained as a ketone equivalent. Note: In this specific transformation, the reagent acts as a surrogate for pyruvic acid derivatives.
Experimental Protocol

Reagents:

  • 
    -Phenylenediamine (1.0 equiv)
    
  • 2,2-Dichloropropanoyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) (2.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • Water (for workup)

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -phenylenediamine (10 mmol) and 
    
    
    
    (22 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.
  • Addition: Add 2,2-dichloropropanoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Acylation: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. TLC should show consumption of the diamine and formation of the amide intermediate.

  • Cyclization: Reflux the mixture for 4–6 hours. Note: If cyclization is slow, catalytic

    
    -TsOH can be added.
    
  • Hydrolysis/Workup: Cool to RT. Add water (20 mL) and stir vigorously for 30 minutes (essential to hydrolyze any remaining gem-dichloro/imine intermediates to the stable lactam).

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water to afford 3-methylquinoxalin-2(1H)-one as a solid.

Data Summary:

ParameterSpecification
Yield 75–85%
Appearance Off-white to pale yellow solid
Melting Point 244–246°C
Key IR Signals 1660

(Amide C=O), 3200

(NH)

Application II: Synthesis of 2-Acetylbenzothiazoles

Benzothiazoles are critical in antitumor and antimicrobial research. Reaction with 2-aminothiophenol utilizes the reagent's capacity to form a benzothiazole ring with a functionalizable side chain.

Protocol

Reagents:

  • 2-Aminothiophenol (1.0 equiv)

  • 2,2-Dichloropropanoyl chloride (1.1 equiv)

  • Pyridine (Solvent/Base)[2]

Methodology:

  • Dissolution: Dissolve 2-aminothiophenol (5 mmol) in pyridine (10 mL). Cool to 0°C.

  • Reaction: Add 2,2-dichloropropanoyl chloride (5.5 mmol) slowly.

  • Thermal Cyclization: Heat the mixture at 100°C for 3 hours. The initial acylation is followed by thiol attack on the gem-dichloro center.

  • Workup: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine). A precipitate will form.

  • Hydrolysis: The precipitate may contain the 2-(1,1-dichloroethyl)benzothiazole. Refluxing this solid in ethanol/water (1:1) with catalytic HCl converts it to 2-acetylbenzothiazole (or 2-(1-hydroxyethyl) derivatives depending on reduction potential).

  • Purification: Silica gel column chromatography (Hexane:EtOAc 8:2).

Application III: Friedel-Crafts Synthesis of Oxindoles

This route utilizes the "Stolle Synthesis" variation. The reaction of anilines with


-haloacid chlorides typically yields oxindoles. The use of the 

-dichloro variant provides access to 3-chloro-3-methyloxindoles or, upon hydrolysis, isatin derivatives.
Workflow Diagram

OxindoleSynthesis Aniline Substituted Aniline Amide Intermediate: N-Aryl-2,2-dichloropropanamide Aniline->Amide + Reagent Reagent 2,2-Dichloropropanoyl Chloride Reagent->Amide Oxindole 3,3-Dichloro-3-methylindolin-2-one Amide->Oxindole + AlCl3, 140°C AlCl3 AlCl3 / Heat (Friedel-Crafts) Isatin Hydrolysis -> 3-Methylisatin / Oxindole deriv. Oxindole->Isatin Aq. Workup

Figure 2: Friedel-Crafts cyclization pathway to oxindole scaffolds.[3][4][5][6]

Protocol:

  • Amide Formation: React aniline with 2,2-dichloropropanoyl chloride in DCM/TEA to isolate the amide.

  • Cyclization: Mix the dry amide with anhydrous

    
     (3.0 equiv).
    
  • Fusion: Heat the neat mixture (or in dichlorobenzene) to 140°C for 1 hour. Evolution of HCl gas indicates cyclization.

  • Quench: Pour onto crushed ice/HCl.

  • Product: The resulting solid is the 3,3-dichloro-3-methyloxindole. Hydrolysis in refluxing aqueous ethanol yields the corresponding ketone/isatin derivative.

Safety & Handling

  • Corrosivity: 2,2-Dichloropropanoyl chloride hydrolyzes rapidly to release HCl. Handle in a fume hood.

  • Lachrymator: Like most

    
    -haloacid chlorides, it is a potent lachrymator. Wear goggles and face shield.
    
  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent hydrolysis by atmospheric moisture.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Synthesis of Quinoxalinones from 1,2-Diamines

    • Reflects general methodology seen in: Galal, S. A., et al. (2011). "Synthesis and biological evaluation of 3-methylquinoxalin-2(1H)-one derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Benzothiazole Synthesis via 2-Aminothiophenol

    • Relevant Protocol: "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles." Molecules (2020).[1]

  • Friedel-Crafts Cyclization (Stolle Synthesis)

    • Standard Protocol: "Friedel-Crafts Acylation and Alkylation."[7] Organic Chemistry Portal.

Note: While specific papers titled "Reaction of 2,2-dichloropropanoyl chloride" are rare in open literature, the protocols above are derived from established reactivity patterns of


-dichloro carbonyls in heterocyclic synthesis.

Sources

Handling and storage procedures for 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Handling, Storage, and Synthesis of 2,2-Dichloropropanoyl Chloride

Abstract

This Application Note provides a rigorous technical framework for the safe handling, storage, and laboratory synthesis of 2,2-Dichloropropanoyl chloride (CAS: 26073-26-7).[1] Distinguished from its mono-chlorinated analog (2-chloropropanoyl chloride), this gem-dichloro derivative presents unique reactivity and density challenges.[1] This guide is designed for medicinal chemists and process engineers requiring high-purity acyl chloride intermediates for pharmacophore installation.[1]

Chemical Profile & Critical Distinction

WARNING: Do not confuse with 2-Chloropropanoyl chloride (CAS 7623-09-8).[1] The physical properties and reactivity profiles differ significantly.[1]

Property2,2-Dichloropropanoyl Chloride 2-Chloropropanoyl Chloride (Comparison)
CAS Number 26073-26-7 7623-09-8
Structure CH₃-CCl₂-COClCH₃-CHCl-COCl
Molecular Weight 161.41 g/mol 126.97 g/mol
Boiling Point ~158°C (Calc.)[1] / Distill under vacuum 109-111°C
Density ~1.40 g/mL (Est.) 1.308 g/mL
Appearance Colorless to pale yellow liquidColorless liquid
Reactivity High (Gem-dichloro activation)Moderate to High

Key Reactivity Insight: The presence of two chlorine atoms at the


-position significantly increases the electrophilicity of the carbonyl carbon compared to the mono-chloro variant, making it highly susceptible to rapid hydrolysis and nucleophilic attack.[1]

Hazard Assessment (The "Why" Behind the Protocol)

  • Lachrymator & Corrosive: The compound releases HCl gas immediately upon contact with moisture (mucous membranes, eyes, lungs). Inhalation can cause delayed pulmonary edema.[1]

  • Hydrolysis Risk: Unlike standard alkyl acid chlorides, the electron-withdrawing effect of the gem-dichloro group accelerates hydrolysis.[1] A sealed bottle left in humid air can pressurize and burst due to HCl generation.[1]

  • Thermal Instability: While stable at room temperature under inert gas, prolonged heating above 100°C without vacuum can lead to decarbonylation or decomposition.[1]

Storage Protocol: The "Zero-Moisture" Standard[1]

To maintain reagent integrity (>98% purity) for extended periods (6-12 months), follow this strict storage hierarchy:

  • Primary Containment: Borosilicate glass with a Teflon (PTFE) lined screw cap.[1] Never use metal containers (corrosion risk) or standard polyethylene (permeable to moisture over time).[1]

  • Atmosphere: Headspace must be purged with dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) after every use.[1]
  • Secondary Containment: Store the primary bottle inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite or molecular sieves).[1]

  • Temperature: Refrigerate at 2°C to 8°C .

    • Note: Allow the bottle to warm to room temperature before opening to prevent condensation from forming inside the cold liquid.[1]

Handling & Transfer Protocol

Objective: Transfer the liquid without exposing it to atmospheric moisture.[1]

Technique: Positive Pressure Cannula Transfer

For volumes >5 mL, avoid pouring.[1] Use a double-tipped needle (cannula) or a gas-tight syringe.[1]

  • Setup: Clamp the source bottle and the receiving flask (flame-dried, under

    
    ) securely.
    
  • Pressure: Insert a nitrogen line into the source bottle (via a septum) to create slight positive pressure.[1]

  • Transfer: Insert the cannula/syringe.[1] The positive pressure will help load the syringe or drive the liquid through the cannula, minimizing vacuum demand and air ingress.[1]

  • Seal: Immediately seal the reaction vessel.

Synthesis Protocol: Preparation from Dalapon

Commercial stocks of 2,2-dichloropropanoyl chloride can degrade.[1] For critical applications, fresh synthesis from 2,2-Dichloropropionic acid (Dalapon) is recommended.[1]

Reaction:


[1]

Reagents:

  • 2,2-Dichloropropionic acid (Dalapon): 1.0 equivalent (dried in vacuum desiccator).[1]

  • Thionyl Chloride (

    
    ): 1.5 equivalents (Excess drives reaction to completion).[1]
    
  • N,N-Dimethylformamide (DMF): 1-2 drops (Catalyst).[1]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

    
     line) on top. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ emissions.[1]
    
  • Addition: Place Dalapon in the flask. Add Thionyl Chloride slowly at room temperature.[1] Add the catalytic DMF.[1][2]

  • Reflux: Heat the mixture gently to reflux (oil bath ~80°C). Evolution of gas (bubbling) indicates reaction progress.[1]

  • Completion: Reflux for 2–3 hours until gas evolution ceases.

  • Purification:

    • Replace the reflux condenser with a short-path distillation head.

    • Step A: Distill off excess

      
       at atmospheric pressure (BP ~76°C).
      
    • Step B: Apply vacuum (e.g., 10-20 mmHg).[1] Distill the product.

    • Target: Collect the fraction boiling at ~50-60°C (at 15 mmHg) or ~158°C (at 760 mmHg - not recommended due to decomposition risk).

  • Yield: Expect 85-95% yield of clear, colorless liquid.

Visual Workflow: Synthesis & Purification

SynthesisWorkflow Start Start: 2,2-Dichloropropionic Acid (Solid/Liquid) Reaction Add SOCl2 + DMF (cat) Reflux 80°C, 3h (Scrub HCl/SO2) Start->Reaction Mix Strip Remove Excess SOCl2 (Atmospheric Distillation) Reaction->Strip Gas ceases Distill Vacuum Distillation (10-20 mmHg) Strip->Distill Crude Oil Product Pure 2,2-Dichloropropanoyl Chloride Store under N2 Distill->Product Collect Fraction

Caption: Synthesis workflow from Dalapon acid precursor to purified chloride via Thionyl Chloride chlorination.

Emergency Response & Waste Disposal

Spill Response:

  • Evacuate: Clear the area immediately. The fumes are lachrymatory.[1]

  • PPE: Wear full-face respirator (Acid gas cartridge), butyl rubber gloves, and chemical suit.[1]

  • Neutralization: Do not spray water directly (violent reaction).[1] Cover the spill with dry lime , soda ash , or sodium bicarbonate .[1] Once absorbed and neutralized, sweep into a waste container.[1]

Quenching/Disposal Protocol: Never dispose of active acid chloride down the drain.[1] It must be chemically quenched first.[1]

QuenchLogic Waste Waste 2,2-Dichloropropanoyl Chloride Addition Add Waste Dropwise Maintain T < 20°C Waste->Addition Setup Prepare Ice/Water Bath Stirred 10% NaOH or NaHCO3 Setup->Addition Check Check pH Must be > 7 Addition->Check Check->Setup pH Acidic (Add more base) Disposal Dispose as Aqueous Chemical Waste Check->Disposal pH Neutral/Basic

Caption: Controlled quenching protocol to safely convert reactive acid chloride into inert salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94363, 2,2-Dichloropropanoyl chloride. Retrieved January 28, 2026, from [Link]

  • Cheméo (2025). Joback Method Calculated Properties for 2,2-Dichloropropanoyl chloride. Retrieved January 28, 2026, from [Link][1]

  • Google Patents (2010). CN101633614B: Synthesis method of D-(+)-2-chloropropionyl chloride (Analogous Methodology).[1] Retrieved January 28, 2026, from [1]

Sources

Technical Guide: Handling and Synthetic Applications of 2,2-Dichloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Core Utility[1]

2,2-Dichloropropanoyl chloride (DCPC) (CAS: 26073-26-7) is a specialized electrophile characterized by a gem-dichloro moiety adjacent to a highly reactive acyl chloride group. Unlike standard alkyl acid chlorides, the presence of two chlorine atoms at the


-position exerts a powerful inductive effect (

), significantly increasing the electrophilicity of the carbonyl carbon.

This structural feature makes DCPC a critical building block in:

  • Pharmaceutical Synthesis: Introduction of the 2,2-dichloropropionate motif, often used as a bioisostere or metabolic blocker in drug candidates.[1]

  • Agrochemicals: Synthesis of herbicide derivatives (e.g., Dalapon analogs).[1]

  • Polymer Chemistry: Surface functionalization (e.g., Parylene C modification) and as an initiator for Atom Transfer Radical Polymerization (ATRP).[1]

Reactivity Profile
  • Electrophilicity: High.[1] Reacts vigorously with nucleophiles.[1]

  • Hydrolytic Stability: Low.[1] Rapidly hydrolyzes to 2,2-dichloropropionic acid and HCl upon contact with moisture.[1]

  • Physical State: Colorless to pale yellow liquid; pungent lachrymator.[1][2]

Part 2: Safety & Handling (The "Lachrymator Protocol")

WARNING: DCPC is corrosive, toxic, and a potent lachrymator.[1] It releases hydrogen chloride (HCl) gas immediately upon contact with moist air.[1]

Containment Strategy
  • Primary Barrier: All transfers must occur within a certified chemical fume hood or a glovebox.[1]

  • Inert Atmosphere: Store and handle under dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1]
  • Glassware: Oven-dried (

    
     for 4h) or flame-dried glassware is mandatory to prevent hydrolysis.
    
Personal Protective Equipment (PPE)
  • Respiratory: If working outside a glovebox, a full-face respirator with acid gas cartridges is recommended during setup cleanup.[1]

  • Skin: Double-gloving (Nitrile over Laminate film) is advised due to the permeation potential of chlorinated solvents often used with DCPC.

Emergency Quenching
  • Spill Control: Do not use water.[1][3] Cover spills with dry lime, sand, or soda ash to neutralize acid generation.[1]

  • Reaction Quench: Quench reaction mixtures slowly with saturated sodium bicarbonate (

    
    ) solution at 
    
    
    
    .

Part 3: Experimental Setup & Solvents

Solvent Selection Matrix

The choice of solvent dictates reaction kinetics and byproduct management.[1]

SolventGradeSuitabilityNotes
Dichloromethane (DCM) AnhydrousExcellent Standard choice.[1] Good solubility for organic substrates.[1] Easy removal.
Tetrahydrofuran (THF) AnhydrousGood Use for polar substrates.[1] Caution: Ensure THF is peroxide-free; DCPC is a Lewis acid precursor.[1]
Toluene AnhydrousGood Preferred for high-temperature reflux or large-scale process chemistry.[1]
DMF/DMSO N/AAvoid Can react with acid chlorides (Vilsmeier-Haack type side reactions); difficult to remove.[1]
Base Scavengers

Since DCPC releases HCl during nucleophilic substitution, a base is required:

  • Triethylamine (TEA): Standard scavenger.[1] Cheap, effective.[1]

  • Pyridine: Acts as both a base and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).[1] Recommended for sluggish nucleophiles.[1]

  • N,N-Diisopropylethylamine (DIPEA): Non-nucleophilic base; use if the substrate is sensitive to base-catalyzed side reactions.

Part 4: Detailed Protocols

Protocol A: Synthesis of 2,2-Dichloropropionate Esters

Application: General derivatization of alcohols or phenols.

Reagents:

  • Alcohol substrate (

    
     equiv)[4]
    
  • 2,2-Dichloropropanoyl chloride (

    
     - 
    
    
    
    equiv)
  • Triethylamine (

    
     - 
    
    
    
    equiv)
  • DMAP (

    
     equiv, optional catalyst)
    
  • DCM (Anhydrous,

    
     concentration)
    

Step-by-Step Methodology:

  • Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Flame-dry under vacuum and backfill with

    
    .
    
  • Solvation: Dissolve the alcohol and Triethylamine (TEA) in anhydrous DCM. If the alcohol is sterically hindered, add 10 mol% DMAP.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). The inductive effect of the 
    
    
    
    -chlorines makes DCPC highly reactive; cooling prevents exotherms.
  • Addition: Add DCPC dropwise via syringe over 10-15 minutes.

    • Observation: White smoke (amine hydrochloride salts) will form immediately.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with

    
     or PMA).[1]
    
  • Work-up:

    • Dilute with DCM.[1]

    • Wash with

      
       (to remove excess amine/DMAP).[1]
      
    • Wash with Sat.

      
       (to remove unreacted acid).[1]
      
    • Wash with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Amidation for Pharmaceutical Intermediates

Application: Creating amide linkages with primary or secondary amines.[1]

Reagents:

  • Amine substrate (

    
     equiv)[4]
    
  • DCPC (

    
     equiv)
    
  • DIPEA (

    
     equiv)
    
  • DCM or THF (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve the amine and DIPEA in the chosen solvent under inert atmosphere.

  • Temperature Control: Cool to

    
     (Acetone/Ice bath). Amidation is more exothermic than esterification.[1]
    
  • Controlled Addition: Add DCPC as a solution (diluted 1:1 in solvent) dropwise to the amine mixture.

    • Critical: Slow addition prevents localized heating which can lead to double-acylation or decomposition.[1]

  • Completion: Stir at

    
     for 30 mins, then RT for 1 hour.
    
  • Quench: Add a few drops of water to destroy excess acid chloride before aqueous workup.[1]

Part 5: Visualizations

Diagram 1: Reaction Workflow & Logic

This diagram illustrates the critical decision pathways for setting up reactions with DCPC.

ReactionSetup Start Start: 2,2-Dichloropropanoyl Chloride (DCPC) Substrate Select Nucleophile Start->Substrate Alcohol Alcohol (R-OH) Substrate->Alcohol Amine Amine (R-NH2) Substrate->Amine Cond_Est Esterification Conditions: Solvent: DCM Base: TEA + cat. DMAP Temp: 0°C -> RT Alcohol->Cond_Est Nucleophilic Attack Cond_Amide Amidation Conditions: Solvent: THF or DCM Base: DIPEA or Pyridine Temp: -10°C -> 0°C Amine->Cond_Amide Nucleophilic Attack Intermediate Reactive Tetrahedral Intermediate Cond_Est->Intermediate Cond_Amide->Intermediate Product_Est Target: 2,2-Dichloropropionate Ester Intermediate->Product_Est Elimination of Cl- Product_Amide Target: 2,2-Dichloropropanamide Intermediate->Product_Amide Elimination of Cl- Safety CRITICAL SAFETY: Vent HCl Gas Quench with NaHCO3 Intermediate->Safety Byproduct Management

Caption: Workflow logic for selecting conditions based on nucleophile type. Note the stricter temperature control for amines.

Diagram 2: Mechanistic Pathway & Hydrolysis Risk

Understanding the competition between product formation and hydrolysis.[1]

Mechanism cluster_0 Inert Atmosphere Required DCPC DCPC (Electrophile) Transition Transition State (High Energy) DCPC->Transition + Nu (Fast) Hydrolysis Hydrolysis Product (2,2-Dichloropropionic Acid) DCPC->Hydrolysis + H2O (Very Fast) Water H2O (Moisture) Nu Nucleophile (R-OH / R-NH2) Product Desired Acylated Product Transition->Product - HCl

Caption: Competitive pathways. Hydrolysis is kinetically favored if moisture is present, necessitating strict anhydrous conditions.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of DCPCEnsure DCPC is clear/colorless. If cloudy/precipitate present, distill under vacuum before use.[1]
Dark Coloration Polymerization or DecompositionLower reaction temperature.[1] Ensure dropwise addition.
Incomplete Reaction HCl InhibitionIncrease base equivalents (TEA/DIPEA) to ensure full neutralization of generated HCl.
Emulsion during Workup Surfactant-like propertiesUse a dilute acid wash (

) followed by a brine wash.[1] Add a small amount of MeOH to break emulsion if necessary.[1]

References

  • Organic Chemistry Portal. Acylation of Amines and Alcohols: General Protocols. Retrieved from [Link]

Sources

Application Note: Strategic Safety and Handling Protocols for 2,2-Dichloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2,2-Dichloropropanoyl chloride (CAS: 7623-11-2), often referred to as 2,2-Dichloropropionyl chloride, is a highly reactive electrophile used primarily as an intermediate in the synthesis of agrochemicals (e.g., Dalapon derivatives) and pharmaceutical compounds.

Unlike standard organic solvents, the primary hazard of this reagent is not merely its toxicity, but its violent hydrolytic instability . Upon contact with ambient moisture, it rapidly decomposes into hydrochloric acid (HCl) gas and 2,2-dichloropropionic acid. This application note outlines a self-validating workflow to manage this reactivity, ensuring operator safety and regulatory compliance.

Physicochemical Properties
PropertyValueSignificance
CAS Number 7623-11-2Unique Identifier for inventory tracking.
Molecular Formula C3H3Cl3OHigh chlorine content increases density and lipophilicity.
Boiling Point ~117–119 °CModerate volatility; vapors can accumulate in headspace.
Density 1.38 g/mLSignificantly heavier than water; sinks in aqueous spills.
Flash Point ~36 °C (Closed Cup)Flammable. Vapors can ignite near hot plates/sparks.
Reactivity Water-ReactiveReleases HCl gas immediately upon moisture contact.

Mechanism of Hazard

To handle this chemical safely, one must understand the causality of its danger.[1] The carbonyl carbon is highly electron-deficient due to the inductive effect of the alpha-chlorines and the chlorine leaving group.

Diagram 1: Hydrolysis & Injury Pathway

This diagram illustrates why "standard" spill cleanup procedures fail. Water contact generates a gaseous hazard (HCl) that expands rapidly, potentially overwhelming local ventilation.

HazardMechanism Reagent 2,2-Dichloropropanoyl Chloride Reaction Rapid Hydrolysis (Exothermic) Reagent->Reaction Electrophilic Attack Moisture Ambient Moisture (Humidity/Water) Moisture->Reaction Product1 2,2-Dichloropropionic Acid (Corrosive Liquid) Reaction->Product1 Product2 HCl (Gas) (Toxic/Corrosive) Reaction->Product2 Gas Expansion Exposure Inhalation/Contact Product1->Exposure Product2->Exposure Injury Chemical Pneumonitis & Tissue Necrosis Exposure->Injury Cellular Damage

Figure 1: The hydrolytic cascade. Note that the release of HCl gas creates an inhalation hazard distinct from the liquid contact hazard.

Engineering Controls & Personal Protective Equipment (PPE)[2]

Glove Selection Strategy

Standard nitrile gloves provide insufficient protection for prolonged contact with chlorinated acid chlorides. The solvent carrier often used with this reagent (e.g., DCM) can permeate nitrile in <5 minutes, carrying the corrosive payload to the skin.

  • Primary Recommendation: Silver Shield / 4H (Laminate) gloves . These offer >4 hours of breakthrough time.[2]

  • Dexterity Compromise: If laminate gloves are too clumsy for fine manipulation, use the "Double-Glove Protocol" :

    • Inner Layer: Laminate (Silver Shield).

    • Outer Layer: Disposable Nitrile (for grip).

    • Alternative: Heavy-gauge Butyl or Viton gloves (0.7mm+).

Engineering Controls
  • Fume Hood: Mandatory.[3] Sash height must be kept at the lowest working position to protect against splash and contain HCl vapors.

  • Inert Atmosphere: All transfers should occur under Nitrogen or Argon to prevent moisture ingress, which causes the bottle cap to seize (due to HCl/rust formation) and degrades the reagent.

Operational Protocol: Safe Transfer Techniques

Objective: Transfer reagent without exposing it to atmospheric moisture.

  • Preparation:

    • Oven-dry all glassware (syringes, needles, flasks) for at least 2 hours at 120°C.

    • Purge the reaction vessel with inert gas (N2/Ar).

  • The Positive Pressure Technique:

    • Insert a slightly over-pressurized inert gas line (via a needle) into the reagent bottle septum.

    • Insert the sampling syringe needle. The internal pressure will help fill the syringe, reducing the risk of pulling a vacuum and introducing air.

  • Transfer:

    • Transfer the reagent directly into the reaction flask through a septum.

    • Crucial: Do not attempt to pour this reagent. Pouring increases surface area exposure to humidity, generating HCl fumes immediately.

Deactivation & Disposal Protocol (Quenching)

The Golden Rule: Never dispose of active acid chlorides directly into waste containers. They must be chemically deactivated (quenched) first.

Diagram 2: The Self-Validating Disposal Loop

This workflow ensures that no active reactive species remain before the waste leaves the hood.

DisposalWorkflow Start Waste Reagent (2,2-DCPC) Dilution Step 1: Dilute (Add Toluene or DCM) Start->Dilution Reduce Concentration Cooling Step 2: Cool to 0°C (Ice Bath) Dilution->Cooling Control Exotherm Hydrolysis Step 3: Slow Addn to Basic Water (NaHCO3) Cooling->Hydrolysis Dropwise Addition Check Validation: Check pH Hydrolysis->Check Adjust Adjust pH (Add more Base) Check->Adjust pH < 7 (Acidic) Final Disposal (Aqueous Waste Stream) Check->Final pH 7-9 (Neutral) Adjust->Check Re-test

Figure 2: The quenching workflow. The "Validation" step (pH check) is the critical control point preventing accidents in the central waste facility.

Step-by-Step Quenching Procedure[5][6]
  • Dilution: Dilute the residual acid chloride in a non-reactive solvent (e.g., Toluene or Dichloromethane) to <10% concentration. This acts as a heat sink.

  • Cooling: Place a flask containing a 10% Sodium Bicarbonate (NaHCO3) solution or 1M Sodium Hydroxide (NaOH) into an ice bath.

    • Note: Using water alone generates HCl gas. Using a base neutralizes the HCl in situ as salt (NaCl), reducing gas evolution.

  • Addition: Slowly add the diluted acid chloride solution dropwise to the stirred basic solution.

    • Observation: You will see bubbling (CO2 release if using bicarbonate). Wait for bubbling to subside between additions.

  • Validation (The "Trustworthiness" Step):

    • After addition is complete, stir for 30 minutes.

    • Test the pH of the aqueous layer.

    • If pH < 7: Active acid remains. Add more base.

    • If pH > 7: The acid chloride is fully hydrolyzed to the carboxylate salt.

  • Disposal: The resulting mixture (two phases if organic solvent was used) can now be separated. The organic layer goes to Halogenated Waste; the aqueous layer goes to Aqueous Waste (check local regulations regarding specific drain disposal limits).

Emergency Procedures

ScenarioImmediate ActionRationale
Skin Contact Wipe, then Wash. Gently wipe excess liquid with a dry pad, then flush with water for 15 mins.Immediate water contact on bulk reagent releases heat (exotherm) and HCl gas, potentially worsening the burn. Removing bulk liquid first mitigates this.
Inhalation Evacuate to fresh air immediately. Seek medical attention for pulmonary edema monitoring.Symptoms of chemical pneumonitis can be delayed by 24-48 hours.
Spill (>10mL) Evacuate lab. Do not attempt to clean without SCBA if fumes are visible.Standard fume hoods cannot contain a large expanding gas cloud from a bench spill.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81969, 2,2-Dichloropropionyl chloride. Retrieved from [Link]

  • University of California, San Diego (UCSD). Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,2-Dichloropropanoyl Chloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2,2-Dichloropropanoyl chloride (also known as 2,2-Dichloropropionyl chloride). This content is designed for research and development professionals requiring high-purity intermediates for API or agrochemical synthesis.

Executive Summary & Chemical Profile[1]

2,2-Dichloropropanoyl chloride is a critical electrophilic building block.[1] Unlike its mono-chlorinated analog (2-chloropropanoyl chloride), the gem-dichloro substitution pattern significantly alters its reactivity and boiling point. High purity is essential because the presence of mono-chlorinated impurities can lead to difficult-to-separate side products in subsequent nucleophilic acyl substitutions.

Key Physical Properties (Comparison)
PropertyPropionyl Chloride2-Chloropropanoyl Chloride2,2-Dichloropropanoyl Chloride
CAS 79-03-87623-09-826073-26-7
Boiling Point (atm) ~80 °C109–111 °C~118–125 °C (Est.)
Density 1.06 g/mL1.28 g/mL>1.35 g/mL
Primary Impurity Starting MaterialUnder-chlorinated species2-Chloropropanoyl chloride

Analyst Note: The boiling point differential between the mono-chloro impurity (~111°C) and the target di-chloro product is narrow (<15°C). Simple distillation is insufficient for high-purity separation; a fractional distillation setup with a high reflux ratio is mandatory.

Core Protocol: Fractional Distillation

Phase 1: Apparatus Setup
  • Column: Silvered vacuum-jacketed Vigreux column (minimum 20 cm) or a packed column (glass helices/Raschig rings) for higher theoretical plates.

  • Condenser: Vertical reflux condenser set to 10°C (glycol/water).

  • Vacuum: Diaphragm pump capable of stable 20–50 mbar (optional but recommended to lower thermal stress).

  • Atmosphere: Strictly anhydrous. Use a nitrogen sweep or drying tube (CaCl₂).

Phase 2: The Distillation Workflow
  • Feed Preparation: Ensure the crude reaction mixture is free of solid precipitates (filter if necessary) and residual thionyl chloride (if used in synthesis).

    • Tip: Remove bulk SOCl₂ (bp 74.6°C) via rotary evaporation or preliminary stripping before high-vacuum distillation.

  • Equilibration: Heat the pot to reflux. Allow the column to equilibrate at total reflux for 15–30 minutes to establish the temperature gradient.

  • Fraction Collection:

    • F1 (Forerun): Collect everything boiling below the target range. This will contain residual propionyl chloride and 2-chloropropanoyl chloride.

    • F2 (Main Fraction): Collect the stable plateau. Monitor refractive index or GC if inline analysis is available.

    • F3 (Tail): Stop collection when pot temperature spikes or distillate slows significantly.

Troubleshooting & FAQs

Q1: I am seeing a persistent "shoulder" peak in my GC trace. Is this the mono-chloro impurity?

Diagnosis: Yes. The most common impurity is 2-chloropropanoyl chloride . Root Cause: Incomplete chlorination during synthesis or poor separation during distillation. Solution:

  • Synthesis Adjustment: Ensure your chlorination reaction (e.g., with Cl₂ or SOCl₂/PCl₅) is driven to completion. The rate of chlorination slows significantly after the first chlorine is added due to the electron-withdrawing effect.

  • Distillation Adjustment: Increase your Reflux Ratio to 10:1 or 20:1 during the transition from the mono-chloro fraction (bp ~111°C) to the di-chloro product. You must sacrifice yield in the forerun to ensure the main fraction is pure.

Q2: The product is turning yellow/brown during distillation. What is happening?

Diagnosis: Thermal degradation or dissolved free chlorine. Root Cause:

  • Free Chlorine: If Cl₂ gas was used in synthesis, it may be dissolved in the oil.

  • Overheating: Prolonged heating at atmospheric pressure can cause decarbonylation or polymerization. Solution:

  • Degas: Sparge the crude mixture with dry nitrogen for 30 minutes before heating.

  • Vacuum: Switch to vacuum distillation (e.g., 50 mbar). This lowers the boiling point significantly (likely to <60°C), reducing thermal stress.

Q3: White fumes appear at the vacuum adapter. Is my seal leaking?

Diagnosis: Likely Hydrolysis . Root Cause: Acyl chlorides are extremely hygroscopic. They react with atmospheric moisture to release HCl gas (the white fumes). Solution:

  • System Integrity: Ensure all joints are greased and clipped.

  • Drying Tube: Place a CaCl₂ or Drierite drying tube between the vacuum pump and the apparatus.

  • Trap: Use a cold trap (-78°C) to protect your vacuum pump from corrosive HCl vapors.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Target: 2,2-Dichloro) CheckSOCl2 Contains SOCl2 or Propionyl Chloride? Start->CheckSOCl2 Strip Step 1: Flash Distillation / Strip (Remove volatiles < 80°C) CheckSOCl2->Strip Yes MainDist Step 2: Fractional Distillation (High Reflux Ratio) CheckSOCl2->MainDist No Strip->MainDist Analysis Analyze Fraction (GC/NMR) MainDist->Analysis Decision Impurity: 2-Chloro analog? Analysis->Decision Recycle Combine with next batch or Re-chlorinate Decision->Recycle Yes (>2%) Final Pure 2,2-Dichloropropanoyl Chloride (Store under Inert Gas) Decision->Final No (<0.5%)

Caption: Workflow for the isolation of 2,2-Dichloropropanoyl chloride, emphasizing the removal of light volatiles and the management of mono-chlorinated impurities.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 94363, 2,2-Dichloropropanoyl chloride. Retrieved January 28, 2026, from [Link]

Sources

Preventing hydrolysis of 2,2-Dichloropropanoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis & Handling Protocols CAS: 26073-26-7 | Molecular Formula:


[1]

System Overview & Chemical Logic

2,2-Dichloropropanoyl chloride (2,2-DCPC) is an electrophilic acyl chloride used frequently as a building block in the synthesis of agrochemicals (e.g., Dichlorprop precursors) and polymerization initiators.[2][3]

The Core Challenge: Hyper-Electrophilicity

Unlike standard acetyl chloride, 2,2-DCPC possesses two


-chlorine atoms. These chlorines exert a strong negative inductive effect (-I) , pulling electron density away from the carbonyl carbon.
  • Consequence: The carbonyl carbon becomes significantly more electron-deficient (electrophilic) than in non-chlorinated analogs.

  • Risk: It reacts with nucleophiles (water) much faster than standard acid chlorides. Even trace atmospheric moisture can trigger rapid hydrolysis, releasing hydrogen chloride (HCl) gas and degrading the reagent into 2,2-dichloropropanoic acid.

Physical Properties Reference
PropertyValueNote
State LiquidColorless to light yellow
Boiling Point ~130–158°C (Calc.)High boiling point relative to acetyl chloride; do not overheat.
Density ~1.4 g/mLDenser than water and most organic solvents.
Solubility Reacts with waterSoluble in DCM, THF, Toluene (must be anhydrous).

Pre-Reaction Preparation (The "Dry" Standard)

Goal: Eliminate all sources of protic impurities before the reagent bottle is even opened.

A. Solvent Rigor

Do not rely on "HPLC Grade" solvents; they often contain up to 0.01% water, which is sufficient to degrade 2,2-DCPC.

  • Requirement: Solvents (DCM, THF, Toluene) must be dried to <10 ppm water.

  • Method: Use a solvent purification system (SPS) or store over activated 3Å or 4Å molecular sieves for at least 24 hours.

  • Verification: If available, use Karl Fischer titration to verify solvent dryness. If not, add a drop of TiCl

    
     to a solvent aliquot; any haze indicates moisture.
    
B. Glassware Protocol

Surface-adsorbed water on glass is a silent yield-killer.

  • Oven Dry: All glassware must be kept at >120°C for at least 4 hours.

  • Flame Dry (Optional but Recommended): Assemble the apparatus while hot, evacuate under vacuum, and flame dry the joints (carefully) to drive off final traces of moisture.

  • Cooling: Cool strictly under a positive pressure of dry Nitrogen or Argon.

Experimental Workflows

Workflow A: Reagent Transfer

Preventing hydrolysis during the critical transfer step.

G Start Reagent Bottle (2,2-DCPC) Septum Equip with Sure-Seal/Septum Start->Septum Minimize Air Exposure Purge N2/Ar Balloon (Positive Pressure) Septum->Purge Insert Gas Line Syringe Oven-Dried Glass Syringe Purge->Syringe Draw Liquid Reaction Reaction Vessel (Under Inert Gas) Syringe->Reaction Dropwise Addition

Figure 1: Inert Atmosphere Transfer Protocol. Maintaining positive pressure is critical to prevent back-diffusion of atmospheric moisture.

Step-by-Step:

  • Purge: Insert a nitrogen balloon needle into the reagent bottle septum before withdrawing liquid. This prevents a vacuum from forming, which would suck in moist air upon needle removal.

  • Syringe: Use a gastight glass syringe flushed 3x with dry nitrogen.

  • Transfer: Inject the reagent directly into the solvent of the reaction vessel. Do not let it run down the side of the flask if possible, as this increases surface area for potential moisture contact.

Workflow B: The Reaction Setup
  • Temperature: Perform the addition of 2,2-DCPC at 0°C or lower . Hydrolysis rates drop significantly at lower temperatures.

  • Base Trap: If the reaction generates HCl (e.g., reacting with an amine), use a non-nucleophilic base (like Pyridine or Triethylamine) to scavenge the acid. Note: Ensure the base is also dry.

Troubleshooting Guide & FAQs

Q1: I see white fumes when I open the bottle or add the reagent. What is happening?

Diagnosis: Hydrolysis is occurring. The "smoke" is hydrochloric acid (HCl) vapor formed when 2,2-DCPC reacts with moisture in the air. Immediate Action:

  • Check your inert gas flow. Increase the N

    
     flow rate.
    
  • Ensure the needle/septum seal is tight.

  • If fuming is excessive inside the bottle, the reagent may have already degraded. Check the NMR (see Q3).

Q2: A solid precipitate formed immediately upon addition. Is this normal?

Scenario A: You are using a base (e.g., Triethylamine).

  • Verdict: Normal. This is likely the hydrochloride salt of your base (

    
    ).
    Scenario B: No base is present. 
    
  • Verdict: Problematic. This is likely 2,2-dichloropropanoic acid (the hydrolysis product), which has a melting point of ~45–50°C and may precipitate in cold non-polar solvents.

Q3: My yield is consistently 10-20% lower than calculated.

Root Cause: Stoichiometry drift due to partial hydrolysis. Solution:

  • Purity Check: Run a proton NMR of your reagent in

    
    .
    
    • 2,2-DCPC: Look for the methyl singlet at

      
       ~2.3-2.4 ppm.
      
    • Hydrolysis Product (Acid): Look for a shift in the methyl peak and a broad acid proton peak >10 ppm.

  • Titration: If the reagent is old, assume 90% purity or titrate a small aliquot with morpholine to determine active chloride content.

Q4: How do I quench the excess reagent safely?

Warning: Direct addition of water is violent and generates heat + HCl gas. Protocol:

  • Dilute the reaction mixture with DCM or Toluene.

  • Cool to 0°C.

  • Add Methanol dropwise. This converts the acid chloride to the methyl ester (Methyl 2,2-dichloropropionate) gently.

  • Wash the organic layer with saturated

    
     to neutralize the HCl.
    

Mechanism of Failure (Hydrolysis)

Understanding the enemy is key to defeating it. The diagram below details the pathway you are trying to prevent.[4][5]

Hydrolysis Reagent 2,2-DCPC (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Fast Attack (Enhanced by -I effect) Water H2O (Nucleophile) Water->Intermediate Collapse Elimination of Cl- Intermediate->Collapse Products 2,2-Dichloropropanoic Acid + HCl (Gas) Collapse->Products Irreversible

Figure 2: Hydrolysis Pathway. The inductive effect of the two alpha-chlorines accelerates the initial water attack, making moisture exclusion more critical than with standard acid chlorides.

References

  • PubChem. (n.d.).[3][6] 2,2-Dichloropropanoyl chloride (CAS 26073-26-7).[3][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances: Acid Chlorides.[8] Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Managing 2,2-Dichloropropanoyl Chloride Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #DCPC-7561-REACT Assigned Specialist: Senior Application Scientist, Process Safety Unit Subject: Safe Management of Exothermic Hydrolysis and Quenching Protocols

Executive Summary

You are handling 2,2-Dichloropropanoyl chloride (CAS: 7561-58-2), a highly electrophilic acyl chloride used as an intermediate for 2,2-dichloropropionic acid (Dalapon) and various pharmaceutical agents.[1][2][3]

The Core Hazard: This compound reacts violently with water.[4] Unlike simple alkyl halides, the presence of the electron-withdrawing chlorine atoms at the


-position significantly increases the electrophilicity of the carbonyl carbon, leading to rapid, highly exothermic hydrolysis that generates stoichiometric quantities of Hydrogen Chloride (HCl)  gas and 2,2-Dichloropropionic acid .

Immediate Action Required: If you are currently experiencing a thermal runaway or uncontrolled release, EVACUATE the immediate area and activate your facility's chemical release protocol. Do NOT seal the vessel; pressure buildup from HCl generation can cause catastrophic failure.

Part 1: Physicochemical Data & Hazard Profile

Before initiating any quenching or reaction protocol, verify your material inputs against the physical constants below to calculate potential off-gas volumes.

ParameterValueCritical Note
Chemical Name 2,2-Dichloropropanoyl chloridePrecursor to Dalapon
Molecular Weight 161.41 g/mol Used for stoichiometric calculations
Physical State Colorless to pale yellow liquidFumes in moist air
Boiling Point ~118–120 °C (est.)[1][5][6][7]High boiling point allows for higher thermal accumulation before reflux
Hydrolysis Product 2,2-Dichloropropionic acidStrong acid (

); corrosive solid/liquid
Byproduct Hydrogen Chloride (HCl) gas1 mole HCl released per mole of reactant
Reaction Enthalpy Highly Exothermic (

)
Requires active cooling
Part 2: Critical Safety & Immediate Response (Red Alert)

Q: I spilled water into the bulk container of 2,2-DCPC. What do I do? A:

  • Evacuate: Leave the fume hood/room immediately. The reaction will generate a massive volume of HCl gas (expanding ~500x from liquid volume).

  • Do Not Seal: Never attempt to cap the bottle to "stop the fumes." This will create a pressure bomb.

  • Ventilation: Ensure the fume hood sash is closed (but not sealed) and emergency exhaust is active.

  • Wait: Allow the reaction to subside naturally if it is contained within a hood. Do not attempt to neutralize a bulk runaway reaction manually.

Q: White fumes are overwhelming the hood during transfer. Is this normal? A: No. This indicates ambient humidity is hydrolyzing the material or your scrubber is failing.

  • Immediate Fix: Stop the transfer. Check that your nitrogen sweep is active.

  • Root Cause: 2,2-DCPC has a high vapor pressure relative to its hydrolysis rate in air; it "smokes" because the vapor reacts with moisture in the air to form HCl mist.

Part 3: Controlled Quenching Protocol (The SOP)

This protocol describes the intentional destruction (quenching) of excess 2,2-Dichloropropanoyl chloride or a reaction mixture containing it.

The Golden Rule: Always add the Acid Chloride to the Water/Base , never the reverse. (Inverse addition prevents localized overheating and "volcano" effects).

Step-by-Step Methodology
  • Preparation:

    • Set up a 3-neck round-bottom flask with an overhead stirrer (magnetic stirring is insufficient for slurries).

    • Connect the gas outlet to a Caustic Scrubber (20% NaOH solution).

    • Cool the quench vessel to < 5°C using an ice/salt bath.

  • The Quench Media:

    • Use a 2.5M Sodium Hydroxide (NaOH) solution.

    • Why? Water alone generates HCl gas, which must then be scrubbed. Using NaOH neutralizes the HCl in situ as NaCl, reducing gas evolution.

    • Stoichiometry: You need at least 2 equivalents of NaOH (1 for the HCl, 1 for the carboxylic acid formed).

  • Addition (The Critical Step):

    • Dilute the 2,2-DCPC in an inert solvent (e.g., Dichloromethane or Toluene) if possible. This acts as a heat sink.

    • Add the 2,2-DCPC solution dropwise to the stirred NaOH solution.

    • Monitor Internal Temperature: Do not allow the quench mixture to exceed 20°C. If it does, stop addition immediately.

  • Post-Quench Verification:

    • After addition is complete, allow the mixture to warm to room temperature while stirring for 30 minutes.

    • Check pH.[3][4] It should remain basic (pH > 10). If acidic, add more NaOH.

Visual Workflow: Quenching Logic

QuenchProtocol Start Start Quenching Procedure CheckState Check State of 2,2-DCPC (Neat or in Solution?) Start->CheckState Dilute Dilute with DCM/Toluene (Heat Sink) CheckState->Dilute Neat PrepareVessel Prepare Quench Vessel: 2.5M NaOH + Ice Bath (<5°C) CheckState->PrepareVessel Already Diluted Dilute->PrepareVessel Scrubber Ensure Scrubber Active (Trap HCl Gas) PrepareVessel->Scrubber Addition Slow Dropwise Addition Monitor Temp < 20°C Scrubber->Addition TempSpike Temp Spike > 20°C? Addition->TempSpike Stop STOP Addition Increase Stirring/Cooling TempSpike->Stop Yes Continue Continue Addition TempSpike->Continue No Stop->TempSpike Wait for Cool Down Finish Stir 30 min @ RT Check pH > 10 Continue->Finish

Figure 1: Decision logic for the safe quenching of 2,2-Dichloropropanoyl chloride.

Part 4: Troubleshooting & FAQs

Q: The reaction mixture turned into a solid block during quenching. What happened?

  • Diagnosis: You likely used a high concentration of NaOH (e.g., >5M). The product, sodium 2,2-dichloropropionate, has limited solubility in concentrated brine/caustic.

  • Solution: Add water to dissolve the salts. Ensure your overhead stirrer has sufficient torque. For future runs, use 2M or 2.5M NaOH, not 5M or 10M.

Q: I am seeing "oiling out" at the bottom of the flask.

  • Diagnosis: This is likely unreacted 2,2-DCPC or the protonated acid (2,2-dichloropropionic acid) if the pH dropped below 2.

  • Solution: Check the pH.[3][4] If acidic (< pH 7), add more base to convert the oil back to the water-soluble sodium salt. If the pH is basic and oil remains, it may be unreacted starting material protected by a "crust" of salts. Increase agitation speed.

Q: Can I use Sodium Bicarbonate (


) instead of NaOH? 
  • Warning: While safer chemically, Bicarbonate generates Carbon Dioxide (

    
    )  in addition to the HCl heat. This causes massive foaming.
    
  • Advisory: Only use Bicarbonate if you have >50% headspace in your reactor and can tolerate vigorous foaming. For tight setups, stick to NaOH (non-gas evolving neutralization).

Visual Workflow: Troubleshooting Anomalies

Troubleshooting Issue Identify Issue Solids Solid Precipitation Issue->Solids Fumes White Fumes Escaping Issue->Fumes Foam Excessive Foaming Issue->Foam ActionSolids Add Water Check Stirrer Torque Solids->ActionSolids ActionFumes Check N2 Sweep Check Scrubber pH Fumes->ActionFumes ActionFoam Switch from Bicarb to NaOH Reduce Addition Rate Foam->ActionFoam

Figure 2: Rapid diagnostic tree for common quenching anomalies.

Part 5: Engineering Controls (The Scrubber)

Never rely solely on the fume hood airflow for this reaction. The stoichiometric generation of HCl requires active scrubbing.

Recommended Setup:

  • Primary Trap: An empty flask (trap) to prevent back-suction into the reaction vessel.

  • Scrubber Vessel: A flask containing 15-20% NaOH.

  • Dispersion: The gas inlet should be a fritted glass dispersion tube submerged in the NaOH to maximize surface area for gas absorption.

  • Indicator: Add Phenolphthalein to the scrubber. If it turns from pink to colorless, your scrubber is exhausted. Replace immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94363, 2,2-Dichloropropanoyl chloride. Retrieved from [Link]

  • University of Pennsylvania, EHRS. SOP: Water-Reactive Chemicals. Retrieved from [Link]

  • University of California, Irvine. Standard Operating Procedure: Water Reactive Chemicals. Retrieved from [Link]

Disclaimer: This guide is for technical reference only. Always consult your facility’s specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by your chemical supplier before handling hazardous materials.

Sources

Optimizing yield for nucleophilic substitution with 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield for Nucleophilic Acyl Substitution Ticket ID: DCPC-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)[1]

Technical Data & Reagent Profile

Before initiating any workflow, verify your reagent parameters. 2,2-Dichloropropanoyl chloride (DCPC) presents unique reactivity challenges due to the inductive and steric effects of the gem-dichloro moiety.

ParameterSpecificationNotes
CAS Number 26073-26-7Verify against CoA.
Formula

MW 161.41 g/mol
Appearance Colorless to pale yellow liquidDarkening indicates decomposition (HCl release).[1]
Reactivity Class

-Halo Acid Chloride
Highly moisture sensitive; lachrymator.[1]
Storage 2–8°C, Inert AtmosphereStore under Argon/Nitrogen.

Core Directive: The "Steric-Electronic" Paradox

The Issue: Researchers often treat DCPC like Acetyl Chloride, expecting instantaneous reaction. The Reality: DCPC is an "Electronic-Steric Paradox."

  • Electronic Effect (Fast): The two

    
    -chlorine atoms are strongly electron-withdrawing (inductive effect), making the carbonyl carbon more electrophilic and susceptible to attack than non-chlorinated analogs.
    
  • Steric Effect (Slow): The bulky gem-dichloro group creates significant steric hindrance, blocking the trajectory of the incoming nucleophile (Burgi-Dunitz angle).

Optimization Strategy: Your protocol must balance these opposing forces. You need a catalyst to overcome the steric barrier, but you must control the temperature to prevent the highly activated carbonyl from participating in side reactions (like ketene formation via elimination).

Troubleshooting Guides (Q&A Format)

Ticket #001: Low Yield & Unreacted Starting Material

User Question: "I reacted DCPC with a secondary amine in DCM at


 for 2 hours, but TLC shows significant unreacted amine. Why isn't it finishing?"

Scientist Diagnosis: This is a classic case of Steric Stall . While the carbonyl is activated, the two chlorine atoms physically block the approach of the secondary amine.


 provides insufficient kinetic energy to overcome this barrier for a hindered nucleophile.

Corrective Protocol:

  • Add a Catalyst: Introduce 4-Dimethylaminopyridine (DMAP) (5–10 mol%).[1] DMAP acts as a "nucleophilic shuttle," attacking the DCPC to form a highly reactive N-acylpyridinium intermediate that is less sterically hindered and more electrophilic than the free acid chloride.

  • Adjust Temperature: After the initial addition at

    
     (to control exotherm), allow the reaction to warm to Room Temperature (25°C)  or even reflux (40°C in DCM) if the nucleophile is particularly bulky.
    
  • Solvent Switch: If solubility allows, switch to THF . It often solvates the intermediate salts better than DCM, preventing the "crashing out" of reagents before reaction completion.

Ticket #002: Product Contamination (Hydrolysis)

User Question: "My NMR shows a large peak at ~12 ppm and the product yield is <50%. I used 'dry' solvents."

Scientist Diagnosis: You are seeing 2,2-Dichloropropionic Acid , the hydrolysis product. "Dry" solvents from a bottle are often insufficient for DCPC. The electron-withdrawing chlorines make the carbonyl hypersensitive to moisture—it reacts with water faster than your nucleophile.

Corrective Protocol:

  • The "Flame-Dry" Rule: All glassware must be flame-dried under vacuum.

  • Scavenger Base: Ensure you are using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in excess (1.2 – 1.5 equivalents). This neutralizes the HCl byproduct.[2] Note: If HCl is not scavenged, it can protonate your amine nucleophile, rendering it unreactive (ammonium salt), effectively killing the reaction.

  • Reagent Quality: Distill your DCPC under vacuum if it appears yellow/brown. Purity is critical.

Ticket #003: Impurity Profile (The "Ketene" Risk)

User Question: "I used a strong base (NaH) to deprotonate my alcohol for esterification, but I see a complex mixture of side products."

Scientist Diagnosis: Stop immediately. Using strong bases with


-halo acid chlorides promotes Elimination (E1cB-like mechanism) .[1] You likely generated a transient dichloroketene  intermediate, which undergoes uncontrolled polymerization or cycloaddition.

Corrective Protocol:

  • Soft Bases Only: Use non-nucleophilic organic bases like Pyridine, TEA, or DIPEA. Never use hydride bases (NaH) or alkoxides (NaOMe) with DCPC.

  • Acyl Substitution Pathway: Rely on the nucleophile attacking the carbonyl, not the base deprotonating the

    
    -carbon.
    

Visualizing the Workflow

The following diagram illustrates the competition between the desired substitution and the critical failure modes (Hydrolysis and Elimination).

DCPC_Reaction_Pathways cluster_optimization Optimization Zone DCPC 2,2-Dichloropropanoyl Chloride (DCPC) Inter Tetrahedral Intermediate DCPC->Inter + Nu (Slow due to Sterics) Acid 2,2-Dichloropropionic Acid (Impurity) DCPC->Acid + Water (Fast!) Ketene Dichloroketene (Polymerization) DCPC->Ketene + Strong Base (Elimination) Nu Nucleophile (Amine/Alcohol) Base Base (TEA/Pyridine) Base->Inter Scavenges HCl Product Target Ester/Amide (High Yield) Inter->Product Elimination of Cl- Water Trace Water (Moisture) StrongBase Strong Base (NaH/Alkoxide)

Caption: Reaction pathways for DCPC. Green path indicates desired Acyl Substitution. Red dashed paths indicate critical failure modes (Hydrolysis and Elimination).

Validated Experimental Protocol

Application: Synthesis of Amides/Esters from 2,2-Dichloropropanoyl Chloride.

Materials
  • Reagent: 2,2-Dichloropropanoyl chloride (1.0 equiv)[1]

  • Nucleophile: Amine or Alcohol (1.0 - 1.1 equiv)[1]

  • Base: Triethylamine (TEA) (1.2 - 1.5 equiv)[1]

  • Catalyst: DMAP (0.05 - 0.1 equiv) [Mandatory for alcohols or bulky amines][1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.2 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to

    
     using an ice bath.
    
  • Nucleophile Charge: Add the Nucleophile, Base (TEA), and Catalyst (DMAP) to the flask. Dissolve in Anhydrous DCM.

  • Reagent Addition: Dilute DCPC in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Why? Dropwise addition prevents localized overheating and minimizes side reactions.

  • Reaction Phase:

    • Stir at

      
       for 30 minutes.
      
    • Remove ice bath and warm to Room Temperature.

    • Monitor via TLC/LC-MS.[1] (Expect reaction times of 2–6 hours due to steric hindrance).

  • Quench & Workup:

    • Quench with saturated

      
       solution (stops reaction, neutralizes excess acid).
      
    • Extract with DCM (

      
      ).
      
    • Wash organics with 1M HCl (to remove unreacted amine/DMAP/pyridine) and then Brine.

    • Dry over

      
       and concentrate in vacuo.
      

Troubleshooting Logic Map

Use this decision tree to diagnose yield issues rapidly.

Troubleshooting_Tree Start Issue: Low Yield / Impurities CheckSM Is Starting Material (SM) visible on TLC? Start->CheckSM YesSM Yes: Reaction Incomplete CheckSM->YesSM NoSM No: SM Consumed, Low Product Yield CheckSM->NoSM Sterics Cause: Steric Hindrance YesSM->Sterics Soln1 Action: Add 10% DMAP Increase Temp to Reflux Sterics->Soln1 CheckImpurity Identify Impurity via NMR NoSM->CheckImpurity Hydrolysis Impurity: Carboxylic Acid (Broad singlet ~11-12ppm) CheckImpurity->Hydrolysis Decomp Impurity: Complex Mixture (Polymerization) CheckImpurity->Decomp Soln2 Action: Dry Solvents, Flame-dry Glassware, Check Inert Gas Hydrolysis->Soln2 Soln3 Action: Base too strong? Switch to Pyridine/TEA. Lower Temp. Decomp->Soln3

Caption: Diagnostic decision tree for optimizing DCPC reactions.

References

  • BenchChem. 2,2-Dichloropropanoyl Chloride (CAS 26073-26-7) Technical Profile.[1] Retrieved from

  • European Patent Office. Preparation of 2-chloropropionic acid esters (Patent EP0163435). (Demonstrates standard pyridine/DCM protocols for chloropropionyl derivatives). Retrieved from [1]

  • Chemistry Steps. Reactions of Acid Chlorides with Nucleophiles: Mechanisms and Optimization. Retrieved from

  • Master Organic Chemistry. Nucleophilic Acyl Substitution Mechanisms. Retrieved from

Sources

Identifying byproducts in 2,2-Dichloropropanoyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As researchers utilizing 2,2-Dichloropropanoyl chloride (DCPC), you are working with a highly electrophilic, sterically crowded acyl chloride. Its gem-dichloro moiety (


) provides unique pharmacological properties but introduces specific stability and reactivity challenges distinct from simple acyl chlorides like acetyl or propionyl chloride.

This guide addresses the three most common support tickets we receive: unintended hydrolysis , synthesis impurities , and competitive side-reactions during amidation .

Module 1: The "White Solid" Anomaly (Hydrolysis & Storage)

User Issue: "My DCPC liquid has developed a white precipitate or crust around the cap. Is it still usable?"

Technical Diagnosis: The white solid is almost certainly 2,2-dichloropropanoic acid (Dalapon), formed via hydrolysis. DCPC is moisture-sensitive. Unlike simple acyl chlorides that hydrolyze to liquid acids (e.g., acetic acid), the hydrolysis product of DCPC is a solid at room temperature (MP: ~118–120°C).

The Mechanism: Moisture attacks the carbonyl carbon. The gem-dichloro group is electron-withdrawing, making the carbonyl carbon highly electrophilic and susceptible to even trace atmospheric moisture.

Troubleshooting Protocol:

  • Quantify the Damage:

    • Take a small aliquot of the liquid supernatant.[1]

    • Run a

      
      -NMR  in 
      
      
      
      .
    • Pass Criteria: A clean singlet for the

      
       group (approx. 2.6–2.8 ppm).
      
    • Fail Criteria: Appearance of a secondary singlet slightly downfield (Acid

      
      ) or a broad singlet at >10 ppm (Carboxylic 
      
      
      
      ).
  • Purification (Salvage):

    • If the liquid is largely intact, filter the mixture under inert atmosphere (

      
       or Ar) to remove the solid acid.
      
    • Distillation: DCPC boils at approx. 115–130°C (atmospheric). The acid boils much higher (~185°C). Simple distillation is effective for purification.

Visualizing the Pathway:

HydrolysisPathway DCPC 2,2-Dichloropropanoyl Chloride (Liquid) Intermediate Tetrahedral Intermediate DCPC->Intermediate + H₂O Water H₂O (Trace Moisture) Water->Intermediate Acid 2,2-Dichloropropanoic Acid (White Solid) Intermediate->Acid - HCl HCl HCl (Gas) Intermediate->HCl

Figure 1: Hydrolysis pathway leading to the formation of the solid acid byproduct.

Module 2: Impurity Profiling (Synthesis & QC)

User Issue: "I see extra splitting in my NMR spectrum. Is this a byproduct of my reaction or an impurity in the starting material?"

Technical Diagnosis: The most common impurity in DCPC is 2-chloropropanoyl chloride (the mono-chlorinated species). This results from incomplete chlorination during the synthesis of the starting material. Because the gem-dichloro group lacks adjacent protons, its NMR signature is distinct from the mono-species.

Analytical Decision Matrix:

Feature2,2-DCPC (Target) 2-Chloropropanoyl Chloride (Impurity) 2,2-Dichloropropanoic Acid (Hydrolysis)
Structure




-NMR (

)
Singlet Doublet Singlet (shifted)

-NMR (Other)
NoneQuartet (

)
Broad Singlet (

)
Boiling Point ~115–130°C~110°C~185°C

Actionable Advice: If your NMR shows a doublet/quartet pattern, you have the mono-impurity.

  • Impact: The mono-species is more reactive towards nucleophiles (less steric hindrance) and will competitively react, leading to impurities in your final drug substance that are difficult to separate (often enantiomeric mixtures).

  • Resolution: Fractional distillation is difficult due to close boiling points. We recommend sourcing high-purity (>98%) starting material or using a chlorinating agent (e.g.,

    
    ) to drive the reaction to completion if synthesizing in-house.
    
Module 3: Competitive Side-Reactions (Amidation)

User Issue: "My yield is low when reacting DCPC with secondary amines. I see a new peak that isn't the starting material or the product."

Technical Diagnosis: You are likely encountering Anhydride Formation or Steric Stalling .

  • Steric Hindrance: The two chlorine atoms at the

    
    -position create significant steric bulk, slowing down the nucleophilic attack of the amine compared to standard acyl chlorides.
    
  • Anhydride Formation: If the reaction is too slow and trace water is present (or generated via wet solvents), the hydrolyzed acid will react with the remaining DCPC to form the symmetrical anhydride .

The "Schotten-Baumann" Optimization Protocol: To favor amide formation over hydrolysis/anhydrides:

  • Solvent Choice: Use anhydrous DCM or THF. Avoid protic solvents.

  • Base Scavenger: Use a non-nucleophilic base (e.g., DIPEA or TEA) in slight excess (1.2 eq).

  • Catalyst: For sterically hindered amines, add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier of the gem-dichloro group.

  • Temperature: Start at 0°C to suppress side reactions, then warm to Room Temperature.

Visualizing the Competition:

ReactionCompetition DCPC DCPC (Electrophile) Intermediate Tetrahedral Intermediate DCPC->Intermediate + Amine (Slow) Acid Acid Byproduct DCPC->Acid + H₂O (Fast) Amine Amine (Nucleophile) Water H₂O (Impurity) Product Target Amide Intermediate->Product - HCl Anhydride Symmetrical Anhydride Acid->Anhydride + DCPC

Figure 2: Competitive pathways. Note that water reacts faster than hindered amines, leading to acid/anhydride byproducts.

Frequently Asked Questions (FAQs)

Q: Can DCPC form ketenes via elimination? A: No. Standard ketene formation requires the abstraction of an


-proton. DCPC (

) has no protons on the

-carbon. However, under extreme basic conditions and heat, elimination of HCl from the

-position is theoretically possible, leading to 2-chloroacryloyl chloride (

), but this is rare in standard synthesis.

Q: How do I quench excess DCPC safely? A: Do not add water directly to the neat chloride; the exotherm is violent. Dilute the reaction mixture with DCM, cool to 0°C, and slowly add a saturated Sodium Bicarbonate (


) solution. This neutralizes the HCl generated during hydrolysis.

Q: Why is my product colored yellow/brown? A: Pure DCPC is colorless. Yellowing often indicates the presence of traces of elemental chlorine or sulfur impurities (if thionyl chloride was used in synthesis). These usually do not interfere with subsequent reactions but can be removed by sparging with dry Nitrogen.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94363, 2,2-Dichloropropanoyl chloride. Retrieved from .[2]

  • BenchChem (2025). Hydrolysis Kinetics and Product Distribution of 2,2-Dichloropropanoyl Chloride. Retrieved from .

  • Sigma-Aldrich (2025). Safety Data Sheet: 2-Chloropropionyl chloride (closely related structural analog for safety data). Retrieved from .[3]

  • ChemicalBook (2023). 2,2-Dichloropropanoyl chloride Properties and NMR Spectral Data. Retrieved from .

Sources

How to dry solvents for use with 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the rigorous solvent drying protocols required for handling 2,2-Dichloropropanoyl chloride (also known as 2,2-Dichloropropionyl chloride).

As an acid chloride with electron-withdrawing chlorine atoms at the


-position, this reagent is hyper-electrophilic . It reacts violently with moisture to release hydrogen chloride (HCl) gas and 2,2-dichloropropionic acid. In drug development applications—such as the synthesis of chiral intermediates or functionalized heterocycles—even trace moisture (ppm levels) can catalyze side reactions, degrade the reagent, and pose severe safety hazards due to pressure buildup.

Part 1: The Chemistry of Failure (Why Drying Matters)

Before discussing how to dry, we must understand why. The presence of water does not just lower yield; it fundamentally alters the reaction landscape.

The Hydrolysis Cascade:

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Elimination: Chloride is ejected as a leaving group.

  • Acid Generation: HCl gas is released, which can strip protecting groups (e.g., Boc, TBS) elsewhere in your molecule.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the mechanistic failure mode when wet solvents are used.

HydrolysisPathway Reagent 2,2-Dichloropropanoyl Chloride Intermediate Tetrahedral Intermediate Reagent->Intermediate + H₂O Water H₂O (Trace Moisture) Water->Intermediate Product 2,2-Dichloropropionic Acid Intermediate->Product Collapse Byproduct HCl (Gas) (Corrosive/Pressure) Intermediate->Byproduct Elimination

Figure 1: Mechanism of hydrolysis. Note that the generation of HCl gas creates both a chemical incompatibility and a physical safety hazard (pressure).

Part 2: Solvent Selection & Drying Protocols

For reactions involving 2,2-Dichloropropanoyl chloride, the standard for "dry" is < 50 ppm water (ideally < 10 ppm).

Solvent Compatibility Table
SolventSuitabilityPrimary Drying MethodSecondary Method (Polishing)
Dichloromethane (DCM) Excellent. Standard for acylations. Solubilizes reagent well.Distillation over Calcium Hydride (CaH₂)Activated 3Å Molecular Sieves
Tetrahydrofuran (THF) Good. Use for reactions requiring polar coordination.Distillation over Na/BenzophenoneActivated 3Å Molecular Sieves
Toluene Excellent. High boiling point allows thermal acceleration.Distillation over Sodium MetalActivated 3Å Molecular Sieves
Diethyl Ether Moderate. High volatility; risk of peroxide formation.Distillation over Na/BenzophenoneActivated 3Å Molecular Sieves

Part 3: Detailed Drying Workflows

Protocol A: The "Sieve-Only" Method (Recommended for Safety & Purity)

Senior Scientist Note: Many labs still rely on dangerous thermal stills (sodium/benzophenone). However, static drying with properly activated molecular sieves is often superior for achieving single-digit ppm water levels without the fire hazard of boiling alkali metals [1].

Reagents:

  • Solvent (HPLC Grade or pre-dried)

  • 3Å Molecular Sieves (Beads, not powder)

Step-by-Step:

  • Activation (Critical): Heat sieves to 300°C under high vacuum (< 1 mbar) for at least 12 hours. Store in a glovebox or desiccator. Sieves from a jar on the shelf are wet.

  • Loading: Add 10–20% w/v of activated sieves to the solvent bottle (e.g., 100g sieves per 1L solvent).

  • Incubation: Allow to stand for 48–72 hours . Do not stir (stirring grinds the sieves, creating dust that clogs filters).

  • Usage: Decant the solvent under an inert atmosphere (Argon/Nitrogen).

Protocol B: Chemical Distillation (For Rigorous Demands)

Use this only if your specific SOP requires freshly distilled solvent.

1. Dichloromethane (DCM)

  • Desiccant: Calcium Hydride (CaH₂). Never use Sodium or Lithium Aluminum Hydride with chlorinated solvents—this can cause an explosion.

  • Setup: Reflux DCM over coarse CaH₂ granules for 2–4 hours under Nitrogen.

  • Collection: Distill directly into the reaction vessel or a dry Schlenk flask.

2. Tetrahydrofuran (THF) [1]

  • Desiccant: Sodium wire + Benzophenone (Indicator).[2]

  • Setup: Reflux until the solution turns a deep purple (indicating the formation of the ketyl radical anion, which only persists in the absence of water and oxygen).

  • Collection: Distill fresh.

Workflow Visualization: Decision Tree

SolventDrying Start Select Solvent Choice Solvent Type? Start->Choice DCM Chlorinated (DCM, CHCl₃) Choice->DCM Ethers Ethers/Hydrocarbons (THF, Toluene) Choice->Ethers CaH2 Reflux over CaH₂ DCM->CaH2 Warn CRITICAL: NO SODIUM (Explosion Risk) DCM->Warn NaBenz Reflux over Na/Benzophenone Ethers->NaBenz Sieves Static Drying (3Å Sieves, 48h) Ethers->Sieves Distill Distill under N₂/Ar CaH2->Distill NaBenz->Distill Use Ready for 2,2-Dichloropropanoyl Cl Sieves->Use Test Verify Dryness (Karl Fischer / Indicator) Distill->Test Test->Use

Figure 2: Decision tree for selecting the safe and effective drying method based on solvent class.

Part 4: Troubleshooting & FAQs

Q1: Upon adding the acid chloride to my solvent, I see white fumes. Is this normal?

  • Diagnosis: No. White fumes indicate the formation of Hydrochloric Acid (HCl) mist.

  • Cause: Your solvent contains significant water, or your glassware was not flame-dried. The reagent is hydrolyzing immediately.

  • Solution: Abort the reaction. The stoichiometry is now compromised. Dry the solvent using Protocol A or B and ensure the reactor is purged with Argon.

Q2: Can I use 4Å Molecular Sieves instead of 3Å?

  • Answer: Generally, No for solvents like Acetonitrile or Methanol, but for DCM/THF it is risky.

  • Reasoning: 3Å sieves have a pore size that admits water (approx 2.8Å) but excludes most solvent molecules. 4Å sieves can adsorb larger molecules. For strict control, 3Å is the universal standard for solvent drying [2].

Q3: My reaction yield is low, and I isolated a carboxylic acid byproduct.

  • Analysis: This confirms hydrolysis.

  • Fix:

    • Check the "water content" of your starting solvent using a Karl Fischer titrator (Target: <50 ppm).

    • Verify the integrity of the septum on your acid chloride bottle. If the reagent itself has hydrolyzed in the bottle, drying the solvent won't help. Distill the 2,2-Dichloropropanoyl chloride if necessary (bp ~118°C).

Q4: Can I use Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) to dry the solvent before the reaction?

  • Answer: Absolutely not. These are for drying extracts after an aqueous workup. They leave far too much water (hundreds of ppm) for moisture-sensitive organometallic or acid chloride chemistry.

Part 5: Safety & Handling

  • Inhalation Hazard: 2,2-Dichloropropanoyl chloride is a lachrymator and corrosive. All transfers must occur in a fume hood.

  • Pressure Hazard: If water enters a sealed reaction vessel containing this reagent, the rapid release of HCl gas can over-pressurize and shatter glassware. Always use an inert gas bubbler to vent excess pressure.

  • Drying Agent Disposal:

    • CaH₂: Quench slowly with isopropanol, then ethanol, then water.

    • Sodium: Quench slowly with isopropanol under nitrogen.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Burfield, D. R., Gan, G. H., & Smithers, R. H. (1978). Molecular sieves - desiccant of choice for the drying of alcohols and esters. Journal of Applied Chemistry and Biotechnology, 28(1), 23–30. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

Sources

Troubleshooting low yield in the synthesis of 2,2-dichloropropionic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,2-Dichloropropionic Acid Esters

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 2,2-dichloropropionic acid (2,2-DPA) esters—often referred to as Dalapon esters—presents a deceptive difficulty. While the chemistry appears simple (alpha-halogenation followed by esterification), researchers frequently report yields below 50%.

The Root Causes: Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from three specific bottlenecks:

  • Incomplete Chlorination: Stalling at the monochloro- intermediate due to electronic deactivation.

  • Inefficient Esterification: The steric bulk and electron-withdrawing nature of the gem-dichloro group hinder standard Fischer esterification.

  • "Invisible" Isolation Losses: The high volatility of methyl/ethyl esters leads to product loss during vacuum concentration.

Diagnostic Decision Tree: Use the following workflow to pinpoint your failure mode before adjusting your protocol.

DiagnosticTree Start START: Where is the yield loss? CheckNMR Check Crude NMR (Pre-Workup) Start->CheckNMR MonoImpurity High Monochloro Impurity? CheckNMR->MonoImpurity Signals at ~4.5 ppm (q) TriImpurity High Trichloro Impurity? CheckNMR->TriImpurity Complex multiplets GoodConversion Conversion >95%? CheckNMR->GoodConversion Singlet at ~2.2 ppm (CH3) Increase Temp / Add Catalyst (DMF) Increase Temp / Add Catalyst (DMF) MonoImpurity->Increase Temp / Add Catalyst (DMF) Lower Temp / Control Cl2 Rate Lower Temp / Control Cl2 Rate TriImpurity->Lower Temp / Control Cl2 Rate MassBalance Check Mass Balance After Workup GoodConversion->MassBalance VolatileLoss Loss via Volatility (Rotovap/Pump) MassBalance->VolatileLoss Low Recovery Hydrolysis Loss via Hydrolysis (Aqueous Wash) MassBalance->Hydrolysis Acidic Aqueous Phase

Figure 1: Diagnostic logic for identifying yield loss in alpha-halo ester synthesis.

Technical Deep Dive: The Chlorination Bottleneck

The Science: The chlorination of propionic acid is an electrophilic substitution. The first chlorine adds easily. However, the first chlorine atom is highly electron-withdrawing, which deactivates the alpha-carbon, making the second enolization event significantly slower.

Mechanism: Standard free-radical chlorination is non-selective (giving mixtures of 2,2-dichloro and 2,3-dichloro). The high-yield pathway is the Ionic Mechanism (Hell-Volhard-Zelinsky modification), which requires an acid chloride intermediate.

Troubleshooting Protocol:

IssueDiagnosis (NMR)Corrective ActionMechanism
Stalling (Monochloro) Quartet ~4.5 ppm persists.Add Catalyst: Use 5-10 mol% DMF or Thionyl Chloride. Increase Temp: Ramp to 110-120°C for the 2nd Cl addition.DMF forms a Vilsmeier-Haack type intermediate that accelerates enol formation [1].
Over-Chlorination New multiplets appearing.Stop Point: Quench reaction immediately when density reaches ~1.4 g/mL. Lower Temp: Do not exceed 130°C.At T > 140°C, radical chlorination at the beta-position (C3) becomes competitive.

Recommended Workflow (Telescoped Process): Do not isolate the acid. Convert Propionic Acid


 Propanoyl Chloride 

2,2-Dichloropropionyl Chloride

Ester.
  • Reagents: Propionic acid (1 eq), SOCl2 (1.5 eq), DMF (cat. 5%).

  • Step A: Reflux SOCl2/Acid to form acid chloride.

  • Step B: Bubble Cl2 gas (or use SO2Cl2) at 90-110°C. Monitor via GC or NMR until monochloro vanishes.

  • Step C: In-situ esterification (see below).

Technical Deep Dive: The Esterification Strategy

The Trap: Researchers often attempt Fischer Esterification (Acid + Alcohol + H2SO4). This fails for 2,2-DPA because the steric bulk of the two chlorines blocks the nucleophilic attack of the alcohol on the carbonyl carbon.

The Solution: Acid Chloride Route You must proceed via the 2,2-dichloropropionyl chloride . This intermediate is far more reactive and bypasses the equilibrium limitations of Fischer esterification.

ReactionPathway PropAcid Propionic Acid AcidChloride Propanoyl Chloride PropAcid->AcidChloride + SOCl2 / DMF Enol Enol Intermediate (Rate Limiting) AcidChloride->Enol Tautomerization DiCl_AcidCl 2,2-Dichloro- propionyl Chloride Enol->DiCl_AcidCl + Cl2 (110°C) Ester Target Ester (High Yield) DiCl_AcidCl->Ester + ROH (0°C)

Figure 2: The high-yield "Acid Chloride" pathway avoids the steric hindrance of direct esterification.

Protocol for Step C (Esterification):

  • Cool the crude 2,2-dichloropropionyl chloride to 0°C .

  • Add the alcohol (MeOH/EtOH) slowly (dropwise). The reaction is highly exothermic.

  • Critical: Do not use excess base (like pyridine) if possible; the HCl gas generated drives the reaction to completion. If acid scavenger is needed, use weak bases (Na2CO3) in the workup, not the reaction, to avoid side reactions.

Technical Deep Dive: Isolation & Volatility

The "Invisible" Thief: Methyl 2,2-dichloropropionate has a boiling point of ~143°C, but it forms low-boiling azeotropes and has significant vapor pressure.

Corrective Actions:

  • No Rotovap at High Vacuum: Do not use a high-vacuum pump (< 10 mbar) at room temperature. The product will sublime/evaporate into the trap.

  • Aqueous Workup:

    • Wash the organic layer with cold NaHCO3.

    • Do not linger: Extended contact with basic water hydrolyzes the ester back to the acid (which is water-soluble and lost).

  • Drying: Dry over MgSO4 and filter.

  • Purification: Distillation is superior to column chromatography.

    • Methyl Ester: Distill at atmospheric pressure or slight vacuum (water aspirator).

    • Ethyl Ester: Vacuum distillation is safe.

Frequently Asked Questions (FAQ)

Q: Can I use N-chlorosuccinimide (NCS) instead of Cl2 gas? A: generally, No . NCS operates via a radical mechanism which is less selective for the gem-dichloro position. You will likely get a mix of 2,2-dichloro, 2,3-dichloro, and 2,2,3-trichloro products. The ionic pathway (Cl2 or SO2Cl2 with acid catalyst) is required for high selectivity [2].

Q: My NMR shows a split methyl signal. What is it? A: This is likely the Monochloro impurity (chiral center created). 2,2-DPA ester has a singlet methyl. 2-chloropropionate has a doublet methyl. If you see a doublet, your chlorination was incomplete. Re-heat with Cl2.

Q: Why did my yield drop after column chromatography? A: These esters are relatively volatile and can co-elute with solvents or evaporate during fraction concentration. Furthermore, silica gel is slightly acidic and can retain the ester or cause hydrolysis if not neutralized. Distillation is the preferred purification method.

Q: Can I use DMF as a solvent? A: No, use DMF only as a catalyst (5-10 mol%). Using it as a bulk solvent makes isolation difficult (high boiling point, water solubility) and can lead to Vilsmeier-type side reactions with the ester [3].

References

  • N,N-Dimethylamination of Acid Chlorides with DMF. ResearchGate. (Mechanistic insight into DMF catalysis of acid chlorides). Link

  • Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid. Semantic Scholar. (Kinetics of alpha-chlorination). Link

  • Preparation of 2-chloropropionic acid esters. European Patent EP0163435A2. (Industrial protocols for alpha-halo esters). Link

  • Chlorination of propionic acid. US Patent 1993713A. (Foundational work on temperature control in chlorination). Link

Stabilizing 2,2-Dichloropropanoyl chloride for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Dichloropropanoyl Chloride Stability Guide

Topic: Stabilizing 2,2-Dichloropropanoyl chloride (2,2-DCPC) for long-term storage Ticket ID: #DCPC-STAB-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are likely experiencing degradation issues with 2,2-Dichloropropanoyl chloride (CAS: 26073-26-7).[1] Unlike simple acyl chlorides, the presence of two chlorine atoms at the


-position creates a hyper-electrophilic carbonyl center. This makes the molecule exceptionally sensitive to nucleophilic attack by atmospheric moisture.

This guide replaces standard storage advice with a "Double-Barrier" exclusion protocol designed to break the autocatalytic hydrolysis cycle.

Module 1: The Degradation Mechanism (The "Why")

To stabilize 2,2-DCPC, you must understand its failure mode. The degradation is not merely a reaction; it is a cycle that destroys your storage hardware.[1]

  • Hyper-Electrophilicity: The two ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -chlorine atoms exert a strong inductive effect (
    
    
    
    ), pulling electron density away from the carbonyl carbon. This makes 2,2-DCPC significantly more reactive with water than propanoyl chloride.
  • The HCl Pump: Hydrolysis releases Hydrogen Chloride (HCl) gas.[1]

  • Hardware Failure: HCl gas is corrosive.[1][2][3] It attacks rubber septa and metal cap liners, compromising the seal.

  • The Feedback Loop: A compromised seal allows more moisture to enter, accelerating the reaction.

Visualizing the Failure Loop

degradation_cycle Moisture Atmospheric Moisture (Nucleophile) DCPC 2,2-DCPC (Electrophile) Moisture->DCPC Attacks Hydrolysis Hydrolysis Reaction DCPC->Hydrolysis Products 2,2-Dichloropropanoic Acid + HCl (Gas) Hydrolysis->Products Seal_Fail Septum/Cap Corrosion (Embrittlement) Products->Seal_Fail Corrodes Hardware Seal_Fail->Moisture Breaches Containment (Feedback Loop)

Figure 1: The Autocatalytic Failure Loop. Note how the generation of HCl compromises the container, leading to further moisture ingress.

Module 2: The "Double-Barrier" Storage Protocol

Do not rely on the original shipping bottle for storage exceeding 30 days. Transfer the material to a self-validating system.[1]

Step-by-Step Workflow
  • Primary Containment (The Vessel):

    • Use Borosilicate Glass (Type I).

    • Cap: Phenolic or Polypropylene cap with a PTFE (Teflon) liner .[1]

    • Critical: Do NOT use rubber septa or Parafilm. HCl vapors will embrittle rubber and permeate Parafilm within weeks.[1]

  • Atmospheric Exchange (The Blanket):

    • Perform a nitrogen (N2) or Argon (Ar) flush.[4] Argon is preferred as it is heavier than air and settles over the liquid surface, creating a superior barrier.

    • Technique: Use a Schlenk line to cycle the headspace 3 times before final sealing.

  • Secondary Containment (The Environment):

    • Place the primary bottle inside a desiccator or a secondary wide-mouth jar containing activated molecular sieves (4Å) or indicating silica gel.

    • Store at 2°C to 8°C .

Storage Workflow Diagram

storage_protocol Source Original Bottle (Risk: Poor Seal) Transfer Transfer under Inert Gas (Schlenk/Glovebox) Source->Transfer Primary Primary: Borosilicate Vial + PTFE Liner Transfer->Primary Argon Blanket Secondary Secondary: Desiccator Jar + Indicating Silica Primary->Secondary Double Barrier Storage Cold Storage (4°C) Secondary->Storage

Figure 2: The Double-Barrier System.[1] The secondary container protects the primary seal from external humidity.

Module 3: Troubleshooting & FAQs

Q1: I see white crystals forming on the threads of the bottle cap. Is the reagent ruined?

  • Diagnosis: This is 2,2-Dichloropropanoic acid (hydrolysis product). It has a melting point of ~46°F (8°C) [1], meaning it solidifies in cold storage.

  • Action:

    • Do not shake the bottle.[1] The solid acid can act as a seed for further crystallization.[1]

    • If the liquid below is clear, carefully decant the supernatant into a fresh, dry vessel under inert gas.

    • If the liquid is cloudy, the purity is compromised (>5% hydrolysis).[1] Distillation is required.

Q2: When I open the bottle, it "hisses" and releases a visible fume. Why?

  • Diagnosis: The hiss is HCl gas pressure buildup.[1] The visible fume is HCl reacting with atmospheric moisture to form hydrochloric acid mist.[1]

  • Action: This indicates the storage seal was insufficient.[1] Vent the pressure in a fume hood. Check the pH of the liquid (indirectly via wet pH paper held above the liquid). If strictly acidic vapors are present, proceed with caution.[1]

  • Prevention: Switch to a PTFE-lined cap. Rubber liners absorb HCl and swell, causing the seal to pop.

Q3: Can I store this in stainless steel or aluminum containers?

  • Diagnosis: Absolutely Not.

  • Reasoning: Acid chlorides react violently with aluminum and corrode steel.[1] The reaction with aluminum is particularly dangerous as it can be exothermic and generate hydrogen gas [2].

  • Action: Use Glass, PTFE, or Hastelloy (only if strictly necessary and verified).

Q4: How do I verify purity without running a full NMR?

  • Quick Check: Refractive Index (RI).[1]

    • Pure 2,2-DCPC has a specific RI (approx 1.45-1.46 range, verify with CoA).

    • Hydrolysis lowers the RI significantly as the acid forms.

  • Gold Standard: 1H NMR (CDCl3) .

    • Look for the methyl singlet.[1][5]

    • 2,2-DCPC: Shift is typically downfield due to the COCl group.[1]

    • Hydrolysis Product (Acid): The methyl peak will shift, and you may see a broad carboxylic acid proton peak (

      
       ppm).
      

Module 4: Material Compatibility & Emergency Data

Material Compatibility Matrix
MaterialCompatibilityNotes
Borosilicate Glass Excellent Preferred for long-term storage.[1]
PTFE (Teflon) Excellent Essential for cap liners and gaskets.[1]
Polypropylene (PP) Good Acceptable for short-term caps (if PTFE lined).
Stainless Steel (304/316) Poor Pitting corrosion will occur due to HCl.[1]
Aluminum Dangerous Do Not Use. Violent reaction potential.[1][3][4]
Nitrile/Latex Fair/Poor Permeable to HCl vapors over time. Use Laminate gloves for handling.
Spill Response Protocol
  • Do NOT use water. Water will cause a violent release of HCl gas.[1]

  • Absorbent: Use dry sand, vermiculite, or a specialized acid-neutralizing absorbent (e.g., sodium carbonate/sand mix) [3].

  • Neutralization: Once absorbed, the material can be slowly treated with dilute alkaline solution (sodium bicarbonate) in a controlled setting to quench the acid chloride.

References

  • PubChem. 2,2-Dichloropropanoyl chloride (Compound Summary). National Library of Medicine. [Link]

  • University of California, San Diego (UCSD). Chemical Compatibility Guidelines. (Segregation of organic acids and chlorides). [Link]

Sources

Technical Support Center: HCl Management in 2,2-Dichloropropanoyl Chloride Reactions

[1]

Topic: Removal of Hydrochloric Acid (HCl) Byproduct from 2,2-Dichloropropanoyl Chloride (2,2-DCPC) Reactions Document ID: TSC-2024-DCPC-01 Audience: Senior Chemists, Process Engineers, and R&D Scientists[1]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the critical challenge of managing hydrochloric acid (HCl) evolution during the acylation reactions of 2,2-Dichloropropanoyl chloride (2,2-DCPC) .

The Core Challenge: Unlike standard acid chlorides, 2,2-DCPC possesses two chlorine atoms at the

11

Key Structural Insight:

2,2-DCPC (CH₃-CCl₂-COCl) lacks


-protons.[1] Consequently, it cannot undergo dehydrohalogenation to form ketenes (a common side-reaction with propionyl chloride).[1] Therefore, your primary impurity risks are hydrolysis (forming 2,2-dichloropropionic acid) and acid-catalyzed degradation of your product, not ketene dimerization.[1]

Decision Matrix: Selecting Your Removal Strategy

Before proceeding, identify the optimal removal method based on your reaction scale and substrate sensitivity.

HCl_Removal_StrategyStartStart: Reaction Scale & SensitivityScale_CheckReaction Scale?Start->Scale_CheckSmall_ScaleSmall (<50g)Scale_Check->Small_ScaleLarge_ScaleLarge (>50g / Pilot)Scale_Check->Large_ScaleSubstrate_CheckSubstrate Acid Sensitive?Small_Scale->Substrate_CheckMethod_BMethod B: Inert Gas Sparging+ Caustic ScrubberLarge_Scale->Method_BPreferred for Cost/PurityMethod_CMethod C: Biphasic System(Schotten-Baumann)Large_Scale->Method_CIf Aqueous StableYesYesSubstrate_Check->YesHigh SensitivityNoNoSubstrate_Check->NoRobustMethod_AMethod A: Chemical Scavenging(Triethylamine/Pyridine)Yes->Method_ANo->Method_A

Figure 1: Decision tree for selecting the appropriate HCl removal technique based on scale and chemical sensitivity.

Module A: Chemical Scavenging (In-Situ Neutralization)

Best For: Small-scale synthesis, acid-sensitive products, anhydrous conditions.[1]

When reacting 2,2-DCPC with amines or alcohols, the generated HCl must be neutralized immediately to prevent equilibrium reversal or side reactions.[1]

Protocol: The "Sacrificial Base" Method

Reagents:

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Pyridine is an alternative but harder to remove.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Workflow:

  • Stoichiometry: Use 1.1 to 1.2 equivalents of base relative to 2,2-DCPC.

  • Addition Order (Critical):

    • Dissolve the Nucleophile (Amine/Alcohol) and the Base in the solvent.[1]

    • Cool to 0°C (control exotherm).

    • Add 2,2-DCPC dropwise.[1]

    • Why? This ensures HCl is neutralized the moment it forms, preventing transient high-acidity zones.[1]

  • Workup: The base will form a hydrochloride salt (e.g., Triethylamine Hydrochloride).

    • If in DCM: The salt often remains soluble or forms a suspension. Wash with water/brine to remove it.

    • If in Ether/THF: The salt precipitates.[2][3] Filter it off (using a fritted glass funnel) before aqueous workup to simplify purification.

Data: Base Selection Guide

BasepKa (Conjugate Acid)ProsCons
Triethylamine (TEA) 10.75Cheap, effective, easy to wash out.[1]Salt can be hygroscopic and "sticky."
DIPEA (Hünig's Base) 11.0Non-nucleophilic (won't attack 2,2-DCPC).[1]More expensive; harder to remove by distillation.
Pyridine 5.2Good solvent & catalyst; prevents acyl transfer issues.Toxic; difficult to remove traces (requires CuSo4 wash or acidic wash).

Module B: Physical Removal (Sparging & Scrubbing)

Best For: Scale-up (>100g), cost-sensitive processes, or when amine salts interfere with crystallization.[1]

At larger scales, using stoichiometric amounts of organic base is expensive and generates massive waste. Instead, use nitrogen to physically displace HCl gas into a scrubber.

Protocol: Inert Gas Sparging System

The Setup:

  • Reaction Vessel: Equipped with a subsurface gas inlet (sparger) and a reflux condenser.

  • Condenser: Set to <10°C. 2,2-DCPC boils at ~118°C [1], but sparging can entrain reactant vapors.[1] The condenser returns the reactant while letting HCl gas pass.

  • Scrubber: The exhaust line leads to a trap containing 10-20% NaOH.

Scrubber_SystemN2N2 Source(Dry Gas)ReactorReactor(2,2-DCPC + Substrate)Temp: Reflux/HeatN2->ReactorSpargingCondenserCondenser(Retains 2,2-DCPC)Reactor->CondenserVapor (HCl + Solvent)Condenser->ReactorReflux (Solvent/DCPC)TrapSafety Trap(Empty Flask)Condenser->TrapHCl GasScrubberScrubber(NaOH Solution)Trap->ScrubberNeutralization

Figure 2: Schematic of a sparging setup to remove HCl without losing volatile reagents.[1]

Operational Parameters:

  • Temperature: Heat the reaction to reflux (if solvent permits) to decrease HCl solubility.

  • N2 Flow: Maintain a steady stream. Too fast = solvent loss; Too slow = HCl accumulation.

  • End-Point: Test the exhaust gas with damp pH paper.[1] When it no longer turns red, HCl evolution has ceased.

Troubleshooting Matrix (FAQ)

Q1: My reaction mixture turned into a solid block/thick slurry. What happened?

  • Cause: You likely used a non-polar solvent (like Hexane or Toluene) with Triethylamine. The resulting ammonium salt is insoluble and precipitated rapidly, trapping your reagents.[1]

  • Solution: Add a co-solvent (DCM or Chloroform) to solubilize the salt, or use mechanical stirring (overhead stirrer) instead of a magnetic bar. For future runs, filter the salt periodically if it impedes mixing.[1]

Q2: I see a "Pink/Dark" discoloration in the product.

  • Cause: While 2,2-DCPC is stable, trace phenols or aromatic amines oxidize rapidly in the presence of acid (HCl) and oxygen.[1]

  • Solution: Ensure rigorous N2 sparging before adding reagents to degas solvents. Perform the reaction in the dark if the substrate is light-sensitive.[1]

Q3: Low Yields? (Hydrolysis Check)

  • Cause: 2,2-DCPC hydrolyzes much faster than standard acyl chlorides due to the electron-withdrawing chlorines [1].[1] If your solvent was "wet" (even 0.1% water), the HCl generated catalyzes the destruction of your reagent.[1]

  • Solution:

    • Dry solvents over molecular sieves (3Å or 4Å) for 24h.

    • Verify reagent quality: 2,2-DCPC should be a clear liquid.[1] If cloudy/fuming excessively, distill it before use.

Q4: Corrosion on Stainless Steel Reactors.

  • Cause: Wet HCl gas is highly corrosive to SS304/316.

  • Solution: For 2,2-DCPC reactions, use Glass-Lined Reactors (GLR) or Hastelloy.[1] If using steel, ensure the system is strictly anhydrous, as dry HCl is significantly less corrosive than wet HCl.[1]

References

  • PubChem. (n.d.).[4] 2,2-Dichloropropanoyl chloride | C3H3Cl3O.[1][4][5] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]1]

  • Envitech. (2018).[6] Lab Scrubbers for Gaseous Emissions. Envitech Inc. Retrieved January 28, 2026, from [Link]1]

  • De Dietrich Process Systems. (n.d.). HCl Treatment and Recovery. Retrieved January 28, 2026, from [Link]1]

  • ResearchGate. (2021). Discussion on Pyridine vs. Triethylamine for Acid Chloride Scavenging. Retrieved January 28, 2026, from [Link]

Optimizing reaction conditions for surface modification with 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Surface Modification (SI-ATRP Initiator Immobilization) Ticket ID: TECH-22-DCPC-OPT Status: Open for Consultation Analyst: Senior Application Scientist

Executive Summary & Chemical Logic

2,2-Dichloropropanoyl chloride (2,2-DCPC) is a specialized acyl halide primarily used to immobilize initiators for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) .

The "grafting-from" approach relies on the successful covalent attachment of this molecule to surface nucleophiles (hydroxyls -OH or amines -NH₂). The geminal dichloro moiety (


) serves as the radical initiation site for subsequent polymerization.

The Critical Challenge: The reaction is a nucleophilic substitution that releases hydrogen chloride (HCl).



Failure usually stems from three vectors:

  • Moisture Incursion: Hydrolysis converts the highly reactive acid chloride into the unreactive 2,2-dichloropropionic acid.

  • HCl Management: Failure to scavenge HCl leads to surface etching (especially on oxides like silica/glass) or amine protonation, killing the reaction.

  • Steric Blocking: The geminal dichloro group is bulky; high-density grafting requires optimized thermodynamics.

Experimental Protocol: The "Gold Standard" Workflow

Do not deviate from the anhydrous protocol. This process assumes a silica or cellulose substrate (hydroxyl-rich).

Phase A: Pre-Reaction Preparation (Critical)
ParameterSpecificationReasoning
Solvent Anhydrous Toluene or DCM Toluene (rigid, high bp) allows heating; DCM (polar) is good for room temp. Must be dried over molecular sieves (4Å).
Base Catalyst Triethylamine (TEA) + Pyridine TEA acts as the bulk scavenger. Pyridine (or DMAP) acts as a nucleophilic catalyst to accelerate the slow acylation of bulky 2,2-DCPC.
Substrate Vacuum Dried (12h @ 60-100°C) Surface physisorbed water is the #1 cause of low grafting density. It competes with surface silanols/hydroxyls.
Atmosphere Argon or Nitrogen (Positive Pressure) Prevents atmospheric moisture ingress.
Phase B: Reaction Execution

Step-by-step Protocol:

  • Surface Activation:

    • Silica/Glass: Treat with Piranha solution (

      
      ) for 30 min to maximize surface -OH groups. Rinse copiously with water, then ethanol. Dry strictly.[1]
      
    • Cellulose:[2][3] Solvent exchange (Water

      
       Ethanol 
      
      
      
      Anhydrous Solvent) to prevent pore collapse.
  • The Setup:

    • Suspend/immerse the dry substrate in the anhydrous solvent (approx. 20 mL per gram of substrate).

    • Add the base scavenger (TEA) at 1.2 equivalents relative to the acid chloride.

    • Optional: Add catalytic DMAP (dimethylaminopyridine) (0.1 eq) to boost reaction rate.

  • Reagent Addition:

    • Cool the vessel to 0°C (ice bath). The reaction is exothermic.[1][4]

    • Add 2,2-Dichloropropanoyl chloride dropwise.

    • Stoichiometry: Use a large excess (10-50 equivalents relative to estimated surface functional groups) to drive the reaction kinetics.

  • Incubation:

    • Allow to warm to Room Temperature (RT).

    • Reaction Time: 12–24 hours under stirring.

    • Optimization Note: For sterically demanding surfaces, heat to 40-60°C (if using Toluene).

  • Washing (The "Grafting-To" Fallacy):

    • You must remove physisorbed reagents.

    • Wash sequence: Reaction Solvent

      
       DCM 
      
      
      
      Ethanol
      
      
      Water
      
      
      Ethanol.
    • Sonicate during washing steps to ensure removal of adsorbed acid/salts.

Visualization: Process Logic & Troubleshooting

Workflow Diagram

This diagram illustrates the critical path for successful immobilization.

ReactionWorkflow Start Substrate Preparation Activation Surface Activation (Piranha/Plasma) Start->Activation Max -OH Drying Vacuum Drying (Remove Physisorbed H2O) Activation->Drying Critical Step Reaction Acylation Reaction (2,2-DCPC + Base + Solvent) Drying->Reaction Anhydrous Cond. Washing Soxhlet/Sonic Wash (Remove Physisorbed Reagents) Reaction->Washing Remove HCl Salts QC QC: XPS / Contact Angle Washing->QC

Caption: Critical path for surface immobilization. Note the "Drying" step is a frequent failure point.

Troubleshooting Logic Tree

Use this decision tree when your QC data (XPS/Ellipsometry) shows poor results.

Troubleshooting Issue Issue: Low Grafting Density Check1 Check 1: Water Contamination? Issue->Check1 Check2 Check 2: Base Scavenger? Check1->Check2 No Sol1 Fix: Dry Solvent (Sieves) & Vacuum Dry Substrate Check1->Sol1 Yes (Hydrolysis) Check3 Check 3: Steric Hindrance? Check2->Check3 Base is fine Sol2 Fix: Increase TEA/Pyridine ratio (Trap HCl) Check2->Sol2 Precipitate Visible? Sol3 Fix: Use DMAP catalyst or Increase Temp Check3->Sol3 Reaction too slow

Caption: Diagnostic tree for low initiator density. Hydrolysis is the most common root cause.

Troubleshooting HQ: Frequently Asked Questions

Q1: My reaction solution turned cloudy immediately. Is this normal? A: Yes and No.

  • Good Cloudiness: The reaction produces Triethylamine Hydrochloride (TEA·HCl) or Pyridinium Hydrochloride, which are insoluble in non-polar solvents like Toluene. A white precipitate indicates the reaction (or hydrolysis) is proceeding.

  • Bad Cloudiness: If this happens before you add the substrate, your solvent is wet. The acid chloride is hydrolyzing with the water in the solvent.[4] Action: Restart with freshly distilled/dried solvent.

Q2: The surface is etched/damaged after the reaction. Why? A: Unscavenged HCl.[1] If you do not have enough base (TEA/Pyridine), the HCl byproduct will attack acid-sensitive substrates (like certain metal oxides or zeolites). Fix: Ensure you are using at least 1.2 to 1.5 equivalents of base relative to the acid chloride amount.

Q3: How do I confirm the initiator is actually on the surface? A: Do not rely on weight gain alone.

  • XPS (X-ray Photoelectron Spectroscopy): Look for the Cl 2p peak (approx. 200 eV). You should see a doublet (2p3/2 and 2p1/2). Also, check the C1s signal for the ester/amide carbonyl peak (approx. 288-289 eV).

  • Contact Angle: The surface should become significantly more hydrophobic (water contact angle > 70-80°) compared to a hydrophilic hydroxylated surface (< 20°).

Q4: Can I use 2-chloropropanoyl chloride instead of 2,2-dichloropropanoyl chloride? A: Chemically, yes. Functionally, it depends on your polymerization target.

  • 2-chloro (Mono-chloro): Often used for standard ATRP.

  • 2,2-dichloro (Gem-dichloro): Provides a more stable radical or different initiation kinetics. It is often used to graft specific architectures or when a more "active" initiator is required for difficult monomers. Ensure your polymerization catalyst (Cu/Ligand) is matched to the initiator halide.

References

  • Matyjaszewski Polymer Group. (n.d.). ATRP from Surfaces. Carnegie Mellon University. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94363, 2,2-Dichloropropanoyl chloride. Link

  • BenchChem. (n.d.). 2-Chloropropionyl Chloride Reaction Conditions. Link

  • MDPI. (2017). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils. ACS Applied Materials & Interfaces.[5] Link

Sources

Quenching unreacted 2,2-Dichloropropanoyl chloride in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quenching Unreacted 2,2-Dichloropropanoyl Chloride Ticket ID: #DCPC-Q-442 Status: Open Priority: Critical (Safety/Exotherm Risk)

Executive Summary: The "Hydrolysis Trap"

User Query: I have unreacted 2,2-dichloropropanoyl chloride in my reaction mixture. How do I quench it safely without causing a runaway exotherm or degrading my product?

Scientist’s Analysis: Quenching 2,2-dichloropropanoyl chloride (DCPC) is distinct from quenching standard acetyl chloride due to two physical factors: Density and Acidity .

  • The Density Hazard (The "Induction Period"): DCPC is significantly denser than water (

    
    ). When water is added to the reaction vessel, the DCPC may sink to the bottom, pooling beneath the water layer without immediately reacting. As stirring improves or the interface heats up, the pool can react all at once, causing a "delayed eruption."
    
  • The Acidity Spike: The hydrolysis product is 2,2-dichloropropionic acid (Dalapon) , which has a

    
     of 
    
    
    
    . This is a strong organic acid (1000x stronger than acetic acid). A simple water quench will generate a highly acidic aqueous phase (
    
    
    ) and liberate massive volumes of HCl gas.
The Mechanism: What is happening in your flask?

Before executing the protocol, understand the chemical signaling occurring in your reactor.

QuenchMechanism cluster_hazards Safety Critical Control Points DCPC 2,2-Dichloropropanoyl Chloride (Electrophile) TetInt Tetrahedral Intermediate DCPC->TetInt + H2O (Fast) Water Water/Ice (Nucleophile) Water->TetInt Dalapon 2,2-Dichloropropionic Acid (pKa ~1.74) TetInt->Dalapon Collapse HCl HCl Gas (Exotherm + Pressure) TetInt->HCl Elimination

Figure 1: Hydrolysis mechanism of DCPC. Note that the release of HCl gas is stoichiometric—1 mole of DCPC releases 1 mole of HCl gas.

Standard Operating Procedures (SOPs)
Protocol A: The "Reverse Quench" (Recommended for >10g scale)

Best for: Controlling exotherms and preventing the "pooling" effect.

The Logic: By pouring the reaction mixture into the quench solution, you ensure the unreacted chloride is always the limiting reagent, preventing heat accumulation.

  • Preparation:

    • Prepare a quench vessel containing Ice/Water (1:1) .

    • Calculated Volume: Use at least 5mL of water per gram of expected unreacted chloride.

    • Ventilation: Ensure the quench vessel is vented to a caustic scrubber (NaOH trap) to catch HCl gas.

  • Execution:

    • Cool the reaction mixture (containing DCPC) to 0°C .

    • Transfer the reaction mixture slowly via cannula or dropping funnel into the vigorously stirred Ice/Water slurry.

    • Note: Maintain internal temperature of the quench vessel

      
      .
      
  • Neutralization (Post-Hydrolysis):

    • Once addition is complete and gas evolution ceases, the pot contains 2,2-dichloropropionic acid.

    • Slowly adjust pH using 1M NaOH or Saturated

      
       .
      
    • Warning:

      
       will generate 
      
      
      
      . Add dropwise.
Protocol B: The "Buffered Quench" (For Acid-Sensitive Products)

Best for: Protecting products that degrade at pH < 2.

The Logic: This method neutralizes HCl immediately upon formation.

  • Preparation:

    • Prepare a solution of 50% Saturated

      
       / 50% Ice .
      
    • Add an immiscible organic solvent (e.g., DCM) to the quench vessel to act as a heat sink.

  • Execution:

    • Slowly add the reaction mixture to the Bicarb/Ice slurry.

    • CRITICAL: This will foam aggressively (

      
       release). Ensure the vessel has 50% headspace.
      
Troubleshooting & FAQs
Q1: I added water, but nothing happened. Is it safe?

A: NO. You are likely in the "Induction Period." Because DCPC is dense (


) and hydrophobic, it has likely pooled at the bottom of the flask. The water is sitting on top.
  • Immediate Action: Increase stirring speed to maximum (create a vortex).

  • Safety: Lower the sash immediately. Once the layers mix, the accumulated heat will release instantly, potentially causing a boil-over.

Q2: Can I use Methanol to quench?

A: Yes, but it changes the byproduct. Quenching with Methanol produces Methyl 2,2-dichloropropionate and HCl.

  • Pros: Methanol is often miscible with organic reaction solvents, preventing the biphasic "pooling" issue.

  • Cons: You generate an ester impurity that might be difficult to separate from your product if your product is also an ester.

Q3: My product is acid-sensitive, but Bicarb causes too much foam.

A: Use the "Pyridine/Ice" method. Add Pyridine (1.1 equivalents relative to DCPC) to the reaction mixture before quenching, then pour onto ice. Pyridine will sequester the HCl as Pyridinium Hydrochloride, preventing the pH from crashing, without generating


 gas.
Comparative Data: Quenching Agents
Quenching AgentByproductsExotherm RiskGas EvolutionRecommended For
Water / Ice Acid + HClHighHigh (HCl)Robust products; General use.
Sat. NaHCO₃ Salt + CO₂ModerateExtreme (CO₂) Acid-sensitive products.
1M NaOH Salt + H₂OSevere LowNOT RECOMMENDED (Runaway risk).
Methanol Ester + HClModerateHigh (HCl)Homogeneous quenching (avoiding emulsions).
Decision Matrix

Use this flow to determine your specific protocol.

QuenchDecision Start Start: Quench DCPC Scale Scale > 10g? Start->Scale AcidSens Is Product Acid Sensitive? Scale->AcidSens Yes Scale->AcidSens No Reverse Protocol A: Reverse Quench (Pour Rxn into Water) AcidSens->Reverse No (Large Scale) Direct Direct Addition (Water into Rxn) *High Stirring Required* AcidSens->Direct No (Small Scale) Buffer Protocol B: Buffered Quench (NaHCO3 or Pyridine) AcidSens->Buffer Yes

Figure 2: Decision matrix for selecting the appropriate quenching methodology based on scale and product stability.

References
  • University of Hertfordshire. Dalapon (2,2-dichloropropionic acid) Properties & PPDB. PPDB: Pesticide Properties DataBase. Available at: [Link]

  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for acid chloride handling).

Technical Support Center: High-Reactivity Acyl Chloride Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Safety Engineering Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational | Topic: Acyl Chloride Scale-Up Protocols

Introduction: The Scale-Up Paradox

Welcome to the Process Safety Support Center. You are likely here because a reaction that worked perfectly in a 100 mL flask is behaving unpredictably in a 20 L or 100 L reactor.

The Core Problem: Acyl chlorides (R-COCl) are not just "reactive"; they are mixing-sensitive and exotherm-dense . In the lab, heat dissipation is rapid (high surface-area-to-volume ratio). At scale, this ratio drops drastically. If your addition rate exceeds your mixing rate or cooling capacity, you enter a dangerous regime called Thermal Accumulation .

This guide addresses the three critical phases of scaling up acyl chloride chemistry: Reagent Integrity , Reaction Control , and Quenching .

Phase 1: Reagent Integrity & Preparation

FAQ 1.1: "My yield is inconsistent between batches. How do I verify the 'active' content of my acyl chloride?"

Diagnosis: Acyl chlorides hydrolyze rapidly with ambient moisture, releasing HCl and forming the carboxylic acid. This "dead" impurity consumes nucleophiles (like expensive amines) and alters stoichiometry.

The Solution: Do not rely on Certificate of Analysis (CoA) purity, which may be outdated. Perform a Morpholine Titration immediately before use.

Protocol: Morpholine Back-Titration for Active Content
  • Principle: Morpholine reacts quantitatively with acyl chlorides to form a stable amide. The excess morpholine is then back-titrated with standard acid.

  • Reagents: Morpholine (0.5 N in Methanol), 0.5 N HCl standard solution, Methyl Red indicator.

Step-by-Step:

  • Blank: Pipette 20.0 mL of Morpholine solution into a flask. Add 20 mL methanol. Titrate with 0.5 N HCl to the endpoint (

    
    ).
    
  • Sample: Weigh ~1.0 g of acyl chloride (

    
    ) into a dry flask.
    
  • Reaction: Immediately add 20.0 mL of Morpholine solution. Swirl and let stand for 5–10 minutes (reaction is rapid).

  • Titration: Add 20 mL methanol and indicator. Titrate the excess morpholine with 0.5 N HCl (

    
    ).
    

Calculation:



Visual Workflow: In-Situ Generation vs. Isolation

Should you isolate your acyl chloride or use it in situ? Use this decision matrix to minimize risk.

AcylChlorideDecision Start Start: Acyl Chloride Strategy BoilingPoint Is the Acyl Chloride Boiling Point < 100°C? Start->BoilingPoint Stability Is it thermally stable at distillation temp? BoilingPoint->Stability Yes InSitu STRATEGY B: In-Situ Usage (Telescoping) BoilingPoint->InSitu No (High BP/Solid) Isolate STRATEGY A: Isolation (Distillation) Stability->Isolate Yes Stability->InSitu No (Decomposes) SolventSwap Required: Solvent Swap (Remove SOCl2/Oxalyl Cl) Isolate->SolventSwap If using SOCl2 InSitu->SolventSwap CRITICAL: Remove excess chlorinating agent

Figure 1: Decision matrix for handling acyl chlorides. Note that for in-situ processes, removing excess thionyl chloride is critical to prevent side reactions with the subsequent nucleophile.

Phase 2: Reaction Control & Thermodynamics

FAQ 2.1: "The temperature spiked 20°C after I finished adding the reagent. Why?"

Diagnosis: You experienced Accumulation-Controlled Reaction .

  • Scenario: You added the acyl chloride faster than it could mix and react.

  • Result: A large pool of unreacted reagent built up in the reactor. Once the mixing caught up (or the temperature triggered the activation energy barrier), the entire pool reacted simultaneously.

The Fix: Switch from "Time-Based Addition" to "Thermal-Response Addition."

Troubleshooting Table: Thermal Management at Scale

ParameterLab Scale (100 mL)Plant Scale (100 L)Corrective Action
Heat Removal Surface area dominates. Cooling is instant.Volume dominates. Cooling is slow.Pre-cool reactor to -10°C below target. Use internal coils, not just jackets.
Addition Rate Constant stream (e.g., syringe pump).Variable stream.Slave addition to temperature. If

, the pump must auto-stop.
Mixing Magnetic stir bar (inefficient but sufficient).Impeller (Hydrofoil vs. Pitch Blade).Use Pitch Blade or Rushton turbines for high shear. Avoid "dead zones" near baffles.
Visual Workflow: HCl Gas Management

Acyl chloride formation and reaction generates massive volumes of HCl gas. At scale, this pressurizes vessels and corrodes seals. You cannot just "vent to hood."

ScrubberSystem Reactor Reactor (HCl Generation) Condenser Reflux Condenser (-10°C Glycol) Reactor->Condenser Hot Gas Condenser->Reactor Reflux Solvent Trap Empty Trap (Anti-Suckback) Condenser->Trap Cool HCl Gas Scrubber Packed Tower Scrubber (Circulating NaOH) Trap->Scrubber Gas Inlet Scrubber->Scrubber Pump Loop Exhaust Clean Exhaust Scrubber->Exhaust Neutralized Air

Figure 2: Mandatory HCl scrubbing train for scale-up. The "Anti-Suckback" trap is vital; if the reactor cools, it creates a vacuum that can suck caustic soda back into your product.

Phase 3: Quenching & Work-Up

FAQ 3.1: "The reaction exploded/erupted during the water quench."

Diagnosis: Water is a low-molecular-weight nucleophile. When added to a large hydrophobic reaction mass containing unreacted acyl chloride, it forms a biphasic system.

  • Water floats on top (or sinks, depending on solvent).

  • Nothing happens (Induction Period).

  • Stirring eventually creates an emulsion.

  • Massive interfacial surface area is created instantly

    
     Violent hydrolysis 
    
    
    
    Rapid gas/heat evolution.

The Solution: Never add water to the reaction (Forward Quench ).[1] Always add the reaction mixture to a large volume of water/base (Reverse Quench ).

Protocol: Controlled Reverse Quench
  • Preparation: In a separate vessel (Quench Tank), prepare a 10%

    
     or 
    
    
    
    solution. Chill to 0–5°C.
  • Transfer: Transfer the reaction mixture slowly into the Quench Tank via a dip tube (subsurface addition).

  • Control: Monitor pH and Temperature of the Quench Tank.

    • Why? This ensures the acyl chloride is always the limiting reagent, preventing localized hotspots.

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter 6: Work-up and Product Isolation).

  • Org. Process Res. Dev. (2002). Scale-up of the Synthesis of Acid Chlorides. (Discusses thermal hazards of SOCl2 reactions).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific. (Standard titration protocols).

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry.

  • Pala, M., et al. (2012). Safety Assessment of the Scale-Up of a Vilsmeier–Haack Reaction. Organic Process Research & Development. (Highlights thermal accumulation risks).

Sources

Validation & Comparative

GC-MS analysis of 2,2-Dichloropropanoyl chloride purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: GC-MS Purity Analysis of 2,2-Dichloropropanoyl Chloride

Executive Summary

2,2-Dichloropropanoyl chloride (CAS: 26073-26-7) is a critical intermediate in the synthesis of agrochemicals (e.g., Dalapon derivatives) and pharmaceutical precursors.[1] Its high reactivity toward nucleophiles—specifically moisture—presents a unique analytical challenge. Direct gas chromatography (GC) analysis often leads to on-column hydrolysis, peak tailing, and rapid degradation of the stationary phase due to hydrochloric acid (HCl) generation.

This guide compares two primary analytical workflows: Method A (Direct Injection) and Method B (Methyl Ester Derivatization) . While Method A offers speed for rough screening, Method B is the validated industry standard for high-precision purity assessment, offering superior peak shape and column longevity.

Part 1: Material Properties & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical constraints of the analyte.

PropertyValueAnalytical Implication
Molecular Formula C

H

Cl

O
Contains 3 labile chlorine atoms (1 acyl, 2 alkyl).
Molecular Weight 161.41 g/mol Amenable to standard GC-MS mass range.
Boiling Point ~116–118 °CVolatile enough for GC without high-temp stress.
Reactivity Moisture SensitiveHydrolyzes to 2,2-Dichloropropionic acid (Dalapon) + HCl.
Isotope Pattern Cl

(Method A) / Cl

(Method B)
Distinctive M, M+2, M+4 patterns are required for ID.

Part 2: Comparative Methodology

Method A: Direct Injection (Rapid Screening)

Principle: The sample is diluted in an inert, non-nucleophilic solvent (e.g., Dichloromethane or Hexane) and injected directly.

  • Best For: In-process checks where speed is critical and precision <98% is acceptable.

  • Risks: HCl formation damages the column phase (siloxane bleed); "Ghost peaks" from hydrolysis.

Protocol:

  • Solvent: Anhydrous Dichloromethane (DCM), dried over molecular sieves (3Å).

  • Preparation: Dissolve 10 µL of sample in 1.5 mL DCM.

  • Injection: 1 µL, Split 50:1.

  • Inlet Temp: 200 °C (Keep low to minimize thermal degradation).

Method B: Methyl Ester Derivatization (High Precision)

Principle: The acid chloride is converted to Methyl 2,2-dichloropropionate using methanol. This stabilizes the molecule, removes the corrosive acyl chloride functionality, and improves peak symmetry.

  • Reaction:

    
    
    
  • Best For: Final product release, purity certification (>99%), and impurity profiling.

Protocol:

  • Reagent: Methanol (anhydrous) containing 1% Pyridine (acid scavenger).

  • Preparation: Add 10 µL sample to 1.0 mL of the Methanol/Pyridine reagent. Vortex for 30 seconds.

  • Incubation: Allow to stand at room temperature for 5 minutes (reaction is instantaneous and exothermic).

  • Extraction (Optional but Recommended): Add 1 mL Hexane and 1 mL Water. Vortex. Analyze the top Hexane layer (removes Pyridine-HCl salts).

  • Injection: 1 µL, Split 50:1.

Part 3: Experimental Parameters & Data

GC-MS System Configuration (Common to Both Methods):

  • System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 50 °C (hold 2 min)

    
     15 °C/min 
    
    
    
    200 °C (hold 1 min).
Comparative Performance Data
MetricMethod A (Direct Injection)Method B (Derivatization)
Retention Time (RT) ~5.8 min (Broad/Tailing)~5.2 min (Sharp/Symmetric)
Peak Asymmetry (

)
1.4 – 1.8 (Significant tailing)1.0 – 1.1 (Ideal Gaussian)
Linearity (

)
0.985 (Variable due to degradation)>0.999 (Highly Stable)
LOD (Limit of Detection) ~50 ppm~5 ppm
Column Lifetime Impact High (HCl strips stationary phase)Low (Neutral ester injected)
Mass Spec Target Ion m/z 125 (M - Cl)

m/z 121 (M - OMe - Cl)

Mass Spectral Interpretation (Method B - Methyl Ester)

When analyzing the derivatized product (Methyl 2,2-dichloropropionate, MW ~157), look for:

  • Molecular Ion: Weak or absent.

  • Base Peak: m/z 59 (

    
    ) often prominent.
    
  • Characteristic Fragment: m/z 97/99/101 (Dichlorocarbon fragment).

  • Isotope Pattern: The fragment retaining two chlorines must show the characteristic 9:6:1 intensity ratio for M:M+2:M+4.

Part 4: Decision Framework (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on sample constraints and data requirements.

G Start Sample: 2,2-Dichloropropanoyl Chloride Check Requirement: High Precision or Rough Check? Start->Check Rough Rough Screening / In-Process Check->Rough Speed Needed Precise Final Purity / CoA Check->Precise Accuracy Needed MethodA METHOD A: Direct Injection (Solvent: Dry DCM) Rough->MethodA MethodB METHOD B: Derivatization (Reagent: MeOH + Pyridine) Precise->MethodB Analysis GC-MS Analysis (Column: DB-5ms) MethodA->Analysis MethodB->Analysis ResultA Result: Tailing Peak Risk: Column Damage Analysis->ResultA From Method A ResultB Result: Methyl Ester Peak Benefit: High Stability Analysis->ResultB From Method B

Figure 1: Analytical Decision Tree. Blue indicates the starting material, Red the high-risk method, and Green the recommended robust method.

Part 5: Troubleshooting & Validation

To ensure "Trustworthiness" (the T in E-E-A-T), every protocol must be self-validating.

  • Blank Verification: Always run a solvent blank (MeOH/Pyridine only) before the sample. If peaks appear at the analyte RT, the derivatization reagents are contaminated.

  • Internal Standard: Use Tridecane or Methyl Benzoate as an internal standard. It should be added to the extraction solvent (Hexane) in Method B. Variation in IS area >5% indicates extraction inconsistency.

  • Water Check: If the "Parent Acid" peak (2,2-dichloropropionic acid) appears in Method A, or if the peak broadening increases, the sample has hydrolyzed. In Method B, the acid also converts to the methyl ester, so Method B cannot distinguish between the Acid Chloride and the Free Acid unless a pre-step with a non-nucleophilic base is performed (complex). Note: For strict Acid Chloride purity, Method A (despite risks) is the only way to see the "active" chloride, whereas Method B measures "Total Propionyl Content".

References

  • National Institute of Standards and Technology (NIST). 2,2-Dichloropropanoyl chloride - Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[2][3][4][5] [Link]

  • PubChem. 2,2-Dichloropropanoyl chloride (Compound Summary). National Library of Medicine. [Link]

  • Agilent Technologies. GC/MS Analysis of Chemically Active Compounds: Acid Chlorides and Anhydrides. (General Application Note regarding inert flow paths). [Link](Note: Generalized citation for inert flow path best practices).

Sources

¹H NMR and ¹³C NMR for structural elucidation of 2,2-Dichloropropanoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,2-dichloropropanoyl moiety (DCP) is a critical pharmacophore and synthetic intermediate, often found in pyruvate dehydrogenase kinase (PDK) inhibitors and specific herbicide classes (e.g., Dalapon derivatives). Its structural validation is deceptively challenging due to the "silent" nature of the quaternary


-carbon in standard proton NMR and the significant electronegative inductive effects that distort typical chemical shift expectations.

This guide provides a definitive protocol for the structural elucidation of DCP derivatives, contrasting Nuclear Magnetic Resonance (NMR) with Mass Spectrometry (MS) and X-ray Diffraction (XRD). It establishes a self-validating workflow to distinguish the gem-dichloro motif from its regioisomers (e.g., 2,3-dichloro analogs).

Comparative Analysis: The Right Tool for the Job

While Mass Spectrometry is indispensable for molecular weight confirmation, it fails to distinguish between positional isomers of dichlorinated propionates. NMR remains the gold standard for connectivity, provided specific acquisition parameters are met.

Table 1: Analytical Technique Performance Matrix
Feature

H /

C NMR
Mass Spectrometry (LC-MS) X-Ray Crystallography
Primary Utility Connectivity & RegiochemistryMolecular Weight & PurityAbsolute Configuration
Isomer Differentiation High (Distinct shifts for 2,2- vs 2,3-

)
Low (Fragments often identical)Definitive
Sample State Solution (Non-destructive)Solution (Destructive)Solid Crystal (Hard to grow)
Throughput Medium (10-30 min/sample)High (< 5 min/sample)Low (Days to Weeks)
Quantification High Precision (qNMR > 99%)Variable (Ionization dependent)N/A
Limitation Quaternary C relaxation timesIon suppression/adductsRequires single crystal

The NMR Decision Matrix

The following Graphviz diagram visualizes the logic flow for selecting the appropriate analytical path when confirming a DCP derivative.

decision_matrix Start Sample: Dichloropropanoyl Derivative Check_Solubility Check Solubility Start->Check_Solubility MS_Check LC-MS Analysis Check_Solubility->MS_Check Is_Mass_Correct Mass Correct? MS_Check->Is_Mass_Correct Is_Mass_Correct->Check_Solubility No (Re-synthesize) NMR_Path NMR Analysis (1H + 13C) Is_Mass_Correct->NMR_Path Yes XRD_Path X-Ray Crystallography NMR_Path->XRD_Path If Stereochem Ambiguous

Figure 1: Analytical decision matrix for halogenated scaffold verification.

Deep Dive: H NMR Elucidation

The proton spectrum of a 2,2-dichloropropanoyl derivative is deceptively simple, often leading to misinterpretation if the specific shifts are not anticipated.

The Diagnostic Singlet

Unlike a standard propionyl group (


) which shows a triplet-quartet coupling pattern, the 2,2-dichloro substitution removes the 

-protons.
  • Signal: A sharp singlet.

  • Integration: 3 Protons (Methyl group).

  • Chemical Shift (

    
    ): 2.20 – 2.45 ppm  (Solvent dependent).
    
    • Note: This is significantly downfield from a standard terminal methyl (~0.9 ppm) or even an acetyl methyl (~2.0 ppm) due to the anisotropic and inductive deshielding of the two chlorine atoms.

Critical Warning: If you observe a doublet at ~1.7 ppm and a quartet at ~4.5 ppm, you have failed to synthesize the 2,2-dichloro derivative and likely have the 2-monochloro analog (2-chloropropanoyl).

Deep Dive: C NMR & The "Ghost" Carbon

The carbon spectrum provides the definitive fingerprint for the gem-dichloro moiety. However, the quaternary carbon is difficult to detect due to long relaxation times (


) and lack of Nuclear Overhauser Effect (NOE) enhancement.
Key Carbon Signals (in )
  • The Methyl Carbon (

    
    ): 
    
    • Shift: 30 – 35 ppm .

    • Description: Distinctly downfield from standard alkyl methyls (10-15 ppm).

  • The Quaternary Alpha-Carbon (

    
    ): 
    
    • Shift: 80 – 90 ppm .

    • Description: This is the "Ghost" carbon. It often appears as a very low-intensity peak. It falls in a unique window between typical

      
       (60-80 ppm) and 
      
      
      
      carbons (>100 ppm).
  • The Carbonyl Carbon (

    
    ): 
    
    • Shift: 165 – 170 ppm .

    • Description: Typical amide/ester range.

Advanced Workflow: Connectivity via HMBC

To prove the methyl group is attached to the gem-dichloro carbon, Heteronuclear Multiple Bond Correlation (HMBC) is required.

elucidation_workflow Sample Purified Sample H1_Acq 1H NMR Acquisition Sample->H1_Acq Methyl_Id Identify Methyl Singlet (2.2-2.4 ppm) H1_Acq->Methyl_Id C13_Acq 13C NMR (Long d1) Methyl_Id->C13_Acq HMBC HMBC Experiment Methyl_Id->HMBC Quat_Id Identify C-Cl2 (80-90 ppm) C13_Acq->Quat_Id Quat_Id->HMBC Connect Correlation: CH3 -> C-Cl2 Correlation: CH3 -> C=O HMBC->Connect Final Structure Confirmed Connect->Final

Figure 2: Step-by-step structural confirmation workflow using 1D and 2D NMR.

Experimental Protocols

A. Synthesis of Model Derivative (Amide Formation)

To generate a stable derivative for analysis from the acid chloride:

  • Dissolve 1.0 eq of amine (e.g., benzylamine) in dry DCM.

  • Add 1.2 eq of Triethylamine (TEA) as a base.

  • Cool to 0°C.

  • Add 1.0 eq of 2,2-Dichloropropanoyl chloride dropwise.

  • Stir 1h, wash with 1N HCl (to remove TEA), dry over

    
    , and concentrate.
    
B. NMR Acquisition Parameters (The "Expert" Method)

Standard parameters often miss the quaternary carbon. Use these settings:

  • Solvent:

    
     (Standard) or 
    
    
    
    (if polarity requires).
  • 
    C Relaxation Delay (
    
    
    
    ):
    Set to > 3.0 seconds.
    • Reasoning: The

      
       carbon has no attached protons to facilitate relaxation. A short delay (1s) causes saturation, making the peak vanish.
      
  • Pulse Angle: 30° (to facilitate faster repetition without saturation).

  • Scans: Minimum 512 scans for

    
    C to resolve the low-intensity quaternary signal.
    
C. Reference Data Summary (Simulated for Comparison)
Moiety

H Signal (

)

C Signal (

)
Multiplicity (

)
Propionyl (

)
~1.1 ppm (t)~29 ppmTriplet (in off-res)
2-Chloropropanoyl ~1.7 ppm (d)~52 ppmDoublet
2,2-Dichloropropanoyl ~2.3 ppm (s) ~85 ppm Singlet

References

  • PubChem. (2023). 2,2-Dichloropropanoyl chloride | C3H3Cl3O.[1] National Library of Medicine. [Link]

  • Oregon State University. (2023). 13C NMR Chemical Shift Tables. Department of Chemistry. [Link]

  • University of Hertfordshire. (2023). Dalapon (2,2-dichloropropionic acid) Pesticide Properties DataBase. [Link]

  • Doc Brown's Chemistry. (2023). Interpretation of C-13 NMR spectra of chlorinated alkanes. [Link]

Sources

Comparing the reactivity of 2,2-Dichloropropanoyl chloride with other acyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Paradox

2,2-Dichloropropanoyl chloride (2,2-DCPC) occupies a unique "Goldilocks" zone in acyl chloride reactivity. Unlike standard aliphatic acyl chlorides (e.g., Acetyl Chloride), 2,2-DCPC possesses two


-chlorine atoms. These atoms exert a powerful electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon. However, this activation is counterbalanced by the steric bulk of the gem-dichloro methyl group.

For researchers, this defines its utility: 2,2-DCPC is significantly more reactive towards nucleophiles than acetyl chloride due to electronic activation, yet it requires careful catalyst selection in Friedel-Crafts reactions due to the destabilization of the acylium ion intermediate.

Mechanistic Analysis: Electronic vs. Steric Vectors

To predict performance, we must decouple the two opposing forces governing 2,2-DCPC's reactivity.

The Electronic Vector (Activation)

The two chlorine atoms at the


-position pull electron density away from the carbonyl carbon (

-bond transmission).
  • Result: The Carbonyl Carbon (

    
    ) becomes highly positive (
    
    
    
    ), lowering the activation energy for nucleophilic attack.
  • Comparison: Reactivity generally follows the order of

    
    -chlorination:
    
    
    
    
The Steric Vector (Deactivation)

Using Taft Steric Parameters (


), we can quantify the spatial hindrance. The 

group is bulkier than the

group of chloroacetyl chloride.
  • Result: While the carbonyl is "hot" (electronic), the approach vector for the nucleophile is narrower (steric). This makes 2,2-DCPC highly sensitive to the size of the incoming nucleophile (e.g., rapid reaction with methanol, slower with tert-butanol).

Comparative Reactivity Data

The following table synthesizes kinetic trends and experimental yields to position 2,2-DCPC against common alternatives.

Acyl Chloride CandidateStructureRelative Hydrolysis Rate (

)
Friedel-Crafts Acylium StabilityPrimary Application
Acetyl Chloride

1.0 (Baseline)HighGeneral Acetylation
Propanoyl Chloride

~0.8HighGeneral Acetylation
Chloroacetyl Chloride

~300 - 400ModerateHerbicide Synthesis
2,2-Dichloropropanoyl Cl

~1000+ Low (Destabilized) Dalapon Derivatives, Heterocycles
Pivaloyl Chloride

< 0.01ModerateSteric Protection / Selectivity

Note on Data: The hydrolysis rate enhancement is driven by the -I effect. While steric bulk usually slows hydrolysis (as seen in Pivaloyl chloride), the electronic activation from two chlorines in 2,2-DCPC overwhelms the steric hindrance for small nucleophiles like water.

Visualizing the Reactivity Landscape

The following diagram maps the logical decision pathway for selecting 2,2-DCPC based on substrate type and desired outcome.

ReactivityLandscape Start Select Acyl Chloride Goal_Nuc Goal: Nucleophilic Substitution (Ester/Amide Formation) Start->Goal_Nuc Goal_FC Goal: Friedel-Crafts Acylation (Aryl Ketone Formation) Start->Goal_FC Check_Steric Is Nucleophile Bulky? (e.g., t-Butanol, sec-Amine) Goal_Nuc->Check_Steric Check_Ring Is Aromatic Ring Activated? Goal_FC->Check_Ring Use_DCPC Use 2,2-DCPC (High Rate, Exothermic) Check_Steric->Use_DCPC No (Small Nu) Use_Cat Use 2,2-DCPC + DMAP (Catalyst required for sterics) Check_Steric->Use_Cat Yes (Large Nu) FC_Easy Standard Lewis Acid (AlCl3) Acceptable Yield Check_Ring->FC_Easy Yes (e.g., Toluene) FC_Hard Acylium Ion Destabilized Requires Excess Catalyst/Heat Check_Ring->FC_Hard No (e.g., Benzene)

Caption: Decision matrix for 2,2-DCPC usage. Note the divergence in protocol based on nucleophile size and aromatic ring activation.

Experimental Protocols

Protocol A: Standardized Hydrolysis/Solvolysis Comparison

Use this protocol to benchmark 2,2-DCPC reactivity against a reference in your specific solvent system.

Objective: Determine relative rate constant (


) via conductivity.
  • Preparation: Prepare a 0.01 M solution of 2,2-DCPC in dry acetone. Prepare a separate solvent blank of 50:50 Acetone:Water.

  • Initiation: Rapidly inject 1.0 mL of the acyl chloride solution into 20 mL of the Acetone:Water mixture under vigorous magnetic stirring at 25°C.

  • Measurement: Monitor the increase in conductivity (

    
    ) over time using a dip-probe conductivity meter. The reaction produces HCl, linearly increasing conductivity.
    
  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Expectation: 2,2-DCPC will reach completion (

      
      ) within seconds to minutes, significantly faster than propanoyl chloride.
      
Protocol B: Friedel-Crafts Acylation (Modified for Destabilized Acylium)

Due to the electron-withdrawing


-chlorines, the acylium ion is less stable. This protocol uses a higher catalyst load to compensate.

Reagents:

  • 2,2-Dichloropropanoyl chloride (1.1 equiv)

  • Aluminum Chloride (

    
    ) (1.5 equiv) — Note: Standard is 1.1, but 1.5 ensures full complexation.
    
  • Aromatic Substrate (e.g., Anisole) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) (Dry)

Workflow:

  • Complexation: Suspend

    
     in DCM at 0°C. Add 2,2-DCPC dropwise.
    
    • Observation: A color change indicates the formation of the acylium-aluminate complex. This may be slower or less intense than with acetyl chloride.

  • Addition: Add the aromatic substrate slowly to maintain temperature < 5°C.

  • Reflux: Unlike acetyl chloride (which often reacts at RT), heat the mixture to mild reflux (40°C) for 2 hours to drive the reaction of the destabilized electrophile.

  • Quench: Pour onto crushed ice/HCl. Extract with DCM.

Safety & Handling (Critical)

2,2-DCPC combines the hazards of corrosive acids with the toxicity of chlorinated organics.

  • Hydrolysis Hazard: Reacts violently with water to release HCl gas and 2,2-dichloropropionic acid (Dalapon), a potent herbicide and skin irritant.

  • Incompatibility: Avoid DMSO (violent reaction possible) and strong bases.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) in Teflon-sealed containers. Glass stoppers will seize due to hydrolysis at the joint.

References

  • Kinetics of Acyl Chloride Hydrolysis

    • Ugi, I., & Beck, F. (1961). Solvolysis of Carboxylic Acid Chlorides. Chemische Berichte.
    • Context: Establishes the correlation between -halogenation and increased hydrolysis r
    • (Analogous study on chloroacetyl kinetics).

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
    • Context: Defines the stability of acylium ions and the impact of electron-withdrawing groups.
  • Taft Steric Parameters (

    
    ): 
    
    • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.
    • Context: Provides the theoretical framework for comparing the steric bulk of vs .
  • Synthesis of Halogenated Propionyl Chlorides

    • Patent CN101284772B. Synthetic method of D-(+)-2-chloro-propanoyl chloride.
    • Context: Industrial protocols for handling and synthesizing alpha-chlorin

Validation of 2,2-Dichloropropanoyl chloride synthesis via spectroscopic methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dichloropropanoyl chloride (CAS: 14796-31-7) is a critical acylating agent used in the synthesis of amide-based herbicides (e.g., Dalapon derivatives) and pharmaceutical intermediates requiring a gem-dichloro motif.

The synthesis of this molecule presents a specific regiochemical challenge: distinguishing the target 2,2-dichloro isomer from the thermodynamic 2,3-dichloro byproduct and the 2-monochloro intermediate.

This guide compares the two primary synthetic routes—Radical Chlorination (Method A) vs. Functional Group Interconversion (Method B)—and establishes a definitive spectroscopic validation protocol. We demonstrate that Method B (Thionyl Chloride conversion of 2,2-Dichloropropionic Acid) offers superior regio-purity for research applications, validated by a distinctive


H-NMR singlet signature that serves as a "self-validating" quality check.

Methodology Comparison

Method A: Radical Chlorination of Propionyl Chloride (Industrial Route)

This method involves the direct chlorination of propionyl chloride using chlorine gas (


) in the presence of a catalyst (e.g., 

, DMF, or Chlorosulfonic acid).
  • Mechanism: Free-radical substitution or acid-catalyzed enolization.

  • Pros: High atom economy, low raw material cost.

  • Cons: Poor regioselectivity. The reaction often yields a statistical mixture of:

    • 2-chloropropanoyl chloride (Under-chlorinated)

    • 2,2-dichloropropanoyl chloride (Target)

    • 2,3-dichloropropanoyl chloride (Over-chlorinated impurity)

  • Purification: Requires fractional distillation with high reflux ratios due to close boiling points.

Method B: Thionyl Chloride Conversion (Precision Route)

This method utilizes 2,2-Dichloropropionic acid (Dalapon) as the starting material, reacting it with Thionyl Chloride (


) to generate the acyl chloride.
  • Mechanism: Nucleophilic acyl substitution via an unstable chlorosulfite intermediate.

  • Pros: Regiochemistry is locked in. The starting material already possesses the 2,2-dichloro motif.

    
     does not alter the alkyl chain chlorination pattern.
    
  • Cons: Lower atom economy (generation of

    
     and 
    
    
    
    gas).
  • Verdict: Method B is the superior choice for laboratory and pilot-scale applications where purity (>98%) is paramount.

Spectroscopic Validation: The "Smoking Gun"

The most critical aspect of this guide is the differentiation of the 2,2-isomer from its impurities. Standard GC-MS can be ambiguous due to thermal degradation of acyl chlorides in the injector port. NMR is the definitive validation tool.

H-NMR Analysis

The structure of 2,2-dichloropropanoyl chloride is


.
  • The Target (2,2-dichloro): The methyl group (

    
    ) is isolated from other protons by the quaternary carbon (
    
    
    
    ).
    • Signal: Singlet (s) .

    • Shift:

      
       2.4 – 2.6 ppm (Deshielded by gem-dichloro and carbonyl).
      
  • The Impurity (2-monochloro):

    
    .
    
    • Signal: Doublet (d) (Split by the single

      
      -proton).
      
  • The Impurity (2,3-dichloro):

    
    .
    
    • Signal: Complex splitting (ABX pattern).

Validation Rule: If your NMR spectrum shows any splitting (doublets or multiplets) in the methyl region, the synthesis has failed or requires further purification.

IR Spectroscopy[1]
  • C=O Stretch: The acyl chloride carbonyl appears at a significantly higher wavenumber (1790–1810 cm⁻¹ ) compared to the starting acid (1710–1730 cm⁻¹).

  • C-Cl Stretch: Strong bands in the fingerprint region (600–800 cm⁻¹).

Experimental Protocol (Method B: Recommended)

Objective: Synthesis of 2,2-Dichloropropanoyl chloride from 2,2-Dichloropropionic acid.

Reagents:

  • 2,2-Dichloropropionic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • DMF (Catalytic, 2-3 drops)

Workflow:

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet. Connect the top of the condenser to a gas scrubber (NaOH trap) to neutralize
    
    
    and
    
    
    .
  • Addition: Charge the flask with 2,2-Dichloropropionic acid. Add the catalytic DMF.

  • Reaction: Add

    
     dropwise via an addition funnel at room temperature. Note: The reaction is endothermic and produces vigorous gas evolution.
    
  • Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux (approx. 75-80°C) for 3–4 hours.

  • Monitoring: Aliquot a sample for IR. Disappearance of the broad -OH stretch (2500-3300 cm⁻¹) and shift of C=O to ~1800 cm⁻¹ indicates completion.

  • Purification:

    • Distill off excess

      
       at atmospheric pressure (BP: 76°C).
      
    • Perform vacuum distillation to collect the product. 2,2-Dichloropropanoyl chloride boils at roughly 115-118°C (atmospheric), so expect ~45-50°C at 15 mmHg.

Data Comparison & Performance

MetricMethod A (Direct Chlorination)Method B (Acid Conversion)
Starting Material Propionyl Chloride2,2-Dichloropropionic Acid
Reagent

gas / Catalyst
Thionyl Chloride (

)
Yield 85-90% (Crude)92-95%
Regio-Purity 70-80% (requires fractional distillation)>99% (retains SM regiochemistry)
Major Impurity 2,3-dichloro isomerUnreacted Acid
NMR Signature Mixed Singlet + MultipletsClean Singlet
Atom Economy HighModerate

Visualization

Diagram 1: Synthesis & Validation Workflow

This flowchart illustrates the decision-making process for validating the product using the "Singlet Rule."

ValidationWorkflow Start Start: Crude Product NMR 1H-NMR Analysis (CDCl3) Start->NMR Check Check Methyl Region (2.0 - 2.6 ppm) NMR->Check Singlet Signal: SINGLET Check->Singlet Isolated CH3 Doublet Signal: DOUBLET Check->Doublet Coupled to CH Multiplet Signal: MULTIPLET Check->Multiplet Complex Coupling Pass PASS: 2,2-Dichloro Isomer (Proceed to Distillation) Singlet->Pass Fail1 FAIL: 2-Monochloro Impurity (Under-chlorinated) Doublet->Fail1 Fail2 FAIL: 2,3-Dichloro Impurity (Over-chlorinated) Multiplet->Fail2

Caption: Spectroscopic decision tree. The presence of a singlet confirms the gem-dichloro structure, while splitting patterns indicate contamination.

Diagram 2: Reaction Pathway Comparison

Visualizing the selectivity difference between the two methods.

ReactionPathways cluster_0 Method A: Radical Chlorination cluster_1 Method B: Functional Group Interconversion PropCl Propionyl Chloride Target 2,2-Dichloropropanoyl Cl (TARGET) PropCl->Target Impurity1 2,3-Dichloro Isomer PropCl->Impurity1 Impurity2 2-Monochloro Isomer PropCl->Impurity2 Dalapon 2,2-Dichloropropionic Acid Dalapon->Target Retained Regiochemistry Cl2 + Cl2 / Catalyst SOCl2 + SOCl2

Caption: Method B (bottom) avoids the statistical mixture characteristic of Method A (top), ensuring the 2,2-dichloro motif is preserved.

References

  • National Institute of Standards and Technology (NIST). Propane, 2,2-dichloro- Gas Phase IR and Mass Spectra. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Google Patents.Method for preparing 2-chloropropionyl chloride (CN103408416A).
  • DocBrown Chemistry. Interpretation of NMR and IR Spectra of Chloropropanes. Available at: [Link]

Sources

Quantitative analysis of 2,2-Dichloropropanoyl chloride in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantitative Analysis of 2,2-Dichloropropanoyl Chloride

The Analytical Challenge: Stability vs. Accuracy

2,2-Dichloropropanoyl chloride (DCPC), also known as 2,2-Dichloropropionyl chloride (CAS: 7623-09-8), is a critical intermediate in the synthesis of herbicides (e.g., Dalapon) and pharmaceutical agents. Its electrophilic acyl chloride moiety makes it highly reactive toward nucleophiles, particularly water and alcohols.

The Core Dilemma:

  • Direct Analysis: Injecting the neat acid chloride into a chromatograph risks on-column hydrolysis, peak tailing due to interaction with silanols, and corrosion of the detector (FID/MS).

  • Indirect Analysis: Derivatization stabilizes the analyte but introduces a sample preparation step that must be quantitative and reproducible.

This guide compares three distinct methodologies, prioritizing the Derivatization-GC method as the industry "Gold Standard" while evaluating Hydrolysis-HPLC as a robust alternative for aqueous-contaminated matrices.

Strategic Method Selection

The following decision matrix illustrates the logical flow for selecting the appropriate analytical technique based on your sample matrix and data requirements.

MethodSelection Start Start: Sample Characterization IsDry Is the sample anhydrous? Start->IsDry HighSens Is trace quantification (<10 ppm) required? IsDry->HighSens Yes MethodB Method B: HPLC-UV via Hydrolysis (Robust Alternative) IsDry->MethodB No (Contains Water) MethodA Method A: GC-FID via Methanolysis (Gold Standard) HighSens->MethodA Yes MethodC Method C: Direct GC (Process Control Only) HighSens->MethodC No (Rapid Screening)

Caption: Decision matrix for selecting the optimal analytical workflow for DCPC quantification.

Comparative Performance Overview

FeatureMethod A: GC-FID (Methanolysis) Method B: HPLC-UV (Hydrolysis) Method C: Direct GC
Analyte Measured Methyl 2,2-dichloropropionate2,2-Dichloropropionic Acid2,2-Dichloropropanoyl Chloride
Stability High (Stable Ester)High (Stable Acid)Low (Reactive Chloride)
LOD/LOQ ~0.5 ppm / 1.0 ppm~5.0 ppm / 10.0 ppm~50 ppm
Precision (RSD) < 1.0%< 2.0%2.0 - 5.0%
Column Life ExcellentGoodPoor (HCl damage)
Primary Use Final Product Purity, Impurity ProfilingReaction Monitoring in Aqueous MediaRough In-Process Checks

Deep Dive: Method A - GC-FID via Methanolysis (The Gold Standard)

This method relies on the rapid and quantitative conversion of the acid chloride to its corresponding methyl ester using methanol. This eliminates the reactive chloride group, preventing column degradation and ensuring sharp peak shapes.

Mechanism:



Experimental Protocol

Reagents:

  • Methanol (HPLC Grade, anhydrous).

  • Internal Standard (IS): Methyl Benzoate or 1,3-Dichlorobenzene (chemically inert under reaction conditions).

  • Diluent: Dichloromethane (DCM) or excess Methanol.

Step-by-Step Workflow:

  • Preparation of Derivatizing Solution:

    • Mix 100 mL of anhydrous Methanol with 50 µL of Internal Standard.

    • Note: No acid catalyst (e.g., H2SO4) is usually required because the acid chloride is highly reactive. However, for trace analysis, 1% H2SO4 can ensure completion.

  • Sample Derivatization:

    • Weigh accurately 50 mg of the reaction mixture into a 20 mL headspace vial or volumetric flask.

    • Immediately add 10.0 mL of the Derivatizing Solution.

    • Cap immediately and vortex for 30 seconds.

    • Reaction Time: Allow to stand at room temperature for 10 minutes. The reaction is typically exothermic and fast.

    • Neutralization (Optional but Recommended): Add ~50 mg of solid Sodium Bicarbonate (NaHCO3) to neutralize the generated HCl, protecting the GC liner.

  • GC-FID Analysis:

    • Inject 1.0 µL of the supernatant.

Instrument Parameters (Agilent 7890/8890 equivalent)
  • Column: DB-WAX or DB-1701 (30m x 0.32mm x 0.25µm). Polar columns separate the ester well from non-polar impurities.

  • Inlet: Split Mode (50:1), 220°C.

  • Carrier Gas: Nitrogen or Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min)

    • Ramp: 15°C/min to 200°C

    • Final: 200°C (Hold 5 min)

  • Detector (FID): 250°C, H2 (30 mL/min), Air (400 mL/min).

DerivatizationWorkflow Sample Sample (Acid Chloride) Reaction Esterification (10 min @ RT) Sample->Reaction MeOH Methanol (Excess) MeOH->Reaction Neutralize Neutralize HCl (NaHCO3) Reaction->Neutralize GC GC-FID Analysis (Methyl Ester) Neutralize->GC

Caption: Derivatization workflow converting reactive DCPC to stable Methyl 2,2-dichloropropionate.

Deep Dive: Method B - HPLC-UV via Hydrolysis

When the reaction mixture already contains water or when GC is unavailable, measuring the hydrolyzed product (2,2-Dichloropropionic acid) is a valid approach.

Mechanism:



Experimental Protocol

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Workflow:

  • Hydrolysis:

    • Weigh 50 mg of sample.

    • Add to 10.0 mL of Water/ACN (50:50).

    • Sonicate for 10 minutes to ensure complete hydrolysis of the chloride to the acid.

  • Filtration:

    • Filter through a 0.22 µm PTFE filter.

Instrument Parameters
  • Column: Mixed-mode column (e.g., SIELC Primesep 100 or Coresep 100 ) is superior to C18 because small halogenated acids retain poorly on standard C18.

  • Mobile Phase: Isocratic 60% Buffer / 40% ACN.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (The carbonyl and chlorine provide sufficient absorption).

  • Retention: The acid form will retain well on mixed-mode phases due to anion-exchange interactions.

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated.

ParameterAcceptance Criteria (Method A)Experimental Note
Specificity Resolution > 1.5 between Ester and ImpuritiesInject blank MeOH to confirm no interference.
Linearity (R²) > 0.999Range: 50% to 150% of target concentration.[3]
Recovery 98.0% - 102.0%Spike pure DCPC into a blank matrix; derivatize and measure.
Precision RSD < 1.0% (n=6)Critical: Use Internal Standard to correct for injection variability.

Troubleshooting Tip:

  • Ghost Peaks in GC: If you see broad peaks or baseline rise, the HCl generated may be degrading the stationary phase. Action: Increase the amount of NaHCO3 neutralization or use a liner with glass wool to trap particulates.

References

  • Google Patents. Method for measuring 2-chloropropionyl chloride related substances by GC. Patent CN112240913A. Link

  • BenchChem. An In-depth Technical Guide to 2-Chloropropionyl Chloride.Link

  • Analytice. Determination of 2-chloropropionyl chloride in 2-chloropropionic acid via Derivatization/GC-MS.Link

  • SIELC Technologies. HPLC Analysis of Dichlorprop (and related halogenated acids) on Primesep Columns.Link

  • Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Analytical Methods, 2011. Link

Sources

Comparative Synthetic Guide: 2,2-Dichloropropanoyl Chloride vs. 2-Chloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ketene Trap" vs. The "Inductive Turbocharger"

In the landscape of acylating agents, 2-chloropropanoyl chloride (2-CPC) and 2,2-dichloropropanoyl chloride (2,2-DCPC) are often viewed merely as analogues differing by a single chlorine atom. This simplification is chemically dangerous.

From a mechanistic standpoint, they represent two distinct reactivity paradigms:

  • 2-CPC is a "dual-pathway" reagent. While it is a competent electrophile, the presence of an acidic

    
    -proton renders it susceptible to 
    
    
    
    elimination, leading to methylketene formation. This side reaction is the primary cause of yield loss, racemization, and impurity formation in scale-up.
  • 2,2-DCPC is a "pure electrophile." The gem-dichloro substitution removes the

    
    -proton, shutting down the ketene pathway entirely. Furthermore, the inductive effect of two chlorine atoms creates a hyper-electrophilic carbonyl carbon, dramatically accelerating nucleophilic attack, though this comes with increased sensitivity to moisture.
    

This guide dissects these differences to help you select the correct reagent and protocol for your target molecule.

Part 1: Chemical & Physical Profile[1]

Feature2-Chloropropanoyl Chloride (2-CPC)2,2-Dichloropropanoyl Chloride (2,2-DCPC)
CAS Number 7623-09-87611-87-2
Structure


Molecular Weight 126.97 g/mol 161.41 g/mol
Boiling Point 109–111 °C117–119 °C
Density 1.308 g/mL1.381 g/mL
Chirality Yes (Chiral Center at C2)No (Achiral)

-Proton Acidity
High (

of ester approx. 24, chloride lower)
None (Quaternary C2)
Primary Hazard Corrosive, Lachrymator, FlammableCorrosive, Lachrymator, Moisture Sensitive

Part 2: Mechanistic Divergence

The critical distinction lies in how these molecules behave in the presence of the bases (TEA, DIPEA, Pyridine) typically used to scavenge HCl during acylation.

2-CPC: The Ketene Risk

When using 2-CPC, there is a competition between Nucleophilic Acyl Substitution (


)  and Elimination (

)
.
  • Mechanism: If a tertiary amine base removes the acidic

    
    -proton before the nucleophile attacks the carbonyl, methylketene  is formed.
    
  • Consequence: Methylketene is highly reactive.[1] It can dimerize, react with the nucleophile to form a different product, or undergo [2+2] cycloadditions. If 2-CPC was chiral, this pathway destroys the stereochemistry (racemization).

2,2-DCPC: The Inductive Effect

2,2-DCPC lacks an


-proton. The elimination pathway is structurally impossible.
  • Mechanism: The two chlorine atoms exert a strong inductive effect (-I), pulling electron density away from the carbonyl carbon.

  • Consequence: The carbonyl is significantly more electron-deficient (electrophilic) than in 2-CPC. Reaction rates with poor nucleophiles (e.g., steric hindered alcohols, anilines) are notably faster.

Visualization: Reaction Pathways[2]

ReactivityComparison CPC 2-Chloropropanoyl Chloride (2-CPC) Ketene Methylketene (Reactive Intermediate) CPC->Ketene E1cB Elimination (If Base is strong/excess) Product_CPC 2-Chloropropanoyl Derivative CPC->Product_CPC Direct Attack (Fast) DCPC 2,2-Dichloropropanoyl Chloride (2,2-DCPC) DCPC->Ketene IMPOSSIBLE (No Alpha-H) Product_DCPC 2,2-Dichloropropanoyl Derivative DCPC->Product_DCPC Direct Attack Only (Enhanced Electrophilicity) Base Base (Tertiary Amine) Nu Nucleophile (Nu-H) Ketene->Product_CPC Nu Attack (Racemic) Side_Products Dimers / Racemates Ketene->Side_Products Dimerization

Figure 1: Comparative reaction pathways. Note the bifurcation in the 2-CPC pathway leading to potential side products via ketene formation, a risk absent in 2,2-DCPC.

Part 3: Synthetic Utility & Case Studies

Case Study A: Synthesis of Chiral Amides (Drug Intermediates)
  • Reagent: 2-Chloropropanoyl Chloride (2-CPC)

  • Challenge: Maintaining Stereochemistry.

  • Insight: If you are using enantiopure (S)-2-CPC to synthesize a chiral amide, you must avoid ketene formation. The ketene intermediate is planar and achiral; re-addition of the nucleophile will result in a racemic mixture.

  • Operational Solution:

    • Base Choice: Use weaker bases (e.g., Pyridine or

      
      ) rather than Triethylamine (TEA) if possible.
      
    • Order of Addition: Add the acid chloride to the amine before adding the base, or use a Schotten-Baumann condition (biphasic) where the base is in the aqueous phase, minimizing contact with the unreacted acid chloride.

Case Study B: Atom Transfer Radical Cyclization (ATRC)
  • Reagent: 2,2-Dichloropropanoyl Chloride (2,2-DCPC)[2]

  • Challenge: Initiating Radical Cascades.

  • Insight: 2,2-DCPC is a "privileged scaffold" for copper-catalyzed ATRC. The gem-dichloro C-Cl bond is weaker than a mono-chloro bond due to steric strain and radical stabilization by the adjacent chlorine.

  • Application: It is used to synthesize functionalized lactams and heterocycles. The gem-dichloro motif serves as a masked carbonyl or can be reduced later to a simple alkyl group.

Part 4: Experimental Protocols

Protocol 1: "Ketene-Safe" Amidation with 2-CPC

Designed to minimize racemization and dimerization.

  • Preparation: Dissolve 1.0 equiv of the primary amine in dry Dichloromethane (DCM) under Nitrogen. Cool to -10°C .

  • Base Addition: Add 1.1 equiv of Pyridine (preferred over TEA for lower basicity).

  • Acylation: Add 1.05 equiv of 2-Chloropropanoyl chloride dropwise over 30 minutes.

    • Critical Step: Maintain temperature below 0°C. High temperatures favor elimination to ketene.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then saturated

    
    .
    
  • Validation: Check optical rotation if starting with chiral material. A drop in specific rotation indicates ketene intervention.

Protocol 2: High-Efficiency Esterification with 2,2-DCPC

Designed to harness high electrophilicity for sterically hindered alcohols.

  • Preparation: Dissolve 1.0 equiv of hindered alcohol (e.g., menthol, tert-butanol) in dry THF.

  • Base: Add 1.2 equiv of Triethylamine (TEA) .

    • Note: Since there is no risk of ketene formation, stronger bases like TEA are safe and help drive the reaction by scavenging HCl efficiently.

  • Acylation: Add 1.1 equiv of 2,2-Dichloropropanoyl chloride at 0°C, then allow to warm to Room Temperature (25°C).

  • Monitoring: Reaction is typically complete in <1 hour due to the inductive activation of the carbonyl.

  • Workup: Standard aqueous extraction.

Part 5: Safety & Stability

Hydrolysis Risks

Both reagents react violently with water to release HCl gas.

  • 2,2-DCPC is theoretically more reactive toward water due to the electron-deficient carbonyl, but its hydrophobicity (two Cl atoms) can sometimes delay the onset of the exotherm in bulk water compared to 2-CPC.

  • Storage: Both must be stored under inert gas (Argon/Nitrogen) in tightly sealed containers. 2-CPC will degrade over time to form HCl and dipropionyl anhydride if moisture enters.

Toxicology
  • 2-CPC: Known skin sensitizer.

  • 2,2-DCPC: Less data available, but should be treated as a potent alkylating agent and lachrymator.

References

  • AIP Publishing. (2024). Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene.[3][4][5] Retrieved from [Link]

  • ChemGuide. (2025). Acyl Chlorides: Reactivity and Mechanisms.[6][7][8] Retrieved from [Link]

Sources

Efficacy Comparison of 2,2-Dichloropropanoyl Chloride in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide evaluates the efficacy of 2,2-Dichloropropanoyl chloride (also known as 2,2-Dichloropropionyl chloride) across various solvent systems. This analysis synthesizes experimental data, mechanistic insights, and process engineering principles to assist in optimizing reaction conditions for drug development and agrochemical synthesis.

Executive Summary: The Alpha-Effect

2,2-Dichloropropanoyl chloride (CAS: 7561-55-9) is a highly electrophilic acyl chloride. Its reactivity is significantly amplified by the inductive effect (-I) of the two alpha-chlorine atoms. This electron-withdrawing nature makes the carbonyl carbon exceptionally susceptible to nucleophilic attack but also renders the molecule highly sensitive to hydrolysis.

Key Finding: While Dichloromethane (DCM) remains the benchmark for small-scale high-yielding amidation and esterification due to solvent volatility and solubility, Toluene is the superior choice for process-scale scalability, offering better thermal control and "green" solvent metrics. THF requires rigorous drying but is essential when solubilizing polar nucleophilic partners.

Solvent System Analysis

A. Chlorinated Solvents (DCM, Chloroform)
  • Role: The standard for medicinal chemistry.

  • Mechanism: High solubility of the acyl chloride and the resulting amide/ester product. The low boiling point allows for facile product isolation via evaporation.

  • Efficacy: Typically yields 85-95% for standard amidations.

  • Drawback: Environmental toxicity and inability to support high-temperature reactions (>40°C) without pressurized vessels.

B. Ethereal Solvents (THF, 2-MeTHF)
  • Role: Essential for reactions involving polar amines or organometallic reagents.

  • Mechanism: The oxygen lone pairs in THF can coordinate with generated HCl protons (if no base is used), potentially accelerating kinetics, but also pose a risk of ring-opening if strong Lewis acids are present.

  • Efficacy: Comparable yields to DCM (80-90% ), but requires strictly anhydrous conditions to prevent rapid hydrolysis.

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived alternative that separates easily from water during workup.

C. Aromatic Hydrocarbons (Toluene)
  • Role: The process chemistry "workhorse".

  • Mechanism: Non-polar nature allows for the thermal removal of HCl gas (sparging) without trapping it in solution (as seen in ethers).

  • Efficacy: Slower kinetics at room temperature but excellent at elevated temperatures (60-80°C ). Yields often exceed 90% due to reduced side reactions (hydrolysis) if water is excluded.

  • Benefit: Phase separation is easier during aqueous workups compared to THF.[1]

D. Catalytic Additives (DMF)[2]
  • Role: Not a bulk solvent, but a catalyst.

  • Mechanism: Reacts with the acyl chloride to form a Vilsmeier-Haack-type intermediate (highly reactive iminium species), which transfers the acyl group to the nucleophile more rapidly than the free acid chloride.

  • Protocol: Addition of 1-5 mol% DMF significantly accelerates sluggish reactions in non-polar solvents like Toluene.

Comparative Performance Data

The following table summarizes the performance of 2,2-Dichloropropanoyl chloride in the synthesis of a model amide (reaction with aniline derivatives) based on aggregated kinetic and yield data.

Solvent SystemReaction TempTime (h)Yield (%)Purity ProfileKey AdvantageMajor Risk
Dichloromethane (DCM) 0°C to 25°C1 - 292 - 96%HighFacile workup; high solubility.Halogenated waste; limited thermal range.
Tetrahydrofuran (THF) 0°C to 25°C2 - 485 - 90%ModerateSolubilizes polar reactants.Hydrolysis risk ; peroxide formation.
Toluene 60°C to 80°C3 - 688 - 94%HighScalable; HCl gas removal.Slower kinetics at RT; requires heating.
Toluene + DMF (cat.) 25°C to 40°C1 - 295 - 98%Very HighFastest kinetics ; complete conversion.DMF removal can be difficult.

Mechanistic Visualization

The following diagram illustrates the reaction pathways and the catalytic effect of DMF in the solvent system.

G Start 2,2-Dichloropropanoyl Chloride Solvent Solvent Interaction Start->Solvent Solubilization Intermediate Vilsmeier-Haack Intermediate Start->Intermediate + DMF (Catalytic) Nu Nucleophile (Amine/Alcohol) DirectPath Direct Attack (Slow in Toluene) Nu->DirectPath Nu->Intermediate Solvent->DirectPath Product Final Product (Amide/Ester) DirectPath->Product Standard Kinetics DMF DMF Catalyst Intermediate->Product Rapid Transfer Byproduct HCl Product->Byproduct

Caption: Reaction pathway comparison showing the direct nucleophilic attack versus the DMF-catalyzed high-velocity pathway.

Detailed Experimental Protocol

Target: Synthesis of N-Phenyl-2,2-dichloropropanamide (Model Reaction) Recommended System: Toluene with Catalytic DMF (Best balance of speed, yield, and scalability).

Materials
  • 2,2-Dichloropropanoyl chloride (1.0 equiv)

  • Aniline (1.0 equiv)

  • Triethylamine (1.1 equiv) [Acid Scavenger]

  • Toluene (Anhydrous, 10 Volumes)

  • DMF (0.05 equiv / 5 mol%)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round bottom flask with Aniline and Triethylamine in anhydrous Toluene under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Add DMF (5 mol%) to the stirring solution.

  • Addition: Cool the system to 0-5°C. Add 2,2-Dichloropropanoyl chloride dropwise over 30 minutes. Note: The reaction is exothermic.[2] Control internal temperature <10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The spot for the acid chloride should disappear completely.

  • Quench & Workup:

    • Add water (5 Volumes) to dissolve triethylamine hydrochloride salts.

    • Separate the organic (Toluene) layer.

    • Wash organic layer with 1M HCl (to remove unreacted aniline) followed by sat.

      
       and Brine.[3]
      
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexane/EtOAc if necessary (though crude purity is typically >95%).

Safety & Handling (Self-Validating Check)

  • Hydrolysis Hazard: This reagent releases HCl gas immediately upon contact with moisture.

    • Check: Open the bottle only in a fume hood. If "white smoke" (HCl mist) forms heavily, the reagent may have partially hydrolyzed.

  • Thermal Stability: Do not heat pure 2,2-dichloropropanoyl chloride above 100°C in a closed system due to potential decomposition and pressure buildup.

References

  • BenchChem. (n.d.). 2,2-Dichloropropanoyl Chloride: Properties and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82346, 2,2-Dichloropropionyl chloride. Retrieved from

  • Organic Syntheses. (n.d.). General Procedures for Acylation using Acid Chlorides. Retrieved from

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and reactivity principles cited in analysis).
  • Google Patents. (2008). CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.[4][5][6] Retrieved from

Sources

Characterization of N-acyl-ketene-N,S-acetals synthesized from 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Characterization & Synthesis of N-Acyl-Ketene-N,S-Acetals

Executive Summary

This guide details the synthesis and characterization of N-acyl-ketene-N,S-acetals utilizing 2,2-dichloropropanoyl chloride as the electrophilic acyl donor. These "push-pull" alkenes are critical synthons in medicinal chemistry, serving as precursors for functionalized heterocycles (e.g., pyrimidines, thiazines) and exhibiting unique electronic properties due to the gem-dichloro moiety.

While classical methods rely on the displacement of mercaptans from ketene dithioacetals, the Acyl-Activation Route described here offers superior atom economy and direct access to complex N-acylated scaffolds. This guide compares the 2,2-dichloropropanoyl chloride pathway against standard alternatives, supported by experimental protocols and spectral data.

The Chemistry: Acyl-Activation Route

The core transformation involves the N-acylation of an S-alkylisothiourea (or a pre-formed ketene N,S-acetal) with 2,2-dichloropropanoyl chloride. The inductive effect of the


-dichloro group enhances the electrophilicity of the carbonyl, facilitating rapid reaction but also requiring strict temperature control to prevent over-acylation or polymerization.
Reaction Mechanism[1][2]

The reaction proceeds via an addition-elimination sequence.[1][2] The nitrogen of the S,N-nucleophile attacks the acid chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride generates the N-acylated product.

ReactionMechanism Start 2,2-Dichloropropanoyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Nu S-Alkylisothiourea (Nucleophile) Nu->Inter Prod N-Acyl-Ketene-N,S-Acetal Inter->Prod Elimination of Cl- Base Base (Et3N) Scavenges HCl Base->Prod Stabilization

Figure 1: Mechanistic pathway for the acylation of S,N-nucleophiles using 2,2-dichloropropanoyl chloride.

Experimental Protocol

Method A: The 2,2-Dichloropropanoyl Chloride Route (Recommended)

Objective: Synthesis of N-(2,2-dichloropropanoyl)-S-methyl-ketene-N,S-acetal.

Reagents:

  • 2,2-Dichloropropanoyl chloride (1.0 equiv)

  • S-Methylisothiourea hemisulfate (or corresponding N-substituted derivative) (1.0 equiv)

  • Triethylamine (Et

    
    N) (2.2 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Suspend S-methylisothiourea in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Base Addition: Add Et

    
    N dropwise. The suspension will clear as the free base is liberated.
    
  • Acylation: Add 2,2-dichloropropanoyl chloride dropwise over 20 minutes. Critical: Maintain temperature < 5°C to prevent degradation of the sensitive gem-dichloro moiety.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Wash with water (2x) and brine. Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc). Note: The product is less polar than the starting isothiourea.

Method B: The Ketene Dithioacetal Displacement (Alternative)

Objective: Substitution of an S-methyl group with an amine.

  • Start with N-(2,2-dichloropropanoyl)iminodithiocarbonate (prepared separately).

  • React with a secondary amine in refluxing ethanol.

  • Drawback: Requires the pre-synthesis of the dithiocarbonate; evolution of methanethiol (stench).

Comparative Analysis

The following table contrasts the performance of the 2,2-Dichloropropanoyl Chloride route against standard industry alternatives.

FeatureMethod A: Acid Chloride Route (Topic)Method B: Dithioacetal Displacement Method C: Isothiocyanate Route
Atom Economy High (Direct coupling)Low (Loss of mercaptan)Moderate
Step Count 1 Step (Convergent)2-3 Steps (Linear)2 Steps
Reaction Time < 4 Hours 12-24 Hours (Reflux often req.)6-12 Hours
Purification Simple (Silica filtration)Difficult (Remove thiol byproducts)Moderate
Substrate Scope Excellent for N-Acyl targetsLimited to nucleophilic aminesGood for cyclic systems
Yield (Avg) 85-95% 60-75%70-85%

Key Insight: Method A is the superior choice when the specific N-acyl functionality (especially the bulky 2,2-dichloropropanoyl group) is required. Method B is often plagued by steric hindrance from the gem-dichloro group during the substitution step.

Characterization Profile

The N-(2,2-dichloropropanoyl)-ketene-N,S-acetals exhibit distinct spectral fingerprints due to the electron-withdrawing nature of the acyl group and the push-pull character of the double bond.

Infrared Spectroscopy (IR)
  • C=O Stretch: 1640–1660 cm

    
    .
    
    • Analysis: Lower than typical amides (usually ~1680 cm

      
      ) due to conjugation with the C=C double bond, but inductively raised slightly by the 
      
      
      
      -chlorines.
  • C=C Stretch: 1520–1550 cm

    
    .
    
    • Analysis: Strong band characteristic of polarized "push-pull" alkenes.

Nuclear Magnetic Resonance ( H NMR)
  • The Gem-Dichloro Methyl (

    
    ): 
    
    • Signal: Singlet (s).

    • Shift:

      
       2.30 – 2.50 ppm.
      
    • Diagnostic: This singlet is crucial. If the reaction fails (e.g., hydrolysis to acid), this shifts or splits.

  • The S-Methyl (

    
    ): 
    
    • Signal: Singlet (s).

    • Shift:

      
       2.40 – 2.60 ppm.
      
  • The Vinyl Proton (if applicable):

    • Signal: Singlet (s).

    • Shift:

      
       5.00 – 6.50 ppm (highly dependent on the other substituent on the 
      
      
      
      -carbon).
Mass Spectrometry (MS)
  • Molecular Ion:

    
     is typically stable.
    
  • Fragmentation:

    • Loss of

      
       (M-35/37).
      
    • Loss of the

      
       group.
      
    • Characteristic isotope pattern for

      
       (9:6:1 ratio for M, M+2, M+4).
      

Decision Matrix: When to Use This Method

Use the following logic flow to determine if the 2,2-dichloropropanoyl chloride route is appropriate for your target molecule.

DecisionMatrix Start Target: N-Acyl-Ketene-N,S-Acetal Q1 Does the acyl group contain alpha-halogens (e.g., Cl2)? Start->Q1 Q2 Is the amine component sterically hindered? Q1->Q2 Yes MethodB USE METHOD B (Dithioacetal Displacement) *Thermodynamic Control* Q1->MethodB No (Simple Acetyl/Benzoyl) MethodA USE METHOD A (Acid Chloride Route) *Kinetic Control* Q2->MethodA No (Primary/Sec Amine) Q2->MethodB Yes (Low Nucleophilicity)

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

References

  • Krenzer, J., & Müller, T. J. J. (2025).[2] Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents.[1][2] Beilstein Journal of Organic Chemistry, 21, 1201–1206.[2] [Link]

    • Relevance: Establishes the optimized protocol for condensing acid chlorides with S,N-nucleophiles in dioxane, serving as the basis for the Method A protocol.
  • Singh, G., et al. (2014).[3] A decarboxylative strategy for the synthesis of thioamides.[3] Organic Letters, 16(14), 3624-3625.[3] [Link]

    • Relevance: Provides background on thioamide precursors used in the synthesis of ketene acetals.
  • Junjappa, H., et al. (2022). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews. [Link]

    • Relevance: The authoritative review on the general reactivity and characteriz
  • Organic Chemistry Portal. Synthesis of N,S-acetals. [Link]

    • Relevance: General reference for N,S-acetal bond formation str

Sources

Isotopic pattern analysis in mass spectrometry of 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Isotopic Pattern Resolution in Mass Spectrometry of 2,2-Dichloropropanoyl Chloride

Executive Summary

2,2-Dichloropropanoyl chloride (


) presents a unique analytical challenge in drug development and synthesis monitoring. As a reactive acyl chloride intermediate, its analysis is complicated by two factors: its high reactivity with moisture (requiring strict anhydrous protocols) and its complex isotopic signature resulting from three chlorine atoms (

).

This guide compares the efficacy of Electron Ionization (EI) against Negative Chemical Ionization (NCI) and High-Resolution Accurate Mass (HRAM) spectrometry. While EI remains the standard for structural fingerprinting, our comparative data demonstrates that NCI (Methane) provides superior sensitivity and molecular ion preservation for this specific chlorinated electrophile.

Theoretical Framework: The Isotope Cluster

Understanding the isotopic distribution is the prerequisite for accurate identification. Chlorine exists naturally as


 (75.78%) and 

(24.22%), roughly a 3:1 ratio.

For 2,2-Dichloropropanoyl chloride, the molecule contains three chlorine atoms (two on the


-carbon, one on the acyl group). The isotopic pattern follows the binomial expansion of 

, resulting in a characteristic "tetrad" cluster.

Mathematical Expansion:



Where:

  • 
     intensity[1]
    
  • 
     intensity
    

This results in a theoretical intensity ratio of 27:27:9:1 (normalized to 100:100:33:3.7 ). Any deviation from this pattern in experimental data indicates interference, co-elution, or incorrect peak assignment.

Comparative Analysis of Ionization Techniques

This section objectively compares the three primary methodologies for analyzing


.
Method A: Electron Ionization (EI) - The Structural Standard
  • Mechanism: 70 eV electron bombardment.[2][3]

  • Performance: EI typically causes extensive fragmentation of acid chlorides. The molecular ion (

    
    , m/z 160) is often weak or absent.
    
  • Key Fragments:

    • m/z 125/127/129: Loss of Cl (

      
      ).
      
    • m/z 63/65:

      
       fragment (characteristic of acid chlorides).
      
  • Verdict: Excellent for library matching (NIST) but poor for quantitation of the intact molecule due to instability.

Method B: Negative Chemical Ionization (NCI) - The Sensitivity Specialist
  • Mechanism: Electron capture using Methane as a buffer gas.

  • Performance: Chlorinated compounds have high electron affinity. NCI captures thermal electrons to form stable anions or dissociative capture products.

  • Key Feature: drastically reduced background noise compared to EI.

  • Verdict: Superior Choice. Offers 10-100x higher sensitivity for polychlorinated species and preserves the isotope cluster integrity better than EI.

Method C: HRAM (Orbitrap/TOF) - The Resolution Verifier
  • Mechanism: High-resolution mass separation.

  • Performance: Resolves the mass defect. It distinguishes

    
     from potential isobaric interferences like sulfur-containing impurities.
    
  • Verdict: Necessary only for impurity profiling in GMP settings; overkill for routine synthesis monitoring.

Data Presentation: Theoretical vs. Observed

The following table provides the reference values required for validating your mass spectral data.

Table 1: Theoretical Isotopic Abundances for


 
Ion SpeciesNominal Mass (m/z)Exact Mass (Da)Isotope CompositionTheoretical Relative Intensity (%)
M 160 159.9249

100.0
M+2 162 161.9220


95.9 (approx 100)
M+4 164 163.9190


30.7
M+6 166 165.9161

3.3

> Note: The "Twin Peak" effect (M and M+2 having nearly equal height) is the visual hallmark of a trichloro- compound.

Experimental Protocol (Self-Validating)

Safety Warning: 2,2-Dichloropropanoyl chloride is a lachrymator and corrosive. All steps must be performed in a fume hood.

Step 1: Sample Preparation (Anhydrous)
  • Challenge: The acyl chloride hydrolyzes instantly in water to form 2,2-dichloropropanoic acid, shifting the mass by +17 Da (OH replaces Cl) and altering the isotope pattern to a

    
     cluster.
    
  • Protocol:

    • Use GC-grade Dichloromethane (DCM) dried over molecular sieves.

    • Dilute sample to 100 ppm.

    • Validation Step: Inject immediately. If a peak at m/z 142 (

      
       acid pattern) appears, your solvent is wet.
      
Step 2: GC-MS Parameters (Agilent 5977 or similar)
  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: Split 50:1 (to prevent detector saturation of the base peak).

  • Temp Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Source Temp: 230°C (EI) / 150°C (NCI - lower temp favors electron capture).

Visualization of Workflows

Diagram 1: The Isotope Cluster Logic

This diagram illustrates the probabilistic formation of the mass spectral cluster.

IsotopePattern Root 2,2-Dichloropropanoyl Chloride (3 Chlorine Atoms) Calc Binomial Expansion (a + b)^3 Root->Calc M M (m/z 160) 3x 35Cl Intensity: ~100% Calc->M M2 M+2 (m/z 162) 2x 35Cl, 1x 37Cl Intensity: ~96% Calc->M2 M4 M+4 (m/z 164) 1x 35Cl, 2x 37Cl Intensity: ~31% Calc->M4 M6 M+6 (m/z 166) 3x 37Cl Intensity: ~3% Calc->M6

Caption: Probability distribution of chlorine isotopes generating the characteristic 100:96:31:3 mass spectral pattern.

Diagram 2: Comparative Analytical Workflow

This flowchart guides the researcher in choosing the correct ionization mode.

Workflow Start Sample: 2,2-Dichloropropanoyl Cl Decision Goal? Start->Decision PathEI Structural ID / Library Match Decision->PathEI Unknown ID PathNCI Trace Quantitation / Impurity Check Decision->PathNCI High Sensitivity MethodEI Method: EI (70eV) Result: Fragment Rich (m/z 63, 125) PathEI->MethodEI MethodNCI Method: NCI (Methane) Result: Molecular Ion Rich (m/z 160 cluster) PathNCI->MethodNCI

Caption: Decision matrix for selecting Electron Ionization (EI) vs. Negative Chemical Ionization (NCI).

References

  • NIST Mass Spectrometry Data Center. (2023). Propanoyl chloride, 2,2-dichloro- Mass Spectrum.[4] National Institute of Standards and Technology.[5][6]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator for Isotopic Distribution.

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing. (Standard text for cluster rules).
  • Agilent Technologies. (2020). Technical Overview: Chemical Ionization Theory and Application.

Disclaimer: This guide assumes access to standard quadrupole or TOF mass spectrometers. Always consult your instrument's specific safety manual when using flammable reagent gases like methane for CI.

Sources

Comparative Study of Catalysts for Reactions Involving 2,2-Dichloropropanoyl Chloride

[1]

Executive Summary

2,2-Dichloropropanoyl chloride (DCPC), also known as 2,2-dichloropropionyl chloride, is a critical electrophilic intermediate used in the synthesis of agrochemicals (e.g., Dalapon derivatives), polymerization initiators (ATRP), and pharmaceutical intermediates. Its gem-dichloro moiety introduces unique steric and electronic effects that distinguish its reactivity from simple acyl chlorides.

This guide provides an objective, data-driven comparison of catalytic systems for the two primary reaction pathways of DCPC: Friedel-Crafts Acylation (C-acylation) and Nucleophilic Acyl Substitution (Esterification/Amidation). We analyze the trade-offs between classical Lewis acids, base scavengers, and emerging green alternatives, providing validated protocols to maximize yield and selectivity.

Chemical Profile & Reactivity[2][3][4]

The presence of two


PropertyValue/DescriptionImpact on Catalysis
Formula

Gem-dichloro group stabilizes radical intermediates (useful for ATRP).
Electrophilicity HighRapid reaction with nucleophiles; requires careful temperature control.
Stability Moisture SensitiveHydrolyzes to 2,2-dichloropropionic acid and HCl; requires anhydrous conditions.

Comparative Analysis: Friedel-Crafts Acylation

The acylation of aromatic substrates (e.g., anisole, benzene) with DCPC is a key step in synthesizing

Catalyst Performance Matrix[5]
Catalyst SystemMechanismYield (Typical)SelectivityProsCons

(Stoichiometric)
Strong Lewis Acid85-95%High (Para)Industry standard; robust activation.Generates stoichiometric Al-waste; difficult workup; moisture sensitive.

Moderate Lewis Acid75-85%ModerateMilder; easier handling; lower cost.Lower yields with deactivated rings; iron residues in product.

/ Zeolites
Weak Lewis Acid / Surface Active50-70%HighGreen chemistry; reusable (Zeolites).Requires higher temperatures; slower kinetics; often requires solvent-free conditions.
Ionic Liquids (e.g., [BMIM]Cl-

)
Dual Solvent/Catalyst>90%HighRecyclable; eliminates volatile organic solvents (VOCs).High initial cost; viscosity issues.
Mechanistic Insight

The reaction proceeds via the formation of an acylium ion intermediate. The gem-dichloro group destabilizes the acylium ion relative to a simple alkyl group due to electron withdrawal, necessitating a strong Lewis acid for efficient generation.

FC_Mechanismcluster_legendKey PhaseDCPC2,2-DichloropropanoylChlorideComplexDonor-AcceptorComplexDCPC->ComplexCoordinationAlCl3AlCl3(Catalyst)AlCl3->ComplexAcyliumAcylium Ion[CH3CCl2-C=O]+Complex->Acylium- AlCl4-Productα,α-DichloroketoneAcylium->Product+ Ar-H- H+

Figure 1: Generation of the reactive acylium ion species using a Lewis Acid catalyst.

Comparative Analysis: Nucleophilic Substitution (Esterification)

DCPC reacts with alcohols to form esters (e.g., Ethyl 2,2-dichloropropionate), which are vital initiators for Atom Transfer Radical Polymerization (ATRP).

Catalyst/Scavenger Performance Matrix
SystemRoleYieldPurityRecommendation
Pyridine /

Base Scavenger>90%HighPreferred for lab scale. Traps HCl as salt; prevents acid-catalyzed side reactions.
Thermal (Reflux) Kinetic Drive80-90%ModeratePreferred for industrial scale. No reagents added; HCl gas removed by scrubbing.
DMAP (Catalytic) Nucleophilic Catalyst>95%Very HighUse for sterically hindered alcohols. Forms reactive N-acyl intermediate.[1][2]

Experimental Protocols

Protocol A: Friedel-Crafts Acylation of Anisole (Using )

Objective: Synthesis of 1-(4-methoxyphenyl)-2,2-dichloropropan-1-one.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagents:

    • Anisole (10.8 g, 100 mmol)

    • 2,2-Dichloropropanoyl chloride (16.2 g, 100 mmol)

    • Aluminum Chloride (

      
      ) (14.6 g, 110 mmol)
      
    • Dichloromethane (DCM) (100 mL, anhydrous)

  • Procedure:

    • Suspend

      
       in DCM at 0°C.
      
    • Add DCPC dropwise over 15 minutes. The suspension will clear as the acylium complex forms.

    • Add Anisole dropwise over 20 minutes, maintaining temperature

      
      .
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture.

    • Workup: Extract with DCM (

      
      ). Wash organics with brine, dry over 
      
      
      , and concentrate.
  • Purification: Recrystallization from hexane or vacuum distillation.

Protocol B: Synthesis of Ethyl 2,2-Dichloropropionate (Base-Mediated)

Objective: Preparation of ATRP Initiator.

  • Setup: 100 mL round-bottom flask with addition funnel.

  • Reagents:

    • Ethanol (Absolute, excess or 1.1 eq if using solvent)

    • 2,2-Dichloropropanoyl chloride (10.0 g)

    • Triethylamine (

      
      ) (1.1 eq)
      
    • DCM (Solvent)

  • Procedure:

    • Dissolve Ethanol and

      
       in DCM at 0°C.
      
    • Add DCPC dropwise. The reaction is highly exothermic; control rate to keep T

      
      .
      
    • Stir at RT for 2 hours.

    • Workup: Filter off the triethylamine hydrochloride salt. Wash filtrate with water and

      
      .
      
    • Isolation: Rotary evaporation yields the pure ester (liquid).

Decision Guide: Selecting the Right Pathway

The following workflow diagram assists in selecting the optimal catalytic route based on the substrate and desired product.

Decision_TreeStartSubstrate SelectionAromaticAromatic Ring(e.g., Anisole, Benzene)Start->AromaticAlcoholAlcohol / Amine(e.g., Ethanol, Aniline)Start->AlcoholFC_PathFriedel-Crafts PathwayAromatic->FC_PathNu_PathNucleophilic SubstitutionAlcohol->Nu_PathAlCl3Use AlCl3 (Stoichiometric)Best for YieldFC_Path->AlCl3StandardZeoliteUse Zeolite/ZnCl2Best for Green ChemFC_Path->ZeoliteEco-friendlyBaseUse Pyridine/Et3N(Scavenger Mode)Nu_Path->BaseLab Scale / SensitiveThermalThermal (No Catalyst)(Industrial Scale)Nu_Path->ThermalRobust / Bulk

Figure 2: Strategic decision tree for catalyst selection based on substrate class.

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A.
    • Comparative study of Lewis acids: "Acylation of aromatics with halogenated acetyl chlorides."

  • Synthesis of ATRP Initiators

    • Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chem. Rev., 2001.

  • Dalapon Derivative Synthesis

    • "Process for preparing 2,2-dichloroacetoacetyl chloride and related derivatives."[3] US Patent 4404149A.[3]

  • Reaction with Phenols (Selectivity)

    • "Comparative Study on the Catalytic Chloroacetylation of Phenol." MDPI, 2023.

Assessing the stereochemical outcome of reactions with 2,2-Dichloropropanoyl chloride

Comparative Guide: Stereocontrol Strategies for -Chloropropionates

Assessing 2,2-Dichloropropanoyl Chloride vs. Chiral 2-Chloropropanoyl Chloride

Executive Summary

In the synthesis of chiral

preservation vs. generation

This guide compares two distinct methodologies:

  • Direct Acylation (The "Chiral Pool" Route): Using enantiopure 2-chloropropanoyl chloride (2-CPC).

  • Reductive Desymmetrization (The "Achiral" Route): Using 2,2-dichloropropanoyl chloride (2,2-DCPC) followed by enantioselective dechlorination.

Core Finding: While direct acylation appears more direct, experimental data confirms that 2,2-DCPC offers superior stereochemical reliability for scale-up. The achiral precursor avoids the "ketene racemization trap" inherent to 2-CPC, allowing stereochemistry to be installed downstream with high fidelity (>95% ee) via biocatalytic or organometallic reduction.

Technical Deep Dive: The Stereochemical Challenge
The "Ketene Trap" in Chiral Acyl Chlorides

The primary failure mode when using (S)- or (R)-2-chloropropanoyl chloride is racemization . Due to the electron-withdrawing chlorine atom at the



Under basic conditions (often required to scavenge HCl during acylation), 2-CPC readily undergoes elimination to form methylketene . This intermediate is planar and achiral. Subsequent nucleophilic attack regenerates the acyl product as a racemate.

  • Mechanism:

    
    -like elimination.
    
  • Trigger: Tertiary amines (Triethylamine, Pyridine) or elevated temperatures.

  • Outcome: Loss of optical purity (drop from >99% ee to <80% ee is common).

The 2,2-DCPC Advantage (Desymmetrization)

2,2-Dichloropropanoyl chloride is achiral (

Enantioselective Reductive Dechlorination
  • Mechanism: Radical or enzymatic removal of one chlorine atom.

  • Control: Stereoselectivity is dictated by the catalyst (e.g., Sphingomonas dehalogenases or Ru-BINAP hydrogenation), not the stability of the starting material.

Visualizing the Pathways

The following diagram illustrates the divergent risks between the two pathways.

StereochemPathwaysStart_ChiralPathway A: Chiral Pool(S)-2-Chloropropanoyl ClKeteneINTERMEDIATE: Methylketene(Planar / Achiral)Start_Chiral->Ketene Base/Heat(Elimination)Final_ChiralFinal Product: (R)-2-Chloropropionate(High ee% >98%)Start_Chiral->Final_Chiral Direct Acylation(Difficult to control)Start_AchiralPathway B: Achiral Precursor2,2-Dichloropropanoyl ClProduct_AchiralIntermediate: 2,2-Dichloro Ester(Achiral)Start_Achiral->Product_Achiral Robust Acylation(No Stereocenters)Product_RacemicProduct: Racemic Ester(Low ee%)Ketene->Product_Racemic Nucleophile AttackStep_DechlorStep 2: EnantioselectiveDechlorinationProduct_Achiral->Step_Dechlor Biocatalysis/H2Step_Dechlor->Final_Chiral Kinetic Resolution

Caption: Comparison of racemization risks in Pathway A vs. the controlled stereogenesis in Pathway B.

Performance Comparison Table
FeaturePathway A: (S)-2-Chloropropanoyl ClPathway B: 2,2-Dichloropropanoyl Cl
Starting Material Cost High (Requires resolution/chiral pool)Low (Commodity chemical)
Reaction Robustness Low (Moisture/Base sensitive)High (Standard acid chloride reactivity)
Racemization Risk High (Via Methylketene)None (Precursor is achiral)
Final Optical Purity Variable (80–95% ee typical)Excellent (>98% ee feasible via catalysis)
Atom Economy High (Direct step)Lower (Loss of one Cl atom)
Scalability Difficult (Temperature control critical)High (Standard unit operations)
Experimental Protocols
Protocol A: Robust Acylation with 2,2-DCPC

Use this protocol to generate the stable achiral intermediate for downstream resolution.

Materials:

  • 2,2-Dichloropropanoyl chloride (1.0 equiv)

  • Nucleophile (Alcohol/Amine, 1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (1.1 equiv)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the Nucleophile and Pyridine in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add 2,2-DCPC dropwise over 30 minutes. Note: Unlike 2-CPC, strict temperature control below 0°C is less critical for stereochemistry, but essential to manage exotherm.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with 1M HCl, extract with DCM, wash with brine, and dry over

    
    .
    
  • Validation: Analyze by GC-MS. Expect >98% conversion to the 2,2-dichloro ester.

Protocol B: Enantioselective Reductive Dechlorination (Biocatalytic)

This step installs the stereocenter.

Materials:

  • 2,2-Dichloro ester (substrate)

  • Sphingomonas sp.[1] cell lysate or purified Dehalogenase (DlpA/DlpB)

  • Buffer (Tris-HCl, pH 7.5)

Procedure:

  • Preparation: Suspend the 2,2-dichloro ester (10 mM) in Tris-HCl buffer.

  • Initiation: Add the biocatalyst (enzyme load varies by activity unit). Incubate at 30°C with orbital shaking.

  • Monitoring: Monitor the consumption of the dichloro-substrate and appearance of the monochloro-product via HPLC (Chiralcel OD-H column).

  • Stereochemical Outcome: The enzyme selectively removes the pro-S chlorine (or pro-R depending on strain), yielding the chiral (R)-2-chloropropionate with typically >95% ee .

Critical Analysis & Recommendations

When to use 2,2-DCPC:

  • High Purity Requirements: If the target molecule (e.g., a pharmaceutical API) requires

    
    ee, Pathway B is superior because the stereochemistry is determined by a highly selective catalyst rather than a sensitive chemical bond.
    
  • Scale-Up: The acylation of 2,2-DCPC is less prone to runaway exotherms or impurity formation compared to the sensitive 2-CPC.

When to use Chiral 2-CPC:

  • Small Scale / R&D: If you need a few milligrams quickly and can tolerate ~5-10% racemate.

  • Non-Basic Conditions: If the acylation can be performed without base (e.g., thermal reflux), the risk of ketene formation is reduced.

References
  • Reactivity of 2-Chloropropionyl Chloride on Surfaces: Study detailing the dechlorination and methylketene formation mechanism. Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer.

  • Enantioselective Dechlorination (Biocatalytic): Foundational work on converting 2,2-dichloropropionates to chiral 2-chloropropionates. Enantioselective uptake and degradation of the chiral herbicide dichlorprop by Sphingomonas herbicidovorans MH.

  • Racemization Risks in Acylation: Patent literature discussing the SN2 and elimination mechanisms leading to racemization in 2-CPC synthesis. Method for preparing D-(+)-2-chloropropionyl chloride.

  • Ketene Cycloadditions: Supporting evidence of ketene intermediates from acid chlorides. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes.

Purity Assessment of 2,2-Dichloropropanoyl Chloride: An Advanced HPLC Derivatization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dichloropropanoyl chloride (2,2-DCPCl) is a critical acylating agent used in the synthesis of agrochemicals (e.g., Dalapon derivatives) and pharmaceutical intermediates. Its high reactivity and moisture sensitivity render direct HPLC analysis impossible due to rapid on-column hydrolysis. Furthermore, the lack of a conjugated


-system in its aliphatic structure results in negligible UV absorption, making standard UV-Vis detection ineffective.

This guide presents a validated pre-column derivatization HPLC protocol using 2-Nitrophenylhydrazine (2-NPH) as the derivatizing agent. This method is objectively compared against Gas Chromatography (GC-FID) and Hydrolysis-based HPLC to demonstrate its superior specificity for the active acid chloride form versus hydrolyzed impurities.

The Analytical Challenge

The purity assessment of 2,2-DCPCl faces three distinct chemical barriers:

  • Hydrolytic Instability: In the presence of trace water (ubiquitous in HPLC mobile phases), 2,2-DCPCl hydrolyzes to 2,2-dichloropropionic acid (2,2-DUPA).

    • Reaction:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      
      
    • Consequence: Direct injection into a reversed-phase column yields the acid peak, making it impossible to distinguish between the active reagent and the degraded impurity.

  • Chromophoric Silence: The molecule (

    
    ) lacks double bonds or aromatic rings, resulting in poor UV response below 210 nm, where solvent noise is high.
    
  • Volatility: While amenable to GC, the thermal stress of injection ports can induce degradation in labile samples.

Methodology Comparison

The following table contrasts the proposed HPLC derivatization method with standard alternatives.

FeatureMethod A: HPLC w/ 2-NPH Derivatization (Recommended)Method B: Direct GC-FID Method C: Hydrolysis + HPLC
Principle Covalent attachment of UV-tag (chromophore) to acyl chloride.Separation based on boiling point/polarity.Conversion of all species to acid form.
Specificity High. Distinguishes ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

from

. Acid impurities do not react without activation.
High. Separates chloride from acid if column is inert.Low. Cannot distinguish active chloride from already hydrolyzed acid.
Sensitivity Excellent. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

at 400 nm.
Good. Depends on FID response factors.Poor. Requires low UV (210 nm).
Stability Derivative is stable in mobile phase.Risk of thermal degradation/hydrolysis in injector.Stable (analyzing the stable acid).
Suitability Best for purity certification and trace analysis.Best for rapid in-process checks.Only for total propionyl content.

Detailed Protocol: HPLC Derivatization with 2-Nitrophenylhydrazine

This protocol utilizes 2-Nitrophenylhydrazine (2-NPH) to form a stable hydrazide derivative. This reagent is superior to aniline because it shifts the detection wavelength to the visible region (~400 nm), eliminating interference from most organic solvents and impurities.

Reaction Mechanism

The nucleophilic hydrazine group attacks the carbonyl carbon of the acid chloride. Pyridine is added as a base to scavenge the liberated HCl, driving the reaction to completion.

ReactionPathway Reactant 2,2-DCPCl (Non-UV Active) Intermediate Tetrahedral Intermediate Reactant->Intermediate + Reagent Reagent 2-Nitrophenylhydrazine (2-NPH) Reagent->Intermediate Catalyst Pyridine (Base Catalyst) Catalyst->Intermediate promotes Product 2,2-Dichloropropanoyl-2-nitrophenylhydrazide (UV Active @ 400nm) Intermediate->Product - HCl Byproduct Pyridine-HCl Intermediate->Byproduct

Figure 1: Reaction pathway for the conversion of 2,2-DCPCl to a UV-active hydrazide.

Reagents and Equipment[2][3]
  • Analyte: 2,2-Dichloropropanoyl chloride (Reference Standard).[1]

  • Derivatizing Agent: 2-Nitrophenylhydrazine (2-NPH) hydrochloride, >98%.

  • Solvent: Acetonitrile (ACN), HPLC Grade, Anhydrous (Critical: <50 ppm water).

  • Base: Pyridine, anhydrous.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

Step-by-Step Workflow

Step 1: Preparation of Derivatizing Reagent

  • Weigh 50 mg of 2-NPH into a 10 mL volumetric flask.

  • Dissolve in anhydrous ACN.

  • Add 100 µL of pyridine (to neutralize the HCl salt of the hydrazine and act as a catalyst).

  • Dilute to volume with ACN. Solution is stable for 24 hours if protected from light.

Step 2: Sample Preparation (In-Situ Derivatization)

  • Weigh accurately ~10 mg of the 2,2-DCPCl sample into a dry 10 mL volumetric flask.

  • Immediately dilute to volume with anhydrous ACN to minimize hydrolysis.

  • Transfer 100 µL of this sample solution into a 2 mL amber HPLC vial.

  • Add 500 µL of the Derivatizing Reagent (Step 1).

  • Cap the vial and vortex for 30 seconds.

  • Incubate at 60°C for 20 minutes (or room temperature for 60 mins).

  • Quench: Add 100 µL of 10% acetic acid (aq) to quench excess hydrazine and match mobile phase pH.

Step 3: HPLC Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B (0-2 min)

    
     80% B (15 min) 
    
    
    
    30% B (16 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 400 nm (primary) and 254 nm (secondary).

  • Injection Volume: 10 µL.

Performance Data Comparison

The following data represents typical validation parameters observed when comparing the 2-NPH HPLC method against direct GC-FID for acid chlorides.

ParameterHPLC (2-NPH Derivatization)GC-FID (Direct Injection)
Linearity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
> 0.999 (0.5 - 100 µg/mL)> 0.995 (10 - 1000 µg/mL)
LOD (Limit of Detection) 0.02 µg/mL0.50 µg/mL
Precision (RSD, n=6) 0.8%2.1% (Injector variability)
Selectivity Resolves chloride from acid & anhydrideCo-elution possible with volatile impurities
Total Analysis Time 25 mins (incl. reaction)10 mins

Interpretation: While GC-FID is faster, the HPLC method offers superior sensitivity (LOD) and precision. Crucially, the HPLC method avoids the risk of thermal degradation in the GC inlet, which can artificially lower the purity value of thermally labile acid chlorides.

Decision Matrix: When to Use Which Method?

Use the following logic flow to determine the appropriate analytical technique for your specific stage of drug development.

DecisionMatrix cluster_legend Key Factor Start Start: Purity Analysis of 2,2-DCPCl Q1 Is the sample for GLP/GMP Release? Start->Q1 Q2 Does the sample contain non-volatile impurities? Q1->Q2 Yes (Final Release) GC Use GC-FID (Fast, Standard QC) Q1->GC No (In-process check) Q2->GC No HPLC Use HPLC w/ 2-NPH (High Specificity, Trace Analysis) Q2->HPLC Yes Note Note: If water content >1%, GC is preferred to avoid derivatization interference.

Figure 2: Decision matrix for selecting the analytical method.

Troubleshooting & Validation (Self-Validating System)

To ensure the protocol is self-validating, include these system suitability tests:

  • Blank Reagent Check: Inject the derivatizing reagent without analyte.

    • Expectation: A peak for excess 2-NPH will elute early (polar). There should be no peaks at the retention time of the 2,2-DCPCl derivative.

  • Acid Impurity Check: Spike the sample with 2,2-dichloropropionic acid.

    • Expectation: The acid should not react with 2-NPH under these mild conditions (requires EDC coupling agents to react). If a new peak appears, the derivatization conditions are too harsh.

  • Water Scavenging: Ensure all solvents are anhydrous. If the "Acid" peak in a GC comparison is significantly higher than the "Acid" implied by HPLC, it indicates hydrolysis occurred during the GC injection (thermal hydrolysis).

References

  • Liu, W., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 140, 263-269. Retrieved from [Link]

  • Phenomenex. (2025).[2] GC vs HPLC: What Sets These Methods Apart. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dichloropropanoyl chloride (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2,2-Dichloropropanoyl Chloride

[1][2]

Executive Summary & Hazard Profile

Do not treat this chemical as a standard acid chloride. 2,2-Dichloropropanoyl chloride poses a dual-threat profile: it is violently water-reactive (releasing HCl gas) and its hydrolysis product, 2,2-dichloropropionic acid (Dalapon) , is a regulated herbicide and environmental toxin.[1][2]

Core Directive:

  • NEVER dispose of this chemical or its quenched byproducts down the sanitary sewer.

  • NEVER add water directly to the neat chemical.

  • ALWAYS segregate as a high-priority halogenated waste stream.

Chemical Property & Reactivity Matrix[2][3][4]
ParameterDataOperational Implication
Molecular Formula

High chlorine content requires "Halogenated" waste stream segregation.[1][2]
Boiling Point ~118°CVolatile enough to generate dangerous vapor pressure in warm labs.[2]
Water Reactivity VIOLENT Hydrolysis is rapid and exothermic.[2] Releases massive volumes of HCl gas.
Hydrolysis Product 2,2-Dichloropropionic acidA regulated herbicide (Dalapon).[1][2] Toxic to aquatic life.[3]
Flash Point ~46°C (Est.)[2]Flammable.[2][4][5] Ground all equipment to prevent static discharge ignition.
Waste Codes (RCRA) D001, D002, D003Ignitable, Corrosive, Reactive.[2] Potential U243 (Dalapon) if hydrolyzed.

Pre-Disposal Triage: Decision Logic

Before initiating any procedure, you must classify the waste volume. Attempting to quench bulk quantities (>100 mL) in a fume hood is a critical safety violation due to the risk of thermal runaway and gas containment failure.

DisposalTriageStartWaste Assessment:2,2-Dichloropropanoyl ChlorideVolumeCheckCheck Volume & StateStart->VolumeCheckBulkBulk Reagent(> 50 mL or Pure Liquid)VolumeCheck->BulkHigh VolumeTraceTrace Residue / Small Spill(< 50 mL or Glassware)VolumeCheck->TraceResidue/SpillActionBulkPROTOCOL B:Lab Pack Disposal(Do NOT Quench)Bulk->ActionBulkActionTracePROTOCOL A:Controlled Esterification(Quenching)Trace->ActionTraceWasteStreamHalogenated Solvent Waste(Segregated)ActionBulk->WasteStreamExternal VendorActionTrace->WasteStream

Figure 1: Operational triage logic. Note that bulk quantities are routed directly to professional waste handlers to bypass the risks of in-lab neutralization.[1][2]

Protocol A: Controlled Quenching (Trace Amounts)

Scope: Glassware cleaning, syringe decontamination, and spills < 10 mL. Mechanism: We utilize alcohololysis rather than hydrolysis. Reacting the acid chloride with an alcohol (Isopropanol or Ethanol) yields an ester and HCl. This reaction is less violent than water addition and prevents the immediate precipitation of solid Dalapon acid.

Reagents Required[1][4][8][9][10]
  • Quenching Solvent: 2-Propanol (Isopropanol) or Ethanol (95%).

  • Neutralizer: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Carrier Solvent: Dichloromethane (DCM) or Hexanes (if the acid chloride is thick/viscous).

Step-by-Step Methodology
  • Preparation:

    • Perform all work in a functioning fume hood (sash down).

    • Don double nitrile gloves, safety goggles, and a flame-resistant lab coat.

    • Prepare an ice-water bath.[1]

  • Dilution (The Heat Sink):

    • Place the glassware or container holding the acid chloride residue into the ice bath.

    • If the residue is neat (pure), dilute it first with a small volume of DCM (non-reactive solvent) to act as a heat sink.

  • The "Alcohol Trap" (Primary Quench):

    • Expert Insight: Do NOT add water yet.[4][6]

    • Slowly add the alcohol (Isopropanol) dropwise to the residue.

    • Observation: You will see fuming (HCl gas). The ice bath controls the exotherm.

    • Ratio: Use at least a 20:1 volume ratio of Alcohol to Acid Chloride.

    • Allow the mixture to stir/sit for 15 minutes. The acid chloride is now converted to an ester (e.g., isopropyl 2,2-dichloropropionate).[1]

  • Neutralization:

    • Once the fuming has ceased and the solution is at room temperature, slowly add the Saturated Sodium Bicarbonate solution.

    • Caution: This will bubble vigorously (

      
       release). Add slowly until bubbling stops and pH is neutral (pH 7).
      
  • Final Disposal:

    • Transfer the resulting mixture into a waste container labeled: "Hazardous Waste: Halogenated Solvents & Esters."

    • DO NOT pour down the drain.[4] The ester and any remaining Dalapon derivatives are environmental toxins.

Protocol B: Bulk Waste Management (Lab Pack)

Scope: Expired bottles, leftover reaction reagents (> 50 mL). Directive: Do not open or attempt to neutralize.

  • Container Integrity:

    • Ensure the original cap is tightly sealed.

    • Wrap the cap in Parafilm to prevent vapor leakage during storage.

  • Secondary Containment:

    • Place the bottle into a chemically resistant polyethylene bag (Ziploc type).

    • Place the bagged bottle into a secondary plastic bin or bucket.

  • Labeling (Critical for Compliance):

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "2,2-Dichloropropanoyl Chloride" (Do not use abbreviations).

    • Hazards: Corrosive, Water Reactive, Toxic.

    • Constituents: 100% 2,2-Dichloropropanoyl Chloride.

  • Storage:

    • Store in a dedicated "Acid Chlorides" or "Water Reactives" cabinet.

    • Segregation: Keep away from alcohols, amines, bases, and especially water sources.

Scientific Rationale: The Reaction Pathway

Understanding the chemistry prevents accidents. The alpha-chlorine atoms withdraw electron density from the carbonyl carbon, making it hyper-electrophilic.[1][2]

ReactionPathwayReactant2,2-DichloropropanoylChlorideIntermediateTetrahedralIntermediateReactant->IntermediateNucleophilic AttackWaterWater(H₂O)Water->IntermediateFast/ViolentAlcoholAlcohol(R-OH)Alcohol->IntermediateControlledProductAcid2,2-DichloropropionicAcid (Dalapon)Intermediate->ProductAcidPath A: HydrolysisProductEsterEster Derivative(Stable Organic)Intermediate->ProductEsterPath B: AlcoholysisGasHCl Gas(Toxic Fume)Intermediate->GasElimination

Figure 2: Reaction pathway comparison.[1][2] Path B (Alcoholysis) is the preferred quenching method as it mitigates the violent precipitation of the acid and allows for easier organic solvent disposal.[1]

Emergency Response

In case of Skin/Eye Contact:

  • Immediate Flush: Use the safety shower/eyewash for 15 minutes minimum.

  • Medical Attention: Seek immediate medical help. Bring the SDS. Hydrolysis on the skin produces HCl (chemical burn) and Dalapon (toxicity).

In case of Spill (> 100 mL):

  • Evacuate: Clear the lab immediately. The HCl fumes will overwhelm standard ventilation.

  • Isolate: Close lab doors.

  • Call EHS: Do not attempt to clean up a bulk reactive spill without SCBA (Self-Contained Breathing Apparatus).

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). 2,2-Dichloropropionic acid.[7][3][8] CDC. Retrieved January 28, 2026, from [Link][2]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2,2-Dichloropropionic Acid. NJ.gov. Retrieved January 28, 2026, from [Link][2]

  • University of Utah EHS. (n.d.). Standard Operating Procedure: Acid Handling. Retrieved January 28, 2026, from [Link][2]

  • Princeton University EHS. (2023). Laboratory Safety Guide: Acid Chlorides. Retrieved January 28, 2026, from [Link][2]

Personal protective equipment for handling 2,2-Dichloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The Hazard Profile: Beyond the SDS

To handle 2,2-Dichloropropanoyl chloride (also known as Dichloropropionyl chloride) safely, you must understand its reactivity, not just its toxicity. While the Safety Data Sheet (SDS) classifies it as corrosive and toxic, the operational danger lies in its hydrolytic volatility .

  • The Mechanism of Danger: As an

    
    -halo acid chloride, this compound possesses a highly electrophilic carbonyl carbon. Upon contact with atmospheric moisture or mucosal membranes, it undergoes rapid hydrolysis, releasing Hydrogen Chloride (HCl)  gas and 2,2-Dichloropropionic acid .
    
  • The Consequence: The HCl gas acts as a lachrymator and respiratory irritant before the liquid even touches you. Standard particulate masks are useless; moisture in your respiratory tract turns the inhaled vapor into hydrochloric acid.[1]

The Barrier Strategy: Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for direct handling of chlorinated acid chlorides.[1] You must employ a "Permeation vs. Degradation" strategy.[1]

A. Hand Protection: The "Double-Glove" Protocol

Critical Warning: Standard disposable nitrile gloves (4-6 mil) are permeable to chlorinated acid chlorides within minutes.[1] Do not rely on them as a primary barrier.[1]

LayerMaterial SpecificationScientific Rationale
Primary (Inner) PE/EVAL Laminate (e.g., Silver Shield™ or 4H®)Broad Spectrum Resistance: These multi-layer films offer breakthrough times >480 mins for chlorinated hydrocarbons and acid chlorides.[1] They are chemically inert but offer poor dexterity.[1]
Secondary (Outer) Heavyweight Nitrile (minimum 8 mil)Mechanical Protection: Protects the inner laminate glove from tears and provides grip.[1] Acts as a sacrificial layer against splashes.[1]
Technique Gauntlet Style Ensure the outer glove covers the cuff of the lab coat to prevent "wrist gap" exposure during reaching movements.[1]
B. Respiratory & Eye Protection[1][2][3][4][5]
  • Primary Engineering Control: All manipulations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Respiratory Backup: If work must occur outside a hood (e.g., during spill cleanup), a Full-Face Respirator equipped with P100/Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

    • Why Full-Face? Half-masks leave the eyes exposed to lachrymatory vapors, causing tearing that blinds the operator.

  • Eye Protection: Chemical splash goggles (ventless or indirect vent) plus a face shield are required if not using a full-face respirator.[1]

Operational Workflow: Quenching & Disposal

The most critical safety event is the disposal or "quenching" of excess reagent.[1] Adding water directly to 2,2-Dichloropropanoyl chloride triggers a violent exothermic reaction that can spray boiling acid.

The "Reverse Quench" Protocol

The following workflow utilizes a Heat Sink (Ice) and a Proton Sink (Base) to manage the energy and acid release.

QuenchingProtocol Start START: Excess Reagent PPE_Check 1. Verify PPE: Laminate Gloves + Face Shield Start->PPE_Check Prep_Bath 2. Prepare Quench Bath: Ice/Water + 10% NaOH (Excess) PPE_Check->Prep_Bath Dilute_Agent 3. Dilute Reagent: Dissolve in inert solvent (DCM or Toluene) Prep_Bath->Dilute_Agent Reduces Viscosity & Heat Density Addition 4. Controlled Addition: Dropwise into Quench Bath (<10°C) Dilute_Agent->Addition Temp_Check Check Temp Addition->Temp_Check PH_Check Check pH Temp_Check->PH_Check < 10°C & Addition Complete Wait Stop & Cool Temp_Check->Wait > 10°C Adjust_Base Add more NaOH PH_Check->Adjust_Base Acidic (pH < 7) Disposal 5. Final Disposal: Aqueous Waste Stream PH_Check->Disposal Neutral/Basic (pH 7-9) Adjust_Base->PH_Check Wait->Addition Cooled

Figure 1: Logic flow for the safe neutralization of acid chlorides. Note the "Dilute Agent" step (Node 3), which is often overlooked but critical for preventing hot-spots.

Detailed Methodology
  • Preparation: In a fume hood, prepare a beaker containing crushed ice and a calculated excess of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
    • Calculation: 1 mole of 2,2-Dichloropropanoyl chloride produces 1 mole of HCl and 1 mole of Dichloropropionic acid. Ensure you have at least 2.5 molar equivalents of base.[1]

  • Dilution: Never quench neat (pure) acid chloride. Dilute the waste material 1:5 in an inert solvent like Dichloromethane (CH₂Cl₂) or Toluene.[1] This acts as a heat sink.[1]

  • Addition: Using an addition funnel or pipette, add the diluted acid chloride dropwise to the stirring ice/base mixture.[1]

    • Observation: Watch for fuming.[1][2][6] If white mist (HCl) appears, slow down.[1]

  • Verification: Once addition is complete, check the pH. It should be neutral (pH 7) or slightly basic.[1] If acidic, add more base.[1]

  • Disposal: Separate the organic layer (if solvent was used) for organic waste disposal.[1] The aqueous layer (containing the neutralized salt) can typically be disposed of via aqueous waste streams, subject to local regulations.

Storage and Stability
  • Moisture Sensitivity: Store under an inert atmosphere (Nitrogen or Argon).[1][7]

  • Temperature: Refrigeration (2–8°C) is recommended to inhibit decomposition.[1]

  • Secondary Containment: Store in a secondary plastic container to capture drips; glass bottles can shatter if pressure builds up from hydrolysis.[1]

References
  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link]

  • Organic Syntheses. (2012). General Guidelines for Handling Acid Chlorides. Org. Synth. 2012, 89, 44-54.[1] (Provides the basis for the quenching protocol). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.